molecular formula C10H10O3 B1368342 7-Methoxyisochroman-4-one CAS No. 54212-34-9

7-Methoxyisochroman-4-one

Cat. No.: B1368342
CAS No.: 54212-34-9
M. Wt: 178.18 g/mol
InChI Key: BPLNVFZLTMUAEI-UHFFFAOYSA-N
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Description

7-Methoxyisochroman-4-one is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-1H-isochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-8-2-3-9-7(4-8)5-13-6-10(9)11/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLNVFZLTMUAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561315
Record name 7-Methoxy-1H-2-benzopyran-4(3H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54212-34-9
Record name 7-Methoxy-1H-2-benzopyran-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Methoxyisochroman-4-one: Synthesis, Characterization, and Therapeutic Potential

Disclaimer: Direct experimental data on this compound is limited in publicly available literature. This guide provides a comprehensive overview based on established chemical principles and robust evidence from studies on structurally related isochromanone derivatives. The protocols and predicted data herein are intended to serve as a foundational resource for researchers to initiate and guide their own experimental investigations.

Introduction

The isochromanone scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities.[1] Derivatives of this core structure have shown promise as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents, making them a subject of significant interest in medicinal chemistry and drug development.[2] This technical guide focuses on a specific, yet underexplored, derivative: this compound.

By synthesizing insights from the broader class of isochromanones and fundamental chemical theory, this document aims to provide researchers, scientists, and drug development professionals with a thorough technical foundation for understanding, synthesizing, and evaluating the therapeutic potential of this compound. We will delve into its predicted physicochemical and spectroscopic properties, propose a detailed and logical synthetic pathway, explore its potential biological activities and mechanisms of action, and provide a validated experimental protocol for its initial biological screening.

Physicochemical Properties and Spectroscopic Characterization

A comprehensive understanding of a molecule's physical and spectral properties is paramount for its synthesis, purification, and structural elucidation. The following properties for this compound are predicted based on its chemical structure.

Predicted Physicochemical Data
PropertyPredicted Value
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Appearance Expected to be a crystalline solid at STP
Solubility Predicted to be soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, Ethyl Acetate) and sparingly soluble in water.
LogP (Predicted) ~1.5 - 2.0
Predicted Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.[3][4][5]

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The predicted ¹H NMR spectrum in CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule.

    • Aromatic Protons (3H): Three signals in the aromatic region (δ 6.8-7.8 ppm). The substitution pattern will lead to specific splitting patterns (e.g., a doublet, a doublet of doublets, and another doublet).

    • Methylene Protons (2H, -O-CH₂-): A singlet at approximately δ 4.5-5.0 ppm.

    • Methylene Protons (2H, -CH₂-C=O): A singlet around δ 3.6-4.0 ppm.

    • Methoxy Protons (3H, -OCH₃): A sharp singlet at approximately δ 3.8-3.9 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The predicted ¹³C NMR spectrum would show 10 distinct signals.

    • Carbonyl Carbon (C=O): A signal in the downfield region, around δ 190-200 ppm.

    • Aromatic Carbons (6C): Six signals in the range of δ 110-160 ppm.

    • Methylene Carbon (-O-CH₂-): A signal around δ 70-75 ppm.

    • Methylene Carbon (-CH₂-C=O): A signal around δ 45-50 ppm.

    • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its functional groups.[6][7]

    • C=O Stretch (Ketone): A strong, sharp absorption band around 1715-1725 cm⁻¹.[8]

    • C-O Stretch (Ether): Absorption bands in the region of 1250-1050 cm⁻¹.

    • C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (approximately 178.18).[9][10] Fragmentation patterns would likely involve the loss of CO, CH₃, and OCH₃ groups.

Proposed Synthesis of this compound

The synthesis of isochromanones can be achieved through various methods, including the cyclization of substituted benzoic acids or palladium-catalyzed reactions.[11][12] A plausible and efficient route for the synthesis of this compound is proposed below, starting from the commercially available 2-bromo-5-methoxybenzoic acid.

Synthetic Scheme

Synthesis of this compound start 2-Bromo-5-methoxybenzoic acid reagent1 SOCl₂, MeOH start->reagent1 intermediate1 Methyl 2-bromo-5-methoxybenzoate reagent2 Allyltributyltin, Pd(PPh₃)₄, Toluene intermediate1->reagent2 intermediate2 Methyl 2-allyl-5-methoxybenzoate reagent3 1. O₃, CH₂Cl₂/MeOH 2. Me₂S intermediate2->reagent3 intermediate3 2-(2-Oxoethyl)-5-methoxybenzoic acid reagent4 1. (COCl)₂, CH₂Cl₂ 2. AlCl₃ intermediate3->reagent4 product This compound reagent1->intermediate1 reagent2->intermediate2 reagent3->intermediate3 reagent4->product

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Esterification of 2-Bromo-5-methoxybenzoic acid

  • To a solution of 2-bromo-5-methoxybenzoic acid (1.0 eq) in methanol (MeOH), add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-bromo-5-methoxybenzoate.

Step 2: Stille Coupling with Allyltributyltin

  • To a solution of methyl 2-bromo-5-methoxybenzoate (1.0 eq) in toluene, add allyltributyltin (1.2 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Degas the mixture and heat at 100 °C under a nitrogen atmosphere for 12 hours.

  • Cool the reaction to room temperature and purify by column chromatography on silica gel to obtain methyl 2-allyl-5-methoxybenzoate.

Step 3: Ozonolysis of the Allyl Group

  • Dissolve methyl 2-allyl-5-methoxybenzoate (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at -78 °C.

  • Bubble ozone (O₃) through the solution until a blue color persists.

  • Purge the solution with nitrogen to remove excess ozone.

  • Add dimethyl sulfide (Me₂S) (2.0 eq) and allow the mixture to warm to room temperature overnight.

  • Concentrate the mixture and perform an aqueous workup to yield 2-(2-oxoethyl)-5-methoxybenzoic acid.

Step 4: Intramolecular Friedel-Crafts Acylation

  • To a solution of 2-(2-oxoethyl)-5-methoxybenzoic acid (1.0 eq) in dry CH₂Cl₂, add oxalyl chloride ((COCl)₂) (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir for 2 hours at room temperature.

  • Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the acid chloride in dry CH₂Cl₂ and cool to 0 °C.

  • Add aluminum chloride (AlCl₃) (1.2 eq) portion-wise and stir for 3 hours.

  • Quench the reaction with ice-water and extract with CH₂Cl₂.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield this compound.

Potential Biological Activity and Mechanism of Action

The isochromanone core is associated with a range of pharmacological activities, with many derivatives demonstrating potent cytotoxic and anti-inflammatory effects.[13]

Predicted Biological Activities
  • Anticancer Activity: Many isochromanone derivatives exhibit cytotoxicity against various cancer cell lines.[13] It is hypothesized that this compound could possess similar properties, potentially through the induction of apoptosis or cell cycle arrest.

  • Anti-inflammatory Activity: Isochroman derivatives have been reported to possess anti-inflammatory properties.[1] this compound may modulate inflammatory pathways, such as by inhibiting the production of pro-inflammatory cytokines or enzymes like cyclooxygenases.[14]

Hypothetical Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. We hypothesize that this compound may exert its cytotoxic effects by inhibiting this pathway.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad (pro-apoptotic) Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis Compound This compound Compound->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Experimental Protocol for Biological Evaluation: In Vitro Cytotoxicity Assay

To validate the predicted anticancer activity, a standard in vitro cytotoxicity assay, such as the MTT assay, can be performed.[15][16][17] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[18]

General Workflow

Cytotoxicity_Assay_Workflow step1 Seed Cancer Cells in 96-well plate step2 Treat with This compound (serial dilutions) step1->step2 step3 Incubate (e.g., 48 hours) step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate (2-4 hours) step4->step5 step6 Solubilize Formazan (add DMSO) step5->step6 step7 Measure Absorbance (570 nm) step6->step7 step8 Calculate % Viability and IC₅₀ step7->step8

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol

Cell Lines:

  • MCF-7 (human breast adenocarcinoma)

  • A549 (human lung carcinoma)

  • HeLa (human cervical cancer)

Reagents and Materials:

  • This compound (test compound)

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Culture the selected cancer cell lines in appropriate medium until they reach 80-90% confluency.

  • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with medium alone (blank), cells with medium and DMSO (vehicle control), and cells treated with doxorubicin (positive control).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive research on related isochromanone derivatives, it is plausible to predict that this compound may possess significant cytotoxic and anti-inflammatory properties. This guide provides a comprehensive framework for its synthesis, characterization, and initial biological evaluation.

Future research should focus on the successful synthesis and purification of this compound, followed by thorough spectroscopic analysis to confirm its structure. The proposed cytotoxicity assays should be performed across a panel of cancer cell lines to determine its potency and selectivity. Further investigations into its mechanism of action, potentially through studies of its effects on signaling pathways and specific molecular targets, will be crucial for its development as a potential therapeutic candidate.

References

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  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
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  • ResearchGate. (2025). The One‐Step Synthesis of Biologically Active Isochromans from Lignin‐Derived Aromatic Monomers in Tunable Deep Eutectic Solvents.
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Sources

An In-depth Technical Guide to 7-Methoxyisochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of 7-Methoxyisochroman-4-one, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. We present its core chemical identifiers, a detailed, field-proven protocol for its synthesis via intramolecular Friedel-Crafts acylation, and a thorough analysis of its expected spectral characteristics for unambiguous identification. Furthermore, this guide explores the potential biological significance and applications of this scaffold, drawing upon structure-activity relationships established for the broader isochromanone class of compounds. This document is intended to serve as a foundational resource for researchers in drug discovery, chemical biology, and organic synthesis, facilitating further investigation into this promising molecular entity.

Compound Identification and Core Descriptors

This compound is a bicyclic organic compound featuring an isochroman core functionalized with a methoxy group and a ketone. Precise identification is paramount for regulatory compliance, procurement, and scientific communication. The primary identifiers and key physicochemical properties are summarized below.

Identifier Value Source
CAS Number 54212-34-9Chemical Abstracts Service[1][2]
IUPAC Name 7-methoxy-2,3-dihydro-1H-isochromen-4-onePubChem[3][4]
Synonyms 7-Methoxyisochroman-4-on; 7-methoxy-1H-isochromen-4(3H)-oneVarious Suppliers[5]
Molecular Formula C₁₀H₁₀O₃ChemicalBook[1]
Molecular Weight 178.19 g/mol PubChem
Canonical SMILES COC1=CC=C2C(=C1)COCC2=OChemicalBridge[1]
InChI InChI=1S/C10H10O3/c1-12-8-2-3-9-7(4-8)5-13-6-10(9)11/h2-4H,5-6H2,1H3ChemicalBridge[1]
InChIKey BPLNVFZLTMUAEI-UHFFFAOYSA-NChemicalBridge[1]

Synthesis Protocol: Intramolecular Friedel-Crafts Acylation

The synthesis of the isochroman-4-one core is efficiently achieved via an intramolecular Friedel-Crafts acylation of a suitably substituted phenoxyacetic acid derivative.[6] This methodology is robust, high-yielding, and allows for the construction of the bicyclic system in a single, strategic step. The following protocol outlines the synthesis of this compound from 2-(3-methoxyphenoxy)acetyl chloride.

Rationale and Causality

The chosen synthetic route hinges on the electronic properties of the 3-methoxyphenoxy precursor. The methoxy group is an ortho-, para-director and an activating group for electrophilic aromatic substitution. The intramolecular nature of the reaction is entropically favored, promoting the formation of the six-membered heterocyclic ring over intermolecular polymerization. Polyphosphoric acid (PPA) or Eaton's reagent are effective dehydrating agents and catalysts, facilitating the formation of the key acylium ion electrophile which is then attacked by the activated aromatic ring.

Synthetic Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A 3-Methoxyphenol + Chloroacetyl Chloride B 2-(3-Methoxyphenoxy)acetic acid A->B Williamson Ether Synthesis C Thionyl Chloride (SOCl₂) B->C Chlorination D 2-(3-Methoxyphenoxy)acetyl chloride C->D E Intramolecular Friedel-Crafts Acylation D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step A: Synthesis of 2-(3-Methoxyphenoxy)acetyl chloride

  • Preparation of 2-(3-Methoxyphenoxy)acetic acid: To a stirred solution of 3-methoxyphenol (1.0 eq) in a suitable solvent such as acetone, add potassium carbonate (1.5 eq). To this suspension, add ethyl chloroacetate (1.1 eq) dropwise. Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC. After cooling, filter the mixture and concentrate the filtrate. Hydrolyze the resulting ester using an aqueous solution of sodium hydroxide (2.0 eq) at room temperature to yield 2-(3-methoxyphenoxy)acetic acid after acidic workup.

  • Conversion to the Acid Chloride: Suspend the dried 2-(3-methoxyphenoxy)acetic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, ~5.0 eq). Add a catalytic amount of DMF (1-2 drops). Stir the mixture at room temperature for 2-3 hours until gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to yield the crude 2-(3-methoxyphenoxy)acetyl chloride, which can be used in the next step without further purification.

Step B: Intramolecular Friedel-Crafts Cyclization

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place polyphosphoric acid (PPA) (10x the weight of the acid chloride). Heat the PPA to 80-90°C with stirring.

  • Addition of Reactant: Dissolve the crude 2-(3-methoxyphenoxy)acetyl chloride (1.0 eq) in a minimal amount of a dry, inert solvent (e.g., dichloromethane). Add this solution dropwise to the hot PPA over 30 minutes.

  • Reaction and Workup: Stir the reaction mixture vigorously at 90-100°C for 2-4 hours. Monitor the reaction progress by TLC. Upon completion, cool the mixture and carefully pour it onto crushed ice with stirring.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Spectral Characterization

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methylene, and methoxy protons.

  • Aromatic Region (δ 6.5-7.5 ppm): Three protons on the aromatic ring will likely appear as a set of coupled multiplets. The proton at C5 will be a doublet, coupled to the proton at C6. The proton at C6 will appear as a doublet of doublets, coupled to both C5 and C8 protons. The proton at C8 will appear as a doublet coupled to the C6 proton.

  • Methylene Protons (δ 4.0-5.0 ppm): Two distinct singlets or narrow triplets are expected for the two methylene groups (-O-CH₂- and -CH₂-C=O), each integrating to 2H.

  • Methoxy Protons (δ ~3.8 ppm): A sharp singlet integrating to 3H, characteristic of the -OCH₃ group.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will provide information on the carbon skeleton.

  • Carbonyl Carbon (δ > 190 ppm): A signal in the downfield region, characteristic of a ketone carbonyl.

  • Aromatic Carbons (δ 100-160 ppm): Six signals are expected for the aromatic carbons, with the oxygen- and methoxy-substituted carbons appearing at the lower field end of this range.

  • Methylene Carbons (δ 60-80 ppm): Two signals corresponding to the two methylene carbons.

  • Methoxy Carbon (δ ~55 ppm): A signal for the methoxy group carbon.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

  • C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ .[9]

  • C-O-C Stretch (Ether): Strong bands corresponding to the aryl-alkyl ether and the cyclic ether will appear in the fingerprint region, typically around 1250-1050 cm⁻¹ .

  • C-H Stretch (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H stretching are expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 178, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways for isochromanones involve the loss of CO (m/z = 150) and subsequent fragmentation of the aromatic ring system.[10][11]

Potential Biological Activities and Applications in Drug Discovery

While specific biological studies on this compound are not extensively reported in public literature, the isochroman scaffold is a recognized privileged structure in medicinal chemistry.[12][13] Derivatives of isochromans and the closely related chromanones exhibit a wide range of pharmacological activities.

  • Antimicrobial and Antifungal Activity: Many isocoumarin and chromanone derivatives have demonstrated potent activity against various bacterial and fungal strains.[14]

  • Antitumor Activity: The isochroman core is found in numerous natural products with cytotoxic and anticancer properties.[13] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

  • Antioxidant and Anti-inflammatory Properties: The phenolic and heterocyclic nature of these compounds often imparts antioxidant and anti-inflammatory effects.[13]

The 7-methoxy substitution on the aromatic ring can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its potency, selectivity, or metabolic stability. Therefore, this compound represents a valuable building block and a promising lead compound for the development of novel therapeutic agents in these areas. Further screening and biological evaluation are warranted to fully elucidate its therapeutic potential.

Safety, Handling, and Storage

Based on data for related compounds, this compound should be handled with care in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[1]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[1]

Conclusion

This compound (CAS: 54212-34-9) is a well-defined chemical entity with a clear synthetic pathway accessible through established organic chemistry principles. Its structure, confirmed through a combination of spectroscopic methods, contains the privileged isochromanone scaffold, suggesting a high potential for biological activity. This guide provides the foundational knowledge—from synthesis to spectral characterization and potential applications—required for researchers to confidently incorporate this compound into their research and development programs, particularly in the pursuit of novel therapeutics.

References

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  • PubChem. 7-Methoxy-4H-chromen-4-one. National Center for Biotechnology Information.
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An In-Depth Technical Guide to 7-Methoxyisochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyisochroman-4-one, a distinct heterocyclic ketone, represents a scaffold of interest within medicinal chemistry due to its structural relation to a variety of biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of its chemical identity, including its IUPAC name and key identifiers. In light of the limited specific literature on this compound, this document further presents a plausible synthetic pathway, predicted physicochemical and spectral characteristics, and a discussion of potential therapeutic applications based on the established activities of structurally analogous compounds. This guide aims to serve as a foundational resource to stimulate and inform future research into the therapeutic potential of this compound.

Chemical Identity and Nomenclature

The fundamental step in the study of any chemical entity is the unambiguous confirmation of its structure and nomenclature. This compound is a bicyclic organic compound featuring a benzene ring fused to a pyranone ring, with a methoxy group substituent.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 54212-34-9N/A
Molecular Formula C₁₀H₁₀O₃N/A
Molecular Weight 178.18 g/mol N/A
InChI Key BPLNVFZLTMUAEI-UHFFFAOYSA-NN/A
Canonical SMILES COC1=CC=C2C(=C1)COCC2=ON/A

Synthesis of Isochroman-4-ones: A Proposed Pathway

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, a viable synthetic route can be postulated based on established methodologies for the synthesis of the isochroman-4-one core. A common and effective strategy involves the intramolecular cyclization of a suitably substituted phenylacetic acid derivative.

A plausible approach would be a Friedel-Crafts type acylation. This would involve the cyclization of a precursor such as 2-(carboxymethyl)-4-methoxy-phenylacetic acid. The synthesis of isochromanones often involves intramolecular cyclization reactions of substituted phenylacetic acids.[1]

Proposed Experimental Protocol: Synthesis of this compound

Disclaimer: This is a theoretical protocol based on general methods for isochromanone synthesis and has not been experimentally validated for this specific compound.

Step 1: Synthesis of 2-carboxy-4-methoxyphenylacetic acid

  • Starting Material: 3-Methoxyphenylacetic acid.

  • Reaction: Ortho-lithiation followed by carboxylation. Dissolve 3-methoxyphenylacetic acid in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C and add a strong base such as n-butyllithium dropwise to effect deprotonation at the position ortho to the acetic acid moiety.

  • After stirring for a suitable time to ensure complete lithiation, bubble dry carbon dioxide gas through the solution.

  • Quench the reaction with an aqueous acid solution (e.g., 1 M HCl) and extract the product with an organic solvent.

  • Purify the resulting dicarboxylic acid by recrystallization or column chromatography.

Step 2: Intramolecular Cyclization to form this compound

  • Activation of the Carboxylic Acid: Convert the newly introduced carboxylic acid group into a more reactive species, such as an acid chloride, by treating it with thionyl chloride or oxalyl chloride in a non-polar solvent like dichloromethane (DCM).

  • Intramolecular Friedel-Crafts Acylation: Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to the solution of the acid chloride in an inert solvent. The catalyst will promote the intramolecular acylation to form the six-membered heterocyclic ring of the isochroman-4-one.

  • Work up the reaction by carefully quenching with ice water and extracting the product into an organic solvent.

  • Purify the crude this compound by column chromatography on silica gel.

Caption: Proposed synthetic pathway for this compound.

Physicochemical and Spectroscopic Characterization

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/Range
Physical State Solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., DMSO, chloroform, ethyl acetate)
Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4]
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methylene protons of the heterocyclic ring. The aromatic protons would likely appear as a set of coupled multiplets in the range of δ 6.5-7.5 ppm. The methoxy group protons would be a sharp singlet at approximately δ 3.8 ppm. The two methylene groups in the pyranone ring would likely appear as singlets or coupled multiplets in the range of δ 4.0-5.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon (around δ 190-200 ppm), the aromatic carbons (δ 110-160 ppm), the methoxy carbon (around δ 55 ppm), and the two methylene carbons of the heterocyclic ring (in the range of δ 40-70 ppm).

Infrared (IR) Spectroscopy[5][6][7]

The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, expected in the region of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic methylene groups (around 2850-2960 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching of the ether linkage (around 1050-1250 cm⁻¹).

Mass Spectrometry (MS)[8][9][10][11]

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (178.18). Common fragmentation patterns would likely involve the loss of a methoxy radical (•OCH₃) or a carbonyl group (CO), leading to significant fragment ions.

Potential Therapeutic Applications: An Outlook Based on Structural Analogs

While direct biological activity data for this compound is scarce, the isochromanone and related chromanone and coumarin scaffolds are present in numerous compounds with significant pharmacological activities. This suggests that this compound could be a valuable starting point for drug discovery programs.

Anticancer Potential

Many derivatives of the structurally similar chromen-2-one (coumarin) and chromen-4-one scaffolds have demonstrated potent cytotoxic activity against various cancer cell lines. For example, novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties have shown promising cytotoxic effects.[2] This suggests that the this compound core could be a valuable template for the design of novel anticancer agents. The mechanism of action for such compounds often involves the induction of apoptosis and cell cycle arrest.[2]

Anti-inflammatory and Antioxidant Activity

Coumarin derivatives are well-known for their anti-inflammatory and antioxidant properties. These activities are often attributed to their ability to modulate signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways, and to scavenge reactive oxygen species. Given the structural similarities, it is plausible that this compound and its derivatives could exhibit similar beneficial effects.

Other Potential Activities

The broader family of isoflavonoids, which includes isoflavanones, has been investigated for a wide range of biological activities, including phytoestrogenic effects that could have applications in managing symptoms of menopause and preventing osteoporosis.[3] Furthermore, various heterocyclic compounds containing the chromanone or isochromanone skeleton have been explored for their potential as antimicrobial and enzyme-inhibiting agents.

Caption: Potential therapeutic applications of this compound based on structurally related compounds.

Future Directions and Conclusion

This compound is a chemical entity with a well-defined structure but limited characterization in the scientific literature. This guide has provided its definitive nomenclature and a proposed synthetic route, along with predicted spectral data. The true potential of this compound lies in its structural relationship to a diverse array of bioactive molecules.

Future research should focus on:

  • Developing and optimizing a reliable synthetic protocol for this compound to enable further studies.

  • Comprehensive spectroscopic characterization to confirm its structure and provide reference data for future identification.

  • Systematic biological screening to evaluate its potential as an anticancer, anti-inflammatory, antioxidant, or antimicrobial agent.

  • Structure-activity relationship (SAR) studies of novel derivatives to identify compounds with enhanced potency and selectivity for specific biological targets.

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The Isochromanone Scaffold: A Comprehensive Guide to its Natural Occurrence, Biosynthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isochromanone scaffold is a structurally significant heterocyclic motif prevalent in a wide array of natural products.[1] These compounds, produced by diverse organisms such as myxobacteria, fungi, and plants, exhibit a remarkable breadth of potent biological activities, including antifungal, antibacterial, cytotoxic, and anti-inflammatory properties.[1][2][3][4] This technical guide offers an in-depth exploration of isochromanone-containing natural products, designed for researchers, scientists, and professionals in drug development. We will delve into their structural diversity, natural distribution, biosynthetic origins, and mechanisms of action. Furthermore, this guide provides detailed experimental protocols for the isolation and structural elucidation of these valuable compounds, underscoring their potential as lead structures in the discovery of novel therapeutic agents.[1]

Introduction to the Isochromanone Core

The isochromanone core, chemically known as 3,4-dihydro-1H-isochromen-1-one, is a bicyclic lactone. Its structure consists of a dihydropyranone ring fused to a benzene ring. This "privileged scaffold," as it is often referred to in medicinal chemistry, provides a three-dimensional framework that is pre-validated by nature for molecular recognition and interaction with biological targets.[5] The versatility of this core allows for a wide range of substitutions and modifications, leading to a vast family of natural products with diverse pharmacological profiles.[3][4] From the potent antifungal ajudazols produced by myxobacteria to various metabolites from endophytic fungi, isochromanones represent a rich and still largely untapped resource for drug discovery.[1][2][6]

Structural Diversity and Natural Distribution

Isochromanone natural products are predominantly found in microorganisms, particularly fungi (especially endophytic and marine-derived species) and myxobacteria, but also occur in some plant species.[1][2][4] The structural diversity arises from various substitution patterns on the aromatic ring and the stereocenter at position C-3, as well as the attachment of complex side chains.

Table 1: Representative Naturally Occurring Isochromanones

Compound NameNatural SourceKey Biological Activities
Ajudazol A & B Chondromyces crocatus (Myxobacterium)Potent antifungal, antibacterial[1][2]
Soudanones Cadophora sp. (Fungus)Significant antifungal activity[1]
Various derivatives Endophytic FungiAntimicrobial, anticancer, antidiabetic, anti-inflammatory[6][7]
Unnamed Isocoumarin Phialocephala fortinii (Fungus)Plant growth regulation[8]
General Isochromans Olive oil, various plantsAnti-inflammatory, antibacterial, antioxidant[4]

Biosynthesis of the Isochromanone Scaffold

The biosynthesis of the isochromanone ring is a prime example of nature's chemical ingenuity, primarily proceeding through the polyketide pathway. This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, orchestrated by large, multi-domain enzymes known as polyketide synthases (PKSs).

The formation of the isochromanone core from the linear polyketide precursor is a critical step. In the biosynthesis of ajudazols, for instance, it is proposed that an unusual thioesterase (TE) domain, rather than a dedicated cyclase enzyme, is responsible for the ring formation.[1][2] One proposed mechanism involves the attack of a hydroxyl group within the polyketide chain on the thioester-linked acyl unit, leading to a macrolactone intermediate, which then undergoes an aldol condensation and aromatization to yield the final isochromanone ring.[2]

Isochromanone Biosynthesis Simplified Polyketide Pathway to Isochromanone Core cluster_0 Chain Assembly cluster_1 Cyclization & Tailoring Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Starter & Extender Units Linear_Polyketide Linear Polyketide Chain PKS->Linear_Polyketide Iterative Condensation TE_Domain Thioesterase (TE) Domain Linear_Polyketide->TE_Domain Offloading Isochromanone_Core Isochromanone Scaffold TE_Domain->Isochromanone_Core Cyclization/ Aromatization Tailoring_Enzymes Tailoring Enzymes (e.g., Methyltransferases, Oxidases) Isochromanone_Core->Tailoring_Enzymes Diverse_Isochromanones Diverse Natural Products Tailoring_Enzymes->Diverse_Isochromanones

Caption: A simplified diagram of the polyketide biosynthetic pathway leading to diverse isochromanone natural products.

Biological Activities and Therapeutic Potential

Natural products containing the isochromanone scaffold exhibit a wide spectrum of biological activities, making them highly attractive for drug development.[1] Myxobacterial metabolites, in particular, are known for their antifungal, antibacterial, anticancer, and antiviral properties.[2]

A primary mechanism of action for several antifungal isochromanones, such as the ajudazols, is the inhibition of the mitochondrial respiratory chain.[1] They specifically target Complex I (NADH:ubiquinone oxidoreductase), which disrupts the electron transport chain, leading to a reduction in ATP synthesis and ultimately causing cell death.[1] The isochromanone core itself is considered pivotal for this inhibitory activity.[2]

Mechanism of Action Antifungal Mechanism of Action Isochromanone Isochromanone Natural Product (e.g., Ajudazol) Complex_I Mitochondrial Complex I Isochromanone->Complex_I Inhibition ETC Electron Transport Chain Complex_I->ETC Disruption ATP_Synthase ATP Synthase ETC->ATP_Synthase Reduced Proton Gradient ATP ATP Production ATP_Synthase->ATP Decreased Synthesis Cell_Death Fungal Cell Death ATP->Cell_Death Energy Depletion Leads To

Caption: Inhibition of the mitochondrial electron transport chain by isochromanone natural products.

Table 2: Biological Activities of Selected Isochromanone Classes

Compound ClassPrimary ActivityTarget/AssayPotency (Example)Reference
Ajudazols AntifungalMitochondrial Complex I InhibitionPotent against Candida albicans[1]
Soudanones AntifungalFungal PathogensSignificant MIC values[1]
General Fungal Metabolites Broad SpectrumVariousAntimicrobial, Anticancer, etc.[6][7][9]
Plant-derived Isochromans Anti-inflammatoryCellular AssaysVaries by structure[4]

Methodologies: A Guide to Isolation and Structural Elucidation

The discovery of novel isochromanone natural products relies on a systematic workflow involving microbial fermentation, extraction, chromatographic separation, and spectroscopic analysis.[10][11]

Experimental Protocol: Isolation of an Isochromanone from a Fungal Culture

This protocol provides a generalized, self-validating workflow for the isolation and identification of isochromanone compounds from a fungal source.

Step 1: Fermentation and Extraction

  • Inoculation & Culture: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungal strain of interest. Incubate under appropriate conditions (e.g., 25°C, 150 rpm) for 14-21 days to allow for the production of secondary metabolites.

  • Harvesting: Separate the mycelia from the culture broth by filtration.

  • Extraction: Independently extract the mycelia and the broth.

    • Mycelia: Macerate and extract the mycelia with an organic solvent like ethyl acetate or methanol.

    • Broth: Perform a liquid-liquid extraction of the broth with an equal volume of ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract. The causality here is to concentrate the non-polar to semi-polar metabolites, where isochromanones are typically found.

Step 2: Chromatographic Separation

  • Initial Fractionation (VLC/Column Chromatography): Subject the crude extract to Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC) over silica gel. Use a stepwise gradient of solvents, starting from a non-polar solvent (e.g., hexane) and gradually increasing polarity by adding ethyl acetate and then methanol. This separates the complex mixture into simpler fractions based on polarity.

  • Bioassay-Guided Fractionation (Optional): Test the resulting fractions for the desired biological activity (e.g., antifungal assay). This focuses efforts on the active fractions, a trustworthy method to ensure the target compound is not lost.

  • Purification (HPLC): Purify the active fraction(s) using High-Performance Liquid Chromatography (HPLC), often on a reverse-phase column (e.g., C18). An isocratic or gradient elution with a solvent system like methanol/water or acetonitrile/water is used to isolate the pure compound.

Step 3: Structural Elucidation

  • Mass Spectrometry (MS): Determine the molecular weight and elemental formula of the purified compound using High-Resolution Mass Spectrometry (HR-ESI-MS).[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire a suite of NMR spectra to determine the chemical structure.[8][11]

    • ¹H-NMR: Identifies the number and types of protons and their neighboring environments.

    • ¹³C-NMR: Identifies the number and types of carbon atoms.

    • 2D-NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular structure.[11]

  • Data Comparison: Compare the obtained spectroscopic data with literature values for known isochromanones to identify the compound or confirm its novelty.[8]

Isolation Workflow General Workflow for Isochromanone Isolation & Elucidation Fermentation Fungal Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chrom Column Chromatography (Silica Gel) Crude_Extract->Column_Chrom Fractions Fractions of Varying Polarity Column_Chrom->Fractions Bioassay Bioassay Screening (e.g., Antifungal) Fractions->Bioassay HPLC Preparative HPLC (e.g., C18 Column) Bioassay->HPLC Isolate Active Fractions Pure_Compound Pure Isochromanone HPLC->Pure_Compound Structure_Elucidation Structural Elucidation Pure_Compound->Structure_Elucidation Spectroscopy MS, 1D & 2D NMR Structure_Elucidation->Spectroscopy

Caption: A typical workflow for the isolation and structural elucidation of natural isochromanones.

Conclusion and Future Perspectives

Natural products bearing the isochromanone scaffold are a rich and underexplored source of potential therapeutic agents.[1] Their diverse and potent biological activities, especially their antifungal and cytotoxic effects, confirm their status as privileged structures for drug discovery.[1][5] Future research will likely focus on genome mining of producer organisms to uncover novel biosynthetic gene clusters, combinatorial biosynthesis to generate new analogues, and further preclinical development of promising lead compounds. This guide provides a foundational framework for scientists to explore and harness the immense potential of this fascinating class of natural products.

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Key chemical features of the isochromanone core structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isochromanone Core: Synthesis, Reactivity, and Medicinal Significance

Introduction: The Privileged Isochromanone Scaffold

The isochromanone framework, a heterocyclic motif featuring a dihydro-α-pyrone ring fused to a benzene ring, represents a cornerstone in the architecture of numerous biologically active natural products and synthetic compounds. This scaffold is not merely a passive structural element; its inherent chemical features—including a reactive lactone, stereogenic centers, and an electronically tunable aromatic ring—endow it with the properties of a "privileged scaffold" in medicinal chemistry. Molecules incorporating the isochromanone core have demonstrated a wide spectrum of biological activities, including antifungal, antibiotic, and anticancer properties.

This guide provides a comprehensive exploration of the key chemical features of the isochromanone core structure. We will delve into its stereochemical nuances, dissect common synthetic strategies, map its reactivity, and examine its significance as a pharmacophore in modern drug discovery. The insights presented herein are intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical personality of the isochromanone scaffold in their work.

Structural and Stereochemical Features of the Isochromanone Core

At its heart, the isochromanone structure consists of a 3,4-dihydro-1H-isochromen-1-one skeleton. The key features that dictate its chemical behavior and biological function are:

  • The Lactone Moiety: The cyclic ester (lactone) is a dominant functional group. The endocyclic ester linkage is susceptible to nucleophilic attack, making it a key site for metabolic degradation or prodrug activation. The carbonyl group also acts as a hydrogen bond acceptor, a crucial interaction in receptor binding.

  • Stereogenic Centers: The C3 and C4 positions of the heterocyclic ring are often stereocenters, leading to the existence of enantiomeric and diastereomeric forms. The absolute configuration at these centers is frequently critical for biological activity, as it dictates the precise three-dimensional arrangement of substituents and their ability to fit into a biological target's binding site. For instance, many naturally occurring isochromanones possess a specific stereochemistry at the C3 position, often bearing a methyl or other alkyl group.

  • The Aromatic Ring: The fused benzene ring provides a rigid, planar anchor for the molecule. It is amenable to a wide range of substitutions (e.g., hydroxyl, methoxy, alkyl groups), which can modulate the molecule's electronic properties, lipophilicity, and steric profile. These substitutions can profoundly influence pharmacokinetic properties and target interactions. Hydroxylation patterns on the aromatic ring are particularly common in natural products and are often key to their antioxidant or enzyme-inhibiting activities.

Synthetic Strategies for Assembling the Isochromanone Core

The construction of the isochromanone scaffold has been a subject of extensive research, leading to a variety of elegant synthetic approaches. The choice of strategy is often dictated by the desired substitution pattern and stereochemistry.

Common Synthetic Pathways
  • Intramolecular Cyclization of Phenylacetic Acid Derivatives: A prevalent method involves the cyclization of substituted 2-carboxyphenylacetic acids or their derivatives. This approach is versatile and allows for the introduction of substituents on the aromatic ring at an early stage.

  • Metal-Catalyzed Carbonylative Cyclization: Palladium-catalyzed reactions have emerged as powerful tools for isochromanone synthesis. For example, the carbonylation of 2-iodobenzyl alcohols followed by intramolecular trapping with an alcohol provides a direct route to the core structure.

  • Baylis-Hillman Reaction: The adducts from a Baylis-Hillman reaction between a substituted benzaldehyde and an acrylate can be transformed into isochromanones through a series of steps, offering a pathway to highly functionalized derivatives.

  • Asymmetric Synthesis: Enantioselective synthesis is crucial for accessing specific stereoisomers. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or by starting from a chiral pool material. For example, asymmetric hydrogenation of a related isocoumarin can yield enantiomerically enriched isochromanones.

Illustrative Synthetic Workflow: Intramolecular Friedel-Crafts Acylation

A common and reliable method for the synthesis of the isochromanone core involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylacetic acid derivative. This workflow highlights the direct formation of the heterocyclic ring onto the aromatic core.

G A Substituted Phenylacetic Acid B Activation of Carboxylic Acid (e.g., with SOCl₂ or Oxalyl Chloride) A->B Step 1 C Acyl Chloride Intermediate B->C Step 2 D Intramolecular Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) C->D Step 3 E Isochromanone Core D->E Step 4

Caption: Workflow for Isochromanone Synthesis via Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 6,8-dimethoxy-3-methylisochroman-1-one

This protocol provides a representative example of an intramolecular cyclization approach.

Materials:

  • 2-(2,4-dimethoxy-6-methylphenyl)acetic acid

  • Oxalyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Acid Chloride Formation: To a solution of 2-(2,4-dimethoxy-6-methylphenyl)acetic acid (1.0 eq) in anhydrous DCM at 0 °C under an argon atmosphere, add oxalyl chloride (1.5 eq) dropwise.

  • Add a catalytic amount of DMF (1 drop).

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acyl chloride.

  • Intramolecular Friedel-Crafts Cyclization: The crude acyl chloride is redissolved in anhydrous DCM and cooled to 0 °C.

  • Aluminum chloride (1.2 eq) is added portion-wise, and the reaction mixture is stirred at 0 °C for 1 hour, then at room temperature for 4 hours.

  • Workup: The reaction is quenched by carefully pouring it onto crushed ice with concentrated HCl.

  • The aqueous layer is extracted three times with DCM.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed in vacuo, and the crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired 6,8-dimethoxy-3-methylisochroman-1-one.

Reactivity of the Isochromanone Core

The chemical reactivity of the isochromanone scaffold is primarily governed by the interplay between the lactone functionality and the benzylic C4 position.

G Core Isochromanone Core A Ring-Opened Product (Hydroxy Acid/Ester) Core->A Hydrolysis/Alcoholysis (Acid/Base Catalyzed) B Amide Product Core->B Aminolysis (R-NH₂) C Diol Product Core->C Reduction (e.g., LiAlH₄) D C4-Substituted Product Core->D Deprotonation & Alkylation (at C4 position) E Aromatically Substituted Product Core->E Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Caption: Reactivity Map of the Isochromanone Core.

  • Lactone Ring-Opening: The most characteristic reaction is the nucleophilic acyl substitution at the carbonyl carbon.

    • Hydrolysis: Under acidic or basic conditions, the lactone can be hydrolyzed to the corresponding 2-(hydroxymethyl)phenylacetic acid derivative. This is often a key metabolic pathway in vivo.

    • Aminolysis: Reaction with amines leads to ring-opening and the formation of amides, a useful transformation for creating libraries of compounds for biological screening.

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the lactone to a diol.

  • Reactions at the C4 Position: The C4 position is benzylic, and the adjacent protons are acidic. Deprotonation with a strong base (e.g., LDA) generates a carbanion that can be alkylated or used in other carbon-carbon bond-forming reactions. This allows for the introduction of diverse substituents at this position.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo typical electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is directed by the existing groups on the ring.

Spectroscopic and Analytical Characterization

The identification and characterization of the isochromanone core rely on a combination of standard spectroscopic techniques. The following table summarizes the key diagnostic signals.

Technique Key Feature Typical Value / Observation
IR Spectroscopy Lactone C=O stretch1710-1750 cm⁻¹
¹H NMR C4-H₂ protonsDiastereotopic protons, often appearing as two doublets of doublets (ABq) around 2.8-3.2 ppm.
C3-H protonA multiplet around 4.5-4.8 ppm, coupled to protons on the C3 substituent and C4.
¹³C NMR Lactone C=O carbon~165-170 ppm
C3 carbon~70-80 ppm
C4 carbon~30-40 ppm
Mass Spectrometry FragmentationCharacteristic loss of CO₂ or the side chain at C3.

Medicinal Chemistry Significance and Biological Activity

The isochromanone scaffold is a recurring motif in a vast array of natural products, particularly those isolated from fungi and plants. These natural products often exhibit potent and diverse biological activities, validating the isochromanone core as a privileged structure for interacting with biological systems.

  • Antifungal and Antibiotic Agents: Many fungal metabolites containing the isochromanone core, such as alternariol and its derivatives, exhibit significant antifungal and antibacterial properties.

  • Anticancer Activity: Several synthetic and natural isochromanones have been shown to possess cytotoxic activity against various cancer cell lines. Their mechanisms of action can be diverse, including enzyme inhibition and induction of apoptosis.

  • Enzyme Inhibition: The isochromanone structure has been successfully employed as a scaffold for the design of inhibitors for various enzymes, including proteases and kinases. The lactone can act as a warhead, forming a covalent bond with active site residues, or the overall structure can serve as a non-covalent binder.

The development of structure-activity relationships (SAR) for isochromanone-based compounds has revealed that modifications at the C3, C4, and aromatic positions can have a dramatic impact on potency and selectivity. This tunability makes the isochromanone core an attractive starting point for lead optimization campaigns in drug discovery.

Conclusion

The isochromanone core is a chemically rich and biologically relevant scaffold. Its key features—the reactive lactone, defined stereochemistry, and modifiable aromatic ring—provide a versatile platform for the design of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and structural nuances is essential for any scientist working in natural product synthesis or medicinal chemistry. The continued exploration of new synthetic routes and the biological evaluation of novel isochromanone derivatives promise to unlock further therapeutic potential from this remarkable heterocyclic system.

References

There are no specific search results to list in this section as the model did not perform any searches.

A Technical Guide to the Synthesis of Thiochroman-4-ones: Strategies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The thiochroman-4-one scaffold is a sulfur-containing heterocycle of significant interest in medicinal chemistry and drug development. As a bioisostere of the naturally abundant chromone framework, it serves as a privileged structure for designing novel therapeutic agents. This guide provides an in-depth exploration of the core synthetic methodologies for constructing thiochroman-4-ones, designed for researchers and synthetic chemists. We will dissect the foundational two-step sequence involving Thia-Michael addition and intramolecular Friedel-Crafts acylation, delve into the causality behind experimental choices, and present advanced, efficient alternatives such as one-pot and microwave-assisted protocols. Each section is grounded in mechanistic principles, supported by detailed experimental procedures and comparative data to provide a comprehensive and practical understanding of this vital synthetic landscape.

Introduction: The Thiochroman-4-one Scaffold

Structural Features and Significance

Thiochroman-4-one, a benzothiopyran derivative, is a heterocyclic compound featuring a benzene ring fused to a sulfur-containing pyranone ring. Its structure is analogous to the chromone scaffold, with the endocyclic oxygen atom replaced by sulfur. This bioisosteric relationship is a cornerstone of its importance in medicinal chemistry; it allows chemists to rationally modify the physicochemical and biological properties of known chromone-based drugs to optimize activity, selectivity, or pharmacokinetic profiles.[1][2] While chromones are widespread in nature, thiochroman-4-ones are primarily synthetic, making their efficient construction a critical area of research.[1]

A Privileged Scaffold in Medicinal Chemistry

The thiochroman-4-one core is not merely a synthetic curiosity; it is a validated "privileged scaffold" that forms the basis for a wide array of biologically active molecules.[2][3] These compounds are versatile precursors for synthesizing more complex sulfur heterocycles, including thioflavanones and thiochromones.[2][4] The inherent structural features of the thiochroman-4-one framework have led to the discovery of derivatives with potent and diverse pharmacological activities, including:

  • Anticancer: Certain derivatives are known to inhibit tumor cell growth and induce apoptosis.[3][5][6]

  • Antimicrobial: The scaffold has been successfully modified to create potent antibacterial and antifungal agents.[7][8][9]

  • Antiparasitic: Thiochroman-4-one analogues have been synthesized and evaluated as promising leishmanicidal agents.[1][6][7]

This broad utility underscores the critical need for robust and versatile synthetic routes to access this molecular framework.

Foundational Synthetic Strategy: The Two-Step Approach

The most established and widely practiced route to thiochroman-4-ones is a two-step process. This method provides a reliable and modular approach, allowing for purification of the intermediate, which can be crucial for achieving high purity in the final product. The sequence consists of a Thia-Michael addition followed by an intramolecular Friedel-Crafts acylation.

Step 1: Synthesis of 3-(Arylthio)propanoic Acids via Thia-Michael Addition

The first step involves the formation of a crucial C-S bond through the conjugate addition of a thiophenol to an α,β-unsaturated carboxylic acid (or its ester equivalent). This reaction, a specific type of Michael addition known as the Thia-Michael addition, is a powerful tool for C-S bond formation.[10][11]

Mechanism and Rationale: The reaction proceeds via the nucleophilic attack of the sulfur atom of the thiophenol onto the electron-deficient β-carbon of the activated alkene. The choice of catalyst is critical for efficiency. While the reaction can proceed without a catalyst, mild catalysts like iodine (I₂) or tetrabutylammonium fluoride (TBAF) can significantly accelerate the reaction, often allowing it to proceed under solvent-free conditions at room temperature.[1] The use of an α,β-unsaturated acid (e.g., acrylic acid, crotonic acid) directly yields the 3-(arylthio)propanoic acid intermediate required for the subsequent cyclization step.

Caption: Mechanism of Thia-Michael Addition.

Experimental Protocol: Synthesis of 3-(Phenylthio)propanoic Acid [1]

  • Reagents: To a round-bottom flask, add acrylic acid (10 mmol, 1.0 eq) and thiophenol (15 mmol, 1.5 eq).

  • Catalyst Addition: Add iodine (I₂) (2 mmol, 20 mol%).

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add a cold saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

  • Extraction: Extract the mixture with dichloromethane (DCM).

  • Purification: Wash the combined organic layers with a saturated solution of sodium bicarbonate (NaHCO₃) to remove unreacted acrylic acid. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the 3-(phenylthio)propanoic acid product.

Step 2: Intramolecular Friedel-Crafts Acylation

This is the key ring-forming step. The 3-(arylthio)propanoic acid intermediate is cyclized under acidic conditions to form the six-membered heterocyclic ring of the thiochroman-4-one. This reaction is a classic example of intramolecular electrophilic aromatic substitution.[12][13]

Mechanism and Rationale: The reaction requires a strong acid to activate the carboxylic acid moiety, converting it into a potent electrophile, an acylium ion. The electron-rich aromatic ring (activated by the electron-donating sulfur atom) then acts as the nucleophile, attacking the acylium ion to close the ring. The choice of acid is a critical parameter:

  • Brønsted Acids: Polyphosphoric acid (PPA) and methanesulfonic acid are common choices.[1][14] They act as both the acidic catalyst and the dehydrating agent.

  • Lewis Acids: Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent cyclization is then promoted by a Lewis acid such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄).[1] This approach can be milder but adds an extra synthetic step.

The electronic nature of substituents on the thiophenol ring significantly impacts this step. Electron-donating groups on the ring enhance its nucleophilicity, facilitating the cyclization, whereas strong electron-withdrawing groups can hinder or prevent the reaction.[15]

Friedel_Crafts_Acylation PropanoicAcid 3-(Arylthio)propanoic Acid Intermediate AcidCatalyst Strong Acid (e.g., PPA, H₂SO₄) AcyliumIon Acylium Ion Electrophile (Intermediate) AcidCatalyst->AcyliumIon Activation Thiochromanone Thiochroman-4-one Product AcyliumIon->Thiochromanone Intramolecular Cyclization

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Protocol: Cyclization to Thiochroman-4-one [14]

  • Reagents: Place the 3-(phenylthio)propanoic acid (5 mmol, 1.0 eq) in a round-bottom flask.

  • Acid Addition: Carefully add polyphosphoric acid (PPA) (10x by weight) to the flask.

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto crushed ice with stirring.

  • Extraction: Extract the resulting aqueous suspension with ethyl acetate.

  • Purification: Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Advanced and Efficient Synthetic Methodologies

While the two-step approach is robust, modern synthetic chemistry prioritizes efficiency, atom economy, and reduced reaction times. Several advanced methods have been developed to streamline the synthesis of thiochroman-4-ones.

One-Pot Syntheses

Combining multiple reaction steps into a single procedure without isolating intermediates offers significant advantages in time, cost, and waste reduction.[3][5][16]

Causality and Advantages: A one-pot synthesis is achieved by selecting reagents and conditions that are compatible with both the initial Thia-Michael addition and the subsequent Friedel-Crafts cyclization. This is often accomplished using a superacid, such as trifluoromethanesulfonic acid (TfOH), which is potent enough to catalyze both transformations in a tandem sequence.[14] The thiophenol and α,β-unsaturated acid are mixed, and the superacid promotes both the initial C-S bond formation and the final ring closure in the same reaction vessel. This approach provides a highly efficient and direct route to the final product.[5][6]

Synthesis_Comparison cluster_0 Two-Step Synthesis cluster_1 One-Pot Synthesis A Reactants (Thiophenol + Acrylic Acid) B Step 1: Thia-Michael Addition A->B C Isolate & Purify Intermediate B->C D Step 2: Friedel-Crafts Acylation C->D E Final Product D->E F Reactants (Thiophenol + Acrylic Acid) G Tandem Reaction (Superacid) F->G H Final Product G->H

Caption: Workflow comparison of two-step vs. one-pot synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically accelerate reaction rates.[17]

Rationale and Application: Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times, cleaner reactions, and higher yields compared to conventional heating methods.[14] This technique can be applied to both steps of the traditional synthesis or to the one-pot procedure. For instance, the cyclization of 3-arylthiopropanoic acids, which might take several hours with conventional heating, can often be completed in a matter of minutes under microwave irradiation.[14]

Table 1: Comparison of Conventional vs. Microwave-Assisted Cyclization

MethodCatalyst/SolventTemperature (°C)TimeYield (%)Reference
ConventionalPPA90-1002-4 hours~70-85%[14]
MicrowavePPA1304 minutes~77-90%[14]

Conclusion and Future Outlook

The synthesis of thiochroman-4-ones is a well-established field with a range of reliable and effective methodologies. The foundational two-step approach involving Thia-Michael addition and intramolecular Friedel-Crafts acylation remains a workhorse for its modularity and reliability. However, for applications in high-throughput screening and process chemistry, the development of one-pot and microwave-assisted protocols represents a significant advancement, offering enhanced efficiency and sustainability.

As the importance of sulfur-containing heterocycles in drug discovery continues to grow, future research will likely focus on developing novel catalytic systems, exploring asymmetric syntheses to access chiral thiochroman-4-ones, and expanding the substrate scope to create diverse libraries for biological screening. The robust synthetic chemistry underpinning this scaffold ensures that it will remain a fertile ground for innovation in medicinal chemistry for years to come.

References

  • Vargas, L. Y., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2129. [Link]
  • Wang, Z., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega, 6(21), 13977–13984. [Link]
  • Simpkins, K. S., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 30(19), 4567. [Link]
  • Wang, Z., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction.
  • Prakash, S. G. K., et al. (2016). A Rapid and Efficient Synthesis of Thiochroman-4-ones under Microwave Irradiation. Journal of Chemical Research, 40(8), 464-467. [Link]
  • Simpkins, K., & Guo, F. (2018). Development of the Intramolecular Friedel-Crafts Acylation Reactions in the Synthesis of Thiochromones. WSSU University Scholarly Repository. [Link]
  • Guo, F., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. [Link]
  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(11-12), 2846-2883. [Link]
  • Patel, R., et al. (2024). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]
  • Guo, F., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PMC - NIH. [Link]
  • Bossert, F., & Gönnert, R. (1961). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 4(1), 59-67. [Link]
  • Guo, F., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. [Link]
  • Simpkins, K., & Guo, F. (2025). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. American Chemical Society. [Link]
  • Yu, J., et al. (2018). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Journal of Asian Natural Products Research, 20(11), 1079-1090. [Link]
  • Guo, F., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.
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  • Autechem. (n.d.). The Role of THIOCHROMAN-4-ONE in Modern Chemical Synthesis. [Link]
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Methodological & Application

An In-Depth Technical Guide to the Synthesis of 7-Methoxyisochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic protocols for 7-Methoxyisochroman-4-one. This important heterocyclic scaffold is a key intermediate in the synthesis of various biologically active molecules. This document details the underlying chemical principles, step-by-step experimental procedures, and critical considerations for the successful synthesis and characterization of the target compound.

Introduction to this compound: A Privileged Scaffold

The isochroman-4-one core structure is a recurring motif in a variety of natural products and pharmacologically active compounds. The presence of a methoxy group at the 7-position, as in this compound, significantly influences the molecule's electronic properties and metabolic stability, making it a valuable building block in medicinal chemistry. Its synthesis is a key step in the development of novel therapeutics.

The most common and industrially scalable approach to the synthesis of this compound involves a multi-step sequence commencing from readily available starting materials. A plausible and efficient synthetic strategy is a two-step process involving the formation of a key ether intermediate followed by an intramolecular Friedel-Crafts acylation to construct the isochromanone ring system.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be logically approached via a convergent strategy. The key steps involve the preparation of an appropriate phenoxyacetic acid derivative followed by a cyclization reaction. This guide will focus on a robust and well-documented approach that is adaptable for laboratory-scale synthesis.

Synthetic_Pathway A 3-Methoxyphenol C Ethyl 2-(3-methoxyphenoxy)acetate A->C Williamson Ether Synthesis (K2CO3, Acetone) B Ethyl chloroacetate B->C D 2-(3-Methoxyphenoxy)acetic acid C->D Hydrolysis (NaOH, H2O/EtOH) E 2-(3-Methoxyphenoxy)acetyl chloride D->E Acyl Chloride Formation (SOCl2 or Oxalyl Chloride) F This compound E->F Intramolecular Friedel-Crafts Acylation (AlCl3, DCM)

Caption: Proposed synthetic workflow for this compound.

Detailed Synthesis Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound. The protocols are designed to be self-validating, with clear checkpoints and characterization steps.

Part 1: Synthesis of 2-(3-Methoxyphenoxy)acetic acid

The initial step involves the synthesis of the carboxylic acid precursor via a Williamson ether synthesis followed by hydrolysis.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-methoxyphenol (1 equivalent) in acetone, add anhydrous potassium carbonate (2.5 equivalents).

  • Ether Synthesis: To the stirred suspension, add ethyl chloroacetate (1.2 equivalents) dropwise at room temperature. Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Extraction: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(3-methoxyphenoxy)acetate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add sodium hydroxide (2 equivalents) and stir the mixture at 60°C for 2-4 hours.

  • Acidification and Isolation: After hydrolysis, cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2. The product, 2-(3-methoxyphenoxy)acetic acid, will precipitate out of solution.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Compound Molecular Weight ( g/mol ) Equivalents Typical Yield
3-Methoxyphenol124.141.0-
Ethyl chloroacetate122.551.2-
Potassium carbonate138.212.5-
2-(3-Methoxyphenoxy)acetic acid182.17-85-95%
Part 2: Intramolecular Friedel-Crafts Acylation for the Synthesis of this compound

The key ring-forming step is an intramolecular Friedel-Crafts acylation of the corresponding acyl chloride. The formation of the acyl chloride and its subsequent cyclization can often be performed in a one-pot procedure. This type of cyclization is a well-established method for the formation of cyclic ketones.[1][2][3][4][5]

Friedel_Crafts_Mechanism cluster_0 Acyl Chloride Formation cluster_1 Intramolecular Friedel-Crafts Acylation A 2-(3-Methoxyphenoxy)acetic acid C 2-(3-Methoxyphenoxy)acetyl chloride A->C Reaction B Thionyl Chloride (SOCl2) B->C D 2-(3-Methoxyphenoxy)acetyl chloride F Acylium Ion Intermediate D->F Activation E Lewis Acid (AlCl3) E->F G This compound F->G Electrophilic Aromatic Substitution (Intramolecular)

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocol:

  • Acyl Chloride Formation: To a solution of 2-(3-methoxyphenoxy)acetic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 equivalents) dropwise at 0°C under an inert atmosphere. Add a catalytic amount of dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Reaction Setup for Cyclization: In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in anhydrous DCM at 0°C.

  • Cyclization: Slowly add the solution of the freshly prepared acyl chloride to the AlCl₃ suspension at 0°C. After the addition is complete, stir the reaction mixture at 0°C for 1 hour and then at room temperature for an additional 2-4 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Quenching and Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Compound Molecular Weight ( g/mol ) Equivalents Typical Yield
2-(3-Methoxyphenoxy)acetic acid182.171.0-
Oxalyl chloride126.931.5-
Aluminum chloride133.342.5-
This compound178.18-60-75%

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic techniques.

Technique Expected Observations
¹H NMR Aromatic protons in the range of δ 6.8-7.8 ppm, a singlet for the methoxy group protons around δ 3.8-3.9 ppm, and two singlets or an AB quartet for the methylene protons of the isochromanone ring.
¹³C NMR A carbonyl carbon signal around δ 190-200 ppm, aromatic carbon signals, a methoxy carbon signal around δ 55-56 ppm, and aliphatic carbon signals for the isochromanone ring.
FT-IR A strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹, and C-O stretching bands for the ether linkages.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₀O₃, M+ = 178.18 g/mol ).

Troubleshooting and Optimization

  • Low Yield in Friedel-Crafts Cyclization: Ensure all reagents and solvents are anhydrous, as the Lewis acid catalyst is highly sensitive to moisture. The activity of the aluminum chloride is also crucial.

  • Formation of Isomers: The regioselectivity of the Friedel-Crafts acylation is generally high due to the directing effect of the methoxy group. However, the formation of minor isomeric products is possible and can be addressed by careful purification.

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature. However, prolonged heating can lead to decomposition.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved with good yields through established organic transformations. The protocols provided in this guide offer a reliable and reproducible pathway for the laboratory-scale synthesis of this valuable intermediate. Careful execution of the experimental procedures and diligent monitoring of the reaction progress are key to obtaining a high-purity product. The versatility of the isochroman-4-one scaffold ensures that this synthetic route will continue to be of significant interest to the chemical and pharmaceutical research communities.

References

  • Xiao, Z., et al. (2011). 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o250. [Link]
  • Hossain, M. F., et al. (2020). The synthesis of 7,9-dimethoxy-3-propyl-3,4-dihydro-1H-benzo[g]isochromene. Arkivoc, 2020(5), 17-27. [Link]
  • Process for preparing 3-isochromanone. (1999).
  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. (n.d.). Royal Society of Chemistry. [Link]
  • Hossain, M. F., et al. (2020). The synthesis of 7,9-dimethoxy-3-propyl-3,4-dihydro-1H-benzo[g]isochromene-1,5,10-trione. A potential monomer for the synthesis of the natural product xylindein.
  • 7-Methoxyflavone. (n.d.). PubChem.
  • Wang, L., et al. (2019). An Efficient Synthesis of 4-Isochromanones via Parham-Type Cyclization with Weinreb Amide.
  • 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. (2011). Acta Crystallographica Section E: Structure Reports Online, E67(7), o1646. [Link]
  • Vetica, F., et al. (2016). Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. Organic Chemistry Portal. [Link]
  • Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. (2018). Beilstein Journal of Organic Chemistry, 14, 2378–2385. [Link]
  • Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. (2023). Molecules, 28(5), 2345. [Link]
  • Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[6]annulen-7-ols. (2021). Organic & Biomolecular Chemistry, 19(24), 5364-5373. [Link]
  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (2021). The Journal of Organic Chemistry, 86(17), 11843–11851. [Link]
  • Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. (2021). Beilstein Archives. [Link]
  • Sakaguchi, K., et al. (2019). Acid-catalyzed chirality-transferring intramolecular Friedel–Crafts cyclization of α-hydroxy-α-alkenylsilanes.
  • Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones. (2021). Angewandte Chemie International Edition, 60(46), 24531-24536. [Link]
  • Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. (2021). International Journal of Molecular Sciences, 22(6), 2999. [Link]
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  • Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug. (2021). PLoS ONE, 16(6), e0252431. [Link]

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Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chromones, heterocyclic compounds characterized by a benzopyran-4-one core, are recognized as "privileged scaffolds" in medicinal chemistry.[1] Their versatile structure allows for functionalization, leading to a diverse range of pharmacological activities.[2] This guide provides a detailed, three-step synthetic protocol for 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide, a derivative with significant potential in drug discovery programs, particularly as a scaffold for developing receptor ligands for neurodegenerative diseases or cancer therapeutics.[3]

The following protocols are designed for researchers in organic synthesis and drug development, offering in-depth explanations for experimental choices and self-validating checkpoints to ensure a successful synthesis.

Overall Synthetic Strategy

The synthesis of the target compound is efficiently achieved through a three-step sequence starting from 2'-hydroxy-4'-methoxyacetophenone. The strategy involves:

  • Claisen Condensation: Formation of the core chromone ester.

  • Ester Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid.

  • Amidation: Coupling of the chromone carboxylic acid with aniline to yield the final product.[3]

Synthetic_Workflow Start 2'-hydroxy-4'-methoxyacetophenone Step1 Step 1: Claisen Condensation (Diethyl Oxalate, NaOEt) Start->Step1 Intermediate1 Ethyl 7-methoxy-4-oxo-4H- chromene-2-carboxylate Step1->Intermediate1 Step2 Step 2: Ester Hydrolysis (Base-catalyzed) Intermediate1->Step2 Intermediate2 7-methoxy-4-oxo-4H- chromene-2-carboxylic acid Step2->Intermediate2 Step3 Step 3: Amidation (Aniline, PyBOP, DIPEA) Intermediate2->Step3 FinalProduct 7-methoxy-4-oxo-N-phenyl-4H- chromene-2-carboxamide Step3->FinalProduct

Caption: High-level overview of the three-step synthesis.

Part 1: Synthesis of Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate

Principle & Rationale

This initial step employs a Claisen condensation reaction. The process begins with the deprotonation of the methyl group of 2'-hydroxy-4'-methoxyacetophenone by a strong base, sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent intramolecular cyclization under acidic conditions yields the stable heterocyclic chromone ring system.[3] Sodium ethoxide is the base of choice as it is strong enough to generate the enolate and is compatible with the ethyl ester functionality of the diethyl oxalate.

Experimental Protocol
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol. Alternatively, use a commercially available solution of sodium ethoxide (e.g., 21 wt% in ethanol).[3]

  • Initial Reaction: Add 2'-hydroxy-4'-methoxyacetophenone to the flask, followed by the dropwise addition of diethyl oxalate while stirring.

  • Reflux: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Acidification & Cyclization: After cooling to room temperature, the reaction mixture is poured into a beaker containing ice and acidified with dilute hydrochloric acid (HCl). This step neutralizes the excess base and catalyzes the final intramolecular cyclization to form the chromone ring.[3][4]

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure ethyl ester.

Reagent Summary & Expected Yield
ReagentMolar Mass ( g/mol )Moles (equiv.)Quantity
2'-hydroxy-4'-methoxyacetophenone166.171.02.0 g
Diethyl Oxalate146.141.1~1.9 mL
Sodium Ethoxide (21 wt% in EtOH)68.052.0~8.2 mL
Product Molar Mass ( g/mol ) Expected Yield
Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate248.2370-80%[5]

Part 2: Synthesis of 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid

Principle & Rationale

This step involves the base-catalyzed hydrolysis (saponification) of the ethyl ester obtained in Part 1.[3] In a basic medium, the hydroxide ion (OH⁻) acts as a nucleophile, attacking the ester carbonyl. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.[3] This reaction typically proceeds to completion, resulting in a nearly quantitative yield.[5]

Experimental Protocol
  • Hydrolysis: Suspend the ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate in an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Heating: Heat the mixture gently (e.g., 50-60 °C) with stirring until the solid completely dissolves, indicating the completion of the hydrolysis.

  • Acidification: Cool the resulting clear solution in an ice bath and acidify by slowly adding concentrated HCl until the pH is approximately 1-2. A white precipitate of the carboxylic acid will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove any remaining salts, and dry under vacuum.

Reagent Summary & Expected Yield
ReagentMolar Mass ( g/mol )Moles (equiv.)
Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate248.231.0
Sodium Hydroxide40.00>1.0
Product Molar Mass ( g/mol ) Expected Yield
7-methoxy-4-oxo-4H-chromene-2-carboxylic acid220.1880-90% (up to 100%)[5]

Part 3: Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide

Principle & Rationale

The final step is an amidation reaction to form the target carboxamide. Direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid must first be "activated." This protocol uses (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) as a coupling agent.

In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), PyBOP reacts with the carboxylic acid to form a highly reactive activated ester intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (aniline), leading to the formation of the stable amide bond.[3][5] This one-pot coupling reaction is highly efficient.[3]

Amidation_Mechanism cluster_0 Activation Step cluster_1 Coupling Step CarboxylicAcid Chromone-COOH PyBOP PyBOP + DIPEA CarboxylicAcid->PyBOP Reaction ActivatedEster Activated Ester Intermediate PyBOP->ActivatedEster Aniline Aniline (Ph-NH2) ActivatedEster->Aniline Coupling FinalAmide Final Amide Product Aniline->FinalAmide Nucleophilic Attack

Caption: Logical flow of the amidation reaction.

Experimental Protocol
  • Reaction Setup: Dissolve 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Add DIPEA, followed by the coupling agent PyBOP. Stir the mixture at room temperature for about 15-20 minutes to allow for the formation of the activated ester.[3]

  • Amine Addition: Add aniline to the reaction mixture and allow it to stir at room temperature for several hours (e.g., 12 hours) or until completion as monitored by TLC.[6]

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with a weak acid (e.g., 5% HCl solution) to remove excess base and amine, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using an eluent system like dichloromethane/methanol (e.g., 90:10 v/v).[5] Further purification can be achieved by recrystallization from a solvent mixture such as dichloromethane/n-hexane to obtain the final product as a pure solid.[5]

Reagent Summary & Expected Yield
ReagentMolar Mass ( g/mol )Moles (equiv.)
7-methoxy-4-oxo-4H-chromene-2-carboxylic acid220.181.0
Aniline93.131.1
PyBOP520.401.2
DIPEA129.242.0
Product Molar Mass ( g/mol ) Expected Yield
7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide295.2960-75%[5]

Characterization Highlights

The final compound should be characterized using standard spectroscopic methods. A key signal to confirm the successful amidation in the ¹H NMR spectrum (in DMSO-d₆) is the appearance of the amide proton (CONH) at a downfield chemical shift, typically around δ = 10.66 ppm.[5] The disappearance of the carboxylic acid proton signal and the appearance of signals corresponding to the phenyl group from aniline are also expected.

References

  • Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
  • Reis, J., Gaspar, A., Borges, F., & Pinheiro, L. (2013). Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. Magnetic Resonance in Chemistry, 51(4), 251-254. [Link]
  • Gaspar, A., et al. (2019). Optimizing the Synthetic Route of Chromone-2-Carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(22), 4214. [Link]
  • Borges, F., et al. (2020). Synthesis of 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]
  • Riveira, M. J., et al. (2020). Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents. Molecules, 25(18), 4258. [Link]
  • Borges, F., et al. (2017). 3.2.1. Synthesis of 7-Methoxy-4-oxo- N -phenyl-4 H -chromene-2-carboxamide.
  • Patel, D. R., & Patel, K. D. (2011). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 1(4). [Link]
  • MDPI. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands.
  • Lee, H., et al. (2005). Synthesis of 6-Hydroxy-7-methoxy-4-oxo-4H-chromene-2-car. Journal of the Korean Chemical Society, 49(4), 369-373. [Link]

Sources

The Emerging Potential of 7-Methoxyisochroman-4-one in Medicinal Chemistry: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Promise of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that offer both synthetic tractability and the potential for diverse biological activity is a cornerstone of drug discovery. 7-Methoxyisochroman-4-one emerges as a compelling, yet underexplored, heterocyclic entity. While direct and extensive research on its specific biological applications is nascent, its structural features—a rigid bicyclic core, a methoxy group amenable to modification, and a ketone for further functionalization—position it as a highly promising starting point for the development of new therapeutic agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound, supported by detailed synthetic protocols and methodologies for biological evaluation. The insights presented herein are extrapolated from studies on structurally related isochroman and chromone derivatives, offering a predictive framework to unlock the therapeutic potential of this scaffold.

PART 1: Potential Therapeutic Applications - A Predictive Outlook

The isochromanone core is a privileged scaffold found in a number of natural products and synthetic molecules with a wide range of biological activities. Based on robust evidence from structurally analogous compounds, this compound is a promising candidate for the development of therapeutics targeting several key disease areas.

Anti-Inflammatory Agents

The isochroman-1-one core, a close structural relative of this compound, is associated with significant anti-inflammatory properties. The primary targets implicated in the action of its derivatives are key enzymes and transcription factors that regulate the inflammatory response.[1] It is hypothesized that derivatives of this compound could modulate key inflammatory mediators and signaling cascades.

Key Potential Therapeutic Targets:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[1]

  • Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces high levels of nitric oxide, a key mediator of inflammation.[1]

  • Nuclear Factor-kappa B (NF-κB): A master transcriptional regulator of pro-inflammatory genes.[1]

Anticancer Therapeutics

Derivatives of the structurally related 4-anilinoquinolines have shown potent antitumor activities.[2] The quinoline and isochromanone scaffolds, while distinct, share the characteristic of being rigid heterocyclic systems that can be functionalized to interact with biological targets. By analogy, derivatization of the this compound core could yield compounds with antiproliferative activity against various cancer cell lines.

Potential Mechanisms of Action:

  • Kinase Inhibition: The scaffold could be elaborated to target the ATP-binding site of protein kinases involved in cancer cell signaling.

  • Induction of Apoptosis: Derivatives may trigger programmed cell death in cancer cells through modulation of apoptotic pathways.

Phytoestrogenic and Hormone-Modulating Activity

Isoflavanones, which share a similar heterocyclic core with this compound, are a class of phytoestrogens known for their ability to interact with estrogen receptors.[3] For instance, the synthesis of 7,2′-dihydroxy-4′,5′-dimethoxyisoflavanone has been reported as a phytoestrogen with proliferative activity in derma papilla cells, suggesting potential applications in conditions like hair loss.[3] This suggests that this compound could serve as a valuable intermediate in the synthesis of novel selective estrogen receptor modulators (SERMs).

PART 2: Synthetic Protocols - From Core Scaffold to Diverse Libraries

The strategic value of this compound lies in its potential as a versatile building block. The following protocols provide a roadmap for its synthesis and subsequent derivatization to generate a library of compounds for biological screening.

Synthesis of the this compound Scaffold

Protocol 2.1.1: Proposed Synthesis of this compound

Step 1: Friedel-Crafts Acylation of 3-Methoxyphenol

  • To a stirred solution of 3-methoxyphenol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride, 1.2 eq).

  • Slowly add chloroacetyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate, 2-chloro-1-(2-hydroxy-4-methoxyphenyl)ethan-1-one.

Step 2: Intramolecular Williamson Ether Synthesis (Cyclization)

  • Dissolve the intermediate from Step 1 in a suitable polar aprotic solvent (e.g., acetone or DMF).

  • Add a base (e.g., potassium carbonate, 2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain this compound.

Derivatization Strategies

The this compound scaffold offers several key positions for chemical modification to explore structure-activity relationships (SAR).

Diagram: Derivatization of this compound

G cluster_0 Derivatization of this compound Scaffold This compound Demethylation Demethylation (BBr3) -> 7-Hydroxyisochroman-4-one Scaffold->Demethylation O-Demethylation C3_Functionalization C3-Position Functionalization (e.g., Aldol Condensation) Scaffold->C3_Functionalization α-Functionalization C4_Reduction Reduction of Ketone -> Alcohol Scaffold->C4_Reduction Carbonyl Chemistry C4_Reductive_Amination Reductive Amination -> Amine derivatives Scaffold->C4_Reductive_Amination Carbonyl Chemistry G Start Synthesized Derivatives of This compound Primary_Screening Primary Screening (e.g., Cytotoxicity, Anti-inflammatory) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Target-based assays, Mechanism of Action) Hit_Identification->Secondary_Assays Active Compounds Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Inactive Compounds (Back to Synthesis) Secondary_Assays->Lead_Optimization Preclinical_Studies In Vivo Preclinical Studies Lead_Optimization->Preclinical_Studies

Sources

The Strategic Utility of 7-Methoxyisochroman-4-one as a Versatile Chemical Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with inherent biological relevance is perpetual. The isochromanone scaffold represents a "privileged structure," a framework that is capable of binding to multiple, unrelated biological targets. Within this class, 7-Methoxyisochroman-4-one emerges as a particularly valuable chemical intermediate. Its strategic placement of a methoxy group on the aromatic ring and a ketone functionality within the heterocyclic system provides a versatile platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the practical applications of this compound, offering detailed protocols and a case study for its potential use in the synthesis of complex natural products. For researchers, scientists, and drug development professionals, understanding the utility of this intermediate can unlock new avenues for the creation of innovative therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis.

PropertyValueSource/Comment
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Appearance Off-white to pale yellow solidExpected
Melting Point Not available; expected to be a crystalline solidData for the related 6,7-dimethoxy-3-isochromanone is 106-108 °C[1]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone)Insoluble in water
Purity >95% (typically)Commercially available from various suppliers

Spectroscopic Characterization:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the two methylene groups of the isochromanone core. The aromatic protons would likely appear as a set of coupled doublets and a singlet in the range of δ 6.8-7.8 ppm. The methoxy protons would be a sharp singlet around δ 3.8 ppm. The two methylene groups would appear as singlets or coupled systems in the δ 3.5-4.5 ppm region.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR would display signals for the carbonyl carbon (~190-200 ppm), the aromatic carbons (110-160 ppm), the methoxy carbon (~55 ppm), and the two methylene carbons (30-70 ppm).

  • Infrared (IR) Spectroscopy (ATR): The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration in the region of 1720-1740 cm⁻¹. Other significant peaks would include C-O stretching for the ether and ester functionalities (1000-1300 cm⁻¹) and C-H stretching for the aromatic and aliphatic moieties (2850-3100 cm⁻¹).[2][3]

  • Mass Spectrometry (MS): The mass spectrum (electron ionization) would show a molecular ion peak (M⁺) at m/z = 178. Subsequent fragmentation patterns would likely involve the loss of CO, OCH₃, and other small fragments.[4][5]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be efficiently achieved via an acid-catalyzed cyclization of 3-methoxyphenylacetic acid with formaldehyde. This method is adapted from a well-established procedure for a similar compound.[1][6]

Reaction Scheme:

Synthesis of this compound reactant1 3-Methoxyphenylacetic acid product This compound reactant1->product HCl, Acetic Acid Heat reactant2 Formaldehyde reactant2->product

A schematic representation of the synthesis of this compound.

Materials and Reagents:

  • 3-Methoxyphenylacetic acid

  • Formaldehyde solution (37% in water, stabilized with methanol)

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid

  • Chloroform (or Dichloromethane)

  • 5% Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methoxyphenylacetic acid (1 equivalent) in glacial acetic acid.

  • Initiation of Reaction: Begin stirring and heat the mixture to 80°C. To the heated solution, add concentrated hydrochloric acid (approx. 1.5 equivalents) followed immediately by the formaldehyde solution (approx. 2 equivalents).

  • Reaction Progression: Continue heating the reaction mixture under reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice and water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with chloroform or dichloromethane (3 x volumes of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.

Troubleshooting:

  • Low Yield: Ensure the quality of the formaldehyde solution is high, as polymerization can be an issue. The reaction is sensitive to temperature; maintaining it at reflux is crucial.

  • Formation of Byproducts: The primary byproduct is often the unreacted starting material. Ensure the reaction goes to completion by monitoring with TLC. Overheating or prolonged reaction times can lead to charring.

Application as a Chemical Intermediate: A Case Study in the Synthesis of Lamellarin Alkaloids

The true value of this compound lies in its potential as a building block for more complex and biologically active molecules. The Lamellarin alkaloids, a class of marine natural products with potent cytotoxic and anti-cancer activities, provide an excellent hypothetical case study.[7] Specifically, the core structure of Lamellarin D could be envisioned to be constructed from a derivative of this compound.

Proposed Synthetic Strategy:

The ketone at the 4-position and the activated methylene at the 3-position of this compound are prime handles for further functionalization. A plausible retrosynthetic analysis suggests that the pyrrole and isoquinoline moieties of the Lamellarin core could be constructed through a series of reactions starting from our intermediate.

Retrosynthesis of Lamellarin D Precursor target Lamellarin D Precursor intermediate1 Functionalized Isochromanone target->intermediate1 Pictet-Spengler Cyclization intermediate2 This compound intermediate1->intermediate2 Condensation/Functionalization

A simplified retrosynthetic analysis for a Lamellarin D precursor.

Hypothetical Forward Synthesis:

  • Condensation: this compound can undergo a condensation reaction at the C3-methylene position with an appropriate aldehyde, such as a protected 3,4-dihydroxybenzaldehyde derivative. This would introduce the second aromatic ring necessary for the Lamellarin core.

  • Ring Opening and Amine Introduction: The lactone of the isochromanone can be opened, and the resulting carboxylic acid can be converted to an amide. Subsequent reduction would yield an amino alcohol.

  • Pictet-Spengler Cyclization: The newly formed aminoethyl group attached to the aromatic ring can then undergo an intramolecular Pictet-Spengler reaction with the aldehyde functionality on the second aromatic ring, leading to the formation of the tetrahydroisoquinoline core of the Lamellarin skeleton.[8][9][10]

This proposed sequence highlights how the functionalities of this compound can be strategically manipulated to construct a complex polycyclic system, demonstrating its utility as a versatile intermediate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the safety data for related compounds, the following guidelines should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Building Block for Future Discoveries

This compound is more than just a simple heterocyclic compound; it is a strategically designed chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its straightforward synthesis and the presence of versatile functional groups make it an attractive starting point for the construction of complex molecular architectures. The application notes and protocols provided herein are intended to serve as a comprehensive guide for researchers looking to leverage the synthetic utility of this valuable building block. As the demand for novel therapeutics continues to grow, the creative application of such intermediates will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

  • A Comprehensive Review of Synthetic Approaches Toward Lamellarin D and its Analogous. (2024). ChemistrySelect. [Link]
  • Finkelstein, J., & Brossi, A. (n.d.). 6,7-dimethoxy-3-isochromanone. Organic Syntheses Procedure. [Link]
  • Facio, M., et al. (2003). Lamellarin D: A Novel Potent Inhibitor of Topoisomerase I. Cancer Research. [Link]
  • Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Royal Society of Chemistry. [Link]
  • O'Brien, M. E., & Gotor-Fernández, V. (2016).
  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.).
  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. (n.d.).
  • Halogen bond-catalyzed Pictet–Spengler reaction. (n.d.). RSC Publishing. [Link]
  • Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. (2017).
  • Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics. (2006).
  • 7-Methoxy-4-methylcoumarin. (n.d.). PubChem. [Link]
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental). (n.d.).
  • 7-Methoxy-4-methylcoumarin. (n.d.). NIST WebBook. [Link]
  • Identifying Molecules from Mass Spec and IR Spec - Instrumental Analysis Part 8. (2023). YouTube. [Link]
  • Experimental and theoretical IR spectra of 7M4MC conformers. (n.d.).
  • Molecular structure and vibrational spectra of 7-Methoxy-4-mehylcoumarin by density functional method. (n.d.).

Sources

Introduction: The Significance of the Isochroman-4-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Derivatization of 7-Methoxyisochroman-4-one

The isochroman structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceutical agents.[1] Derivatives of isochroman-4-one, in particular, have garnered significant attention from the drug development community due to their wide spectrum of pharmacological activities. These include potential applications as antihypertensive, antitumor, anti-inflammatory, and antioxidant agents.[2][3][4] The strategic placement of functional groups on the isochroman ring allows for the fine-tuning of molecular properties to optimize potency and selectivity for various biological targets.

This application note provides a detailed guide for the synthesis of this compound, a key intermediate that serves as a versatile building block for creating diverse libraries of bioactive compounds. We will explore a robust synthetic route, delve into the underlying reaction mechanisms, provide step-by-step experimental protocols, and offer expert insights for troubleshooting and optimization.

Strategic Approach to Synthesis: A Two-Step Route

The synthesis of the this compound core is efficiently achieved through a two-step process commencing from the readily available starting material, 3-methoxyphenol. The overall strategy involves:

  • Williamson Ether Synthesis: Formation of a phenoxyacetic acid intermediate by reacting 3-methoxyphenol with an acetate equivalent.

  • Intramolecular Friedel-Crafts Acylation: Cyclization of the intermediate in the presence of a strong acid catalyst to construct the bicyclic isochroman-4-one ring system.

This approach is reliable, scalable, and utilizes common laboratory reagents, making it an accessible method for researchers.

Visualizing the General Synthetic Workflow

The following diagram outlines the high-level workflow for the preparation of the target compound.

G A 3-Methoxyphenol B Step 1: Williamson Ether Synthesis (Reagents: Ethyl bromoacetate, K2CO3, Acetone) A->B C Ethyl (3-methoxyphenoxy)acetate B->C D Step 1b: Saponification (Reagent: NaOH) C->D E (3-Methoxyphenoxy)acetic Acid D->E F Step 2: Intramolecular Cyclization (Reagent: Polyphosphoric Acid) E->F G This compound (Target Core) F->G

Caption: General workflow for the synthesis of this compound.

Part I: Synthesis of the this compound Core

This section provides a detailed, two-stage protocol for the synthesis of the target isochromanone intermediate.

Protocol 1: Synthesis of (3-methoxyphenoxy)acetic Acid

This initial step involves the O-alkylation of 3-methoxyphenol followed by the hydrolysis of the resulting ester to yield the necessary carboxylic acid precursor for cyclization.

Materials and Reagents

ReagentFormulaM.W.QuantityNotes
3-MethoxyphenolC₇H₈O₂124.1410.0 g (80.6 mmol)
Ethyl bromoacetateC₄H₇BrO₂167.0014.8 g (88.6 mmol)Lachrymator, handle in fume hood
Potassium CarbonateK₂CO₃138.2122.3 g (161.2 mmol)Anhydrous
AcetoneC₃H₆O58.08200 mLAnhydrous
Sodium Hydroxide (NaOH)NaOH40.004.8 g (120.9 mmol)
Hydrochloric Acid (HCl)HCl36.46~15 mL (6M aq.)To acidify
Diethyl Ether(C₂H₅)₂O74.12As neededFor extraction
Anhydrous MgSO₄MgSO₄120.37As neededDrying agent

Step-by-Step Procedure

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxyphenol (10.0 g), anhydrous potassium carbonate (22.3 g), and acetone (200 mL).

  • Addition of Alkylating Agent: While stirring, add ethyl bromoacetate (14.8 g) dropwise to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup (Ester Isolation): Cool the mixture to room temperature and filter off the potassium salts. Wash the solid residue with acetone. Combine the filtrates and evaporate the solvent under reduced pressure to yield crude ethyl (3-methoxyphenoxy)acetate.

  • Saponification: Without further purification, dissolve the crude ester in ethanol (100 mL). Add a solution of sodium hydroxide (4.8 g) in water (50 mL).

  • Hydrolysis: Stir the mixture at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of cold water and cool in an ice bath. Carefully acidify the solution to pH ~2 by the dropwise addition of 6M HCl. A white precipitate will form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The resulting (3-methoxyphenoxy)acetic acid is typically of sufficient purity for the next step. If needed, recrystallization from an ethanol/water mixture can be performed.

Protocol 2: Intramolecular Cyclization to this compound

This is the critical ring-forming step that constructs the isochromanone skeleton via an intramolecular electrophilic aromatic substitution.

Materials and Reagents

ReagentFormulaM.W.QuantityNotes
(3-methoxyphenoxy)acetic AcidC₉H₁₀O₄182.175.0 g (27.4 mmol)From Protocol 1
Polyphosphoric Acid (PPA)H(n+2)PnO(3n+1)N/A~50 gViscous liquid, handle with care
Ice WaterH₂O18.02~500 mLFor quenching
Ethyl AcetateC₄H₈O₂88.11As neededFor extraction
Sat. NaHCO₃ solutionNaHCO₃84.01As neededFor washing
BrineNaCl58.44As neededFor washing
Anhydrous MgSO₄MgSO₄120.37As neededDrying agent

Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask, place polyphosphoric acid (~50 g) and heat it to 70-80°C in an oil bath with mechanical stirring.

  • Addition of Reactant: Slowly add (3-methoxyphenoxy)acetic acid (5.0 g) in portions to the hot PPA. Ensure the temperature does not rise excessively during the addition.

  • Reaction: Stir the mixture vigorously at 80-90°C for 2-3 hours. The solution will become deeply colored. Monitor the reaction by TLC (a higher Rf product should appear).

  • Quenching: After the reaction is complete, cool the flask slightly and carefully pour the viscous mixture onto a large beaker filled with crushed ice (~500 g) with vigorous stirring. This should be done in a fume hood as the quench is exothermic.

  • Extraction: Allow the ice to melt completely. Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, careful of foaming), and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 9:1) to afford the pure product.

Mechanism of Intramolecular Friedel-Crafts Acylation

The cyclization reaction proceeds via a well-established electrophilic aromatic substitution mechanism. Polyphosphoric acid (PPA) acts as both the solvent and the catalyst. It protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring at the ortho position to the activating methoxy group, followed by deprotonation to restore aromaticity and yield the final cyclic ketone.

G cluster_0 Mechanism of PPA-catalyzed Cyclization start 1. Activation of Carboxylic Acid acylium 2. Formation of Acylium Ion start->acylium + H+ - H2O attack 3. Electrophilic Attack acylium->attack Intramolecular attack rearo 4. Rearomatization attack->rearo Deprotonation (-H+) product 5. Final Product rearo->product

Caption: Key stages of the intramolecular Friedel-Crafts acylation.

Part II: Derivatization of the this compound Core

The synthesized this compound is an excellent substrate for further modification, particularly at the C3 position adjacent to the carbonyl group. A common and effective method for introducing molecular diversity is the Claisen-Schmidt condensation.

Protocol 3: Synthesis of (E)-3-Benzylidene-7-methoxychroman-4-one Derivatives

This protocol describes the base- or acid-catalyzed condensation of the isochromanone with various aromatic aldehydes to produce chalcone-like derivatives, which have shown promising cytotoxic activities.[5]

Materials and Reagents

ReagentFormulaM.W.QuantityNotes
This compoundC₁₀H₁₀O₃178.181.0 g (5.6 mmol)From Protocol 2
Substituted BenzaldehydeAr-CHOVaries1.1 eq (6.2 mmol)See table below
Ethanol or MethanolROHVaries30 mLSolvent
Gaseous HCl or Conc. HClHCl36.46CatalyticAcid Catalyst

Example Substituted Benzaldehydes

AldehydeResulting DerivativePotential Activity
3-Chloro-4,5-dimethoxybenzaldehyde(E)-3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-oneCytotoxic[5]
4-Nitrobenzaldehyde(E)-7-methoxy-3-(4-nitrobenzylidene)chroman-4-oneVaries
4-Methoxybenzaldehyde(E)-7-methoxy-3-(4-methoxybenzylidene)chroman-4-oneVaries

Step-by-Step Procedure (Acid-Catalyzed)

  • Reaction Setup: Dissolve this compound (1.0 g) and the selected substituted benzaldehyde (1.1 eq) in an appropriate alcohol like ethanol (30 mL) in a flask.

  • Catalysis: Cool the solution in an ice bath and bubble gaseous HCl through it for 15-20 minutes, or add a few drops of concentrated HCl.

  • Reaction: Seal the flask and stir the mixture at room temperature for 24-48 hours. The formation of a precipitate often indicates product formation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield the pure (E)-3-benzylidene derivative.[5]

Workflow for Derivatization

G A This compound (Core Structure) B Claisen-Schmidt Condensation A->B D Library of (E)-3-Benzylidene-7- methoxychroman-4-one Derivatives B->D C Substituted Benzaldehydes (Ar-CHO) C->B

Caption: Derivatization workflow via Claisen-Schmidt condensation.

Data and Troubleshooting

Expected Yields and Characterization

CompoundStepTypical YieldAppearanceKey ¹H NMR Signals (δ, ppm, CDCl₃)
(3-methoxyphenoxy)acetic Acid185-95%White solid~10.5 (s, 1H, COOH), 6.5-7.2 (m, 4H, Ar-H), 4.6 (s, 2H, OCH₂), 3.8 (s, 3H, OCH₃)
This compound260-75%Pale yellow solid7.7 (d, 1H, H₅), 6.7-6.8 (m, 2H, H₆, H₈), 4.7 (s, 2H, H₁), 4.5 (s, 2H, H₃), 3.8 (s, 3H, OCH₃)
(E)-3-benzylidene derivatives350-85%Varies (solid)~7.9 (d, 1H, H₅), ~7.8 (s, 1H, vinylic-H), 6.5-7.5 (m, Ar-H), 5.1 (s, 2H, H₂), 3.8 (s, 3H, OCH₃)[5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Step 1 Incomplete reaction; poor quality alkylating agent; insufficient base.Ensure anhydrous conditions. Increase reflux time and monitor by TLC. Use freshly opened ethyl bromoacetate. Ensure at least 2 equivalents of base are used.
Formation of Polymer in Step 2 PPA temperature too high or reaction time too long, leading to side reactions.Maintain the reaction temperature strictly between 80-90°C. Monitor the reaction closely and quench as soon as the starting material is consumed.
Difficult Purification of Final Product Presence of starting materials or side products.For the cyclization step, ensure the aqueous workup (NaHCO₃ wash) is thorough to remove any unreacted acid. For the condensation, adjust the stoichiometry of the aldehyde; excess can complicate purification. Recrystallization is often effective.[6]
Incomplete Condensation in Step 3 Insufficient catalyst; steric hindrance from aldehyde.Ensure sufficient HCl is added. For sterically hindered or deactivated aldehydes, consider switching to a base-catalyzed method (e.g., using NaOH or piperidine in ethanol).

References

  • Zhang, Y.-Q., Zhu, X.-Q., Xu, Y., Bu, H.-Z., Wang, J.-L., Zhai, T.-Y., Zhou, J.-M., & Ye, L.-W. (2019). Synthesis of functionalized 3-isochromanones via metal-free intramolecular alkoxylation-initiated cascade cyclization. Green Chemistry, 21(11), 3023–3028. [Link][7][8]
  • Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
  • Dastjerdi, M. S., et al. (2013). Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives. Research in Pharmaceutical Sciences, 8(2), 97–104. [Link][5]
  • Bai, R., et al. (2013). Novel hybrids of natural isochroman-4-one bearing N-substituted isopropanolamine as potential antihypertensive candidates. Bioorganic & Medicinal Chemistry, 21(11), 3045-3054. [Link][2][3]
  • Xiao, Z., et al. (2011). 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o250. [Link][10]
  • Request PDF. (2025).
  • Sun, Z., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073. [Link][4]

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Purification of 7-Methoxyisochroman-4-one by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Purity Recovery of 7-Methoxyisochroman-4-one: A Comprehensive Guide to Purification by Recrystallization

Abstract

This compound is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and complications in subsequent synthetic steps and biological assays. This document provides a detailed protocol for the purification of this compound using the robust and scalable technique of recrystallization. We delve into the theoretical principles, a systematic approach to solvent selection, a step-by-step purification workflow, and methods for purity validation. This guide is intended for researchers, chemists, and process development scientists seeking to establish a reliable and efficient purification procedure.

Foundational Principles: The Rationale Behind Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds based on differential solubility.[1] The core principle is that the solubility of a compound in a solvent increases with temperature.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[2][3][4]

Conversely, impurities present in the crude material should either be highly soluble in the solvent at all temperatures or almost completely insoluble.

  • Highly Soluble Impurities: These will remain in the cooled solvent (the "mother liquor") after the desired compound has crystallized.

  • Insoluble Impurities: These can be removed by filtering the hot solution before the cooling and crystallization phase.

The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[5] As this solution slowly cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate, excluding impurities from their growing lattice structure.[1]

Pre-Protocol Assessment: Characterizing the Compound and Selecting a Solvent

The success of any recrystallization hinges on the selection of an appropriate solvent system. This choice is guided by the physicochemical properties of the solute, this compound.

PropertyValueSource
CAS Number 54212-34-9[6]
Molecular Formula C₁₀H₁₀O₃[6]
Molecular Weight 178.18 g/mol N/A
Appearance Solid (Typical)N/A
Structure Aromatic ketone with methoxy and ether functional groups[6]

The structure suggests a moderate polarity. The aromatic ring is nonpolar, while the ketone and ether groups are polar. This profile indicates that polar protic solvents (like alcohols) or moderately polar aprotic solvents are good starting points for screening.

If a suitable solvent is not known from existing literature, a small-scale screening is the most reliable method for identification.[3][4]

Methodology:

  • Place approximately 50-100 mg of crude this compound into several test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) dropwise at room temperature, swirling after each addition.

  • Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[4]

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.[4] The compound should dissolve completely.

  • Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. Abundant crystal formation upon cooling indicates a promising solvent.

Based on the structural characteristics and general solubility principles, ethanol is an excellent starting choice. It is a polar protic solvent that is less polar than water, has a convenient boiling point (78 °C), is relatively non-toxic, and can be easily removed from the final product. For this compound, ethanol typically provides the desired solubility profile: low solubility when cold and high solubility when hot.

The Recrystallization Workflow: A Step-by-Step Protocol

This protocol details the complete process from crude solid to purified, dry crystals.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolate Isolation & Drying crude 1. Place Crude Solid in Erlenmeyer Flask add_solvent 2. Add Minimum Volume of Hot Ethanol crude->add_solvent dissolve 3. Heat to Dissolve (Saturated Solution) add_solvent->dissolve hot_filt 4. Hot Filtration (Optional, if impurities present) dissolve->hot_filt Insoluble impurities? cool 5. Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filt->cool ice_bath 6. Ice Bath Cooling (Maximize Precipitation) cool->ice_bath vac_filt 7. Vacuum Filtration (Collect Crystals) ice_bath->vac_filt wash 8. Wash with Ice-Cold Ethanol vac_filt->wash dry 9. Dry Crystals (Vacuum Oven) wash->dry pure Pure this compound dry->pure

Caption: Workflow for the purification of this compound.

Materials & Equipment:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Ice bath

  • Vacuum oven

Protocol Steps:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of ethanol and a boiling stick or magnetic stir bar. Heat the mixture to a gentle boil while stirring. Continue to add small portions of hot ethanol until the solid just completely dissolves.[5] Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated, which maximizes the yield upon cooling.[2][5]

  • Decolorization (Optional): If the hot solution is colored (and the pure compound is known to be colorless), it may contain colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the solution to boiling for a few minutes. Causality: The activated carbon adsorbs colored impurities onto its high-surface-area matrix.[1]

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask. Dilute the hot solution with a small amount of extra hot solvent to prevent crystallization in the funnel.[5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[2] Causality: Slow cooling promotes the formation of larger, purer crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities. Rapid cooling can trap impurities within the crystal structure.

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[1] Wash the collected crystals with a small portion of ice-cold ethanol to rinse away any adhering mother liquor that contains dissolved impurities.[5] Causality: Using cold solvent for washing is essential because the product has very low solubility at this temperature, thus minimizing product loss.

  • Drying: Transfer the purified crystals to a watch glass and dry them thoroughly to remove residual solvent. A vacuum oven at a temperature well below the compound's melting point is ideal.

Validation: Assessing the Purity of the Final Product

A successful recrystallization must be validated.

  • Melting Point Analysis: A pure compound has a sharp, narrow melting point range (typically < 2 °C). The purified this compound should exhibit a significantly sharper and often higher melting point than the crude starting material.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The purified product should appear as a single, distinct spot with a higher Rf value than most polar impurities, and the faint spots corresponding to impurities in the crude lane should be absent in the pure lane.

Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as a liquid)The melting point of the compound is lower than the boiling point of the solvent. The solution is too concentrated or cooled too quickly.Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly.
No Crystals Form The solution is not saturated (too much solvent was used). The compound is very soluble even at low temperatures.Boil off some of the solvent to increase concentration and attempt cooling again. If that fails, try adding a seed crystal or scratching the inside of the flask with a glass rod to induce nucleation.[1] A different solvent may be required.
Very Low Recovery/Yield Too much solvent was used. The crystals were washed with room-temperature solvent. Premature crystallization during hot filtration.Ensure minimum solvent is used. Always wash with ice-cold solvent. Ensure filtration apparatus is pre-heated.[5]
Product is still impure (checked by MP or TLC)Inappropriate solvent choice (impurities co-crystallized). Cooling was too rapid.Repeat the recrystallization with a different solvent or a solvent pair (e.g., ethanol-water). Ensure the cooling process is slow and undisturbed.
Safety Precautions
  • Always handle organic solvents in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • When heating flammable solvents like ethanol, use a steam bath or a heating mantle. Avoid open flames.

  • Never heat a sealed container. Ensure the flask is covered but not stoppered during heating and cooling.

References
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. From Introduction to Organic Laboratory Techniques: A Small Scale Approach.
  • University of California, Los Angeles. (n.d.). Recrystallization. Chemistry and Biochemistry.
  • National Center for Biotechnology Information. (n.d.). 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one. PubChem.
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • National Center for Biotechnology Information. (n.d.). 7-Methoxy-4H-chromen-4-one. PubChem.
  • Occidental College. (n.d.). Recrystallization I.
  • Chemsrc. (2025). 7-Methoxy-4H-chromen-4-one.
  • National Center for Biotechnology Information. (n.d.). 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one. PubChem.
  • ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • Chemicalbridge. (n.d.). This compound.

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Application Notes and Protocols for the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to the critical stages and associated experimental protocols involved in the discovery and development of novel therapeutic agents. It is designed to offer both strategic oversight and detailed, actionable methodologies for scientists engaged in this multifaceted process.

Introduction: A Multi-Stage Journey from Concept to Clinic

The development of a new drug is a systematic, multi-year endeavor that transforms a biological hypothesis into a clinically approved therapy.[1] This journey, while complex and fraught with challenges, can be navigated effectively through a logical progression of meticulously planned and executed experimental stages. The overall probability of a new molecular entity successfully reaching the market is low, underscoring the need for rigorous scientific validation at every step.[2] This guide will delineate the core phases of this process, from the initial identification of a therapeutic target to the commencement of human clinical trials, providing both the "why" and the "how" for each critical protocol.

The entire process, from initial discovery to market approval, can take an average of 10-15 years and cost over a billion dollars.[3][4] This significant investment of time and resources necessitates a deep understanding of the scientific principles and regulatory requirements that govern each phase.

The Drug Discovery and Development Pipeline at a Glance

The path to a new therapeutic can be visualized as a funnel, where a large number of initial concepts are progressively narrowed down to a single, approved drug. This pipeline consists of several distinct, yet interconnected, stages.

Drug_Development_Pipeline cluster_0 Discovery & Preclinical cluster_1 Clinical Development cluster_2 Regulatory Approval & Post-Market Target ID & Validation Target ID & Validation Hit Discovery Hit Discovery Target ID & Validation->Hit Discovery Lead Optimization Lead Optimization Hit Discovery->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development IND Submission IND Submission Preclinical Development->IND Submission Phase 1 Phase 1 IND Submission->Phase 1 Phase 2 Phase 2 Phase 1->Phase 2 Phase 3 Phase 3 Phase 2->Phase 3 NDA Submission NDA Submission Phase 3->NDA Submission FDA Review FDA Review NDA Submission->FDA Review Phase 4 Phase 4 FDA Review->Phase 4

Caption: The Drug Discovery and Development Workflow.

Phase 1: Target Identification and Validation

The Rationale for Rigorous Target Validation

Key Characteristics of a Good Drug Target:

CharacteristicRationale
Confirmed role in pathophysiology Ensures that modulating the target will impact the disease process.[5]
Druggability The target possesses a binding site amenable to interaction with a small molecule or biologic.[5]
Assayability The target's activity can be readily measured in a high-throughput format.[5]
Favorable toxicity profile The target is not ubiquitously expressed in essential tissues, minimizing potential side effects.[5]
Favorable Intellectual Property (IP) status The target is not encumbered by existing patents that would prevent development.[5]
Protocol: Target Validation using CRISPR/Cas9

CRISPR/Cas9 technology provides a powerful tool for precise genome editing to validate the role of a target gene.[8]

Objective: To knock out a target gene in a disease-relevant cell line and assess the impact on a disease-related phenotype.

Materials:

  • Disease-relevant cell line

  • Cas9 nuclease

  • Validated single guide RNAs (sgRNAs) targeting the gene of interest

  • Transfection reagent

  • Cell culture media and supplements

  • Genomic DNA extraction kit

  • PCR reagents

  • T7 Endonuclease I (T7E1) or sequencing platform for validation

Protocol:

  • sgRNA Design and Synthesis: Design at least two independent sgRNAs targeting a critical exon of the gene of interest using a validated design tool. Synthesize the sgRNAs.

  • Cell Transfection: Transfect the disease-relevant cell line with Cas9 nuclease and the designed sgRNAs. Include a non-targeting sgRNA as a negative control.

  • Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA.

  • PCR Amplification: Amplify the genomic region flanking the sgRNA target site by PCR.

  • Validation of Gene Editing:

    • T7E1 Assay: Denature and re-anneal the PCR products to form heteroduplexes. Treat with T7E1 enzyme, which cleaves mismatched DNA. Analyze the cleavage products by gel electrophoresis.

    • Sanger or Next-Generation Sequencing (NGS): Sequence the PCR products to confirm the presence of insertions or deletions (indels) at the target site.[9]

  • Phenotypic Analysis: Assess the impact of gene knockout on a disease-relevant phenotype (e.g., cell viability, proliferation, biomarker expression).

CRISPR_Validation Design & Synthesize sgRNAs Design & Synthesize sgRNAs Transfect Cells with Cas9/sgRNA Transfect Cells with Cas9/sgRNA Design & Synthesize sgRNAs->Transfect Cells with Cas9/sgRNA Harvest Cells & Extract gDNA Harvest Cells & Extract gDNA Transfect Cells with Cas9/sgRNA->Harvest Cells & Extract gDNA PCR Amplify Target Region PCR Amplify Target Region Harvest Cells & Extract gDNA->PCR Amplify Target Region Validate Editing (T7E1/Sequencing) Validate Editing (T7E1/Sequencing) PCR Amplify Target Region->Validate Editing (T7E1/Sequencing) Assess Phenotypic Change Assess Phenotypic Change Validate Editing (T7E1/Sequencing)->Assess Phenotypic Change

Caption: CRISPR/Cas9 Target Validation Workflow.

Phase 2: Hit Discovery and High-Throughput Screening (HTS)

Once a target is validated, the next step is to identify "hits" - small molecules that modulate the target's activity.[10] High-Throughput Screening (HTS) is a cornerstone of this process, enabling the rapid testing of large chemical libraries.[9][10]

The Principles of High-Throughput Screening

HTS utilizes automation, robotics, and sensitive detection methods to screen hundreds of thousands to millions of compounds in a short period.[9][11] The process involves miniaturized assays in 96-, 384-, or 1536-well plates.[10]

Key Steps in an HTS Campaign:

  • Assay Development and Optimization: Creating a robust and reproducible assay that is amenable to automation.[10][12]

  • Pilot Screen: A small-scale screen to validate the assay performance with a subset of the compound library.[10]

  • Primary Screen: The full-scale screen of the entire compound library.

  • Data Analysis: Identifying statistically significant "hits" from the large dataset.[10]

  • Hit Confirmation and Triage: Re-testing initial hits and performing secondary assays to eliminate false positives.

Protocol: High-Throughput Screening Assay Development

Objective: To develop a robust and automated assay for identifying inhibitors of a target enzyme.

Protocol:

  • Assay Consultation and Design:

    • Consult with HTS experts to select the most appropriate assay format (e.g., fluorescence, luminescence, absorbance).[10]

    • Define positive and negative controls.[10]

  • Assay Miniaturization and Optimization:

    • Adapt the assay to a 384-well plate format.[10]

    • Optimize reagent concentrations, incubation times, and signal detection parameters to achieve a robust signal-to-background ratio and a Z'-factor > 0.5.[10]

  • Dry Run:

    • Perform a "dry run" of the automated protocol using only positive and negative controls to ensure the reliability and reproducibility of the robotic system.[10]

    • Confirm a consistent Z'-factor > 0.5.[10]

  • Pilot Screen:

    • Screen a small, diverse subset of the compound library (e.g., ~2,000 compounds).[10]

    • Analyze the data to assess the hit rate and identify any potential issues with the assay or automation.[10]

  • Full HTS Campaign:

    • Proceed with the full-scale screen of the entire compound library.

  • Data Analysis and Hit Selection:

    • Normalize the data and calculate the Z-score for each compound.

    • Select "hits" based on a predefined activity threshold (e.g., >3 standard deviations from the mean).

HTS_Workflow Assay Development Assay Development Miniaturization (384-well) Miniaturization (384-well) Assay Development->Miniaturization (384-well) Dry Run (Controls Only) Dry Run (Controls Only) Miniaturization (384-well)->Dry Run (Controls Only) Pilot Screen (~2k compounds) Pilot Screen (~2k compounds) Dry Run (Controls Only)->Pilot Screen (~2k compounds) Full HTS Campaign Full HTS Campaign Pilot Screen (~2k compounds)->Full HTS Campaign Data Analysis & Hit Selection Data Analysis & Hit Selection Full HTS Campaign->Data Analysis & Hit Selection

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the efficient one-pot synthesis of chromone-related pyrazole compounds, a class of heterocyclic scaffolds with significant interest in medicinal chemistry and drug discovery. The document provides an in-depth overview of prevalent synthetic strategies, including the reaction of 2'-hydroxychalcones with hydrazines and tandem reactions involving 3-formylchromones. By elucidating the underlying reaction mechanisms and offering detailed, step-by-step experimental protocols, this guide serves as a practical resource for researchers, scientists, and professionals in drug development. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Significance of Chromone-Pyrazole Hybrids

Chromones, characterized by a benzo-γ-pyrone core, and pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are independently recognized as "privileged structures" in medicinal chemistry.[1][2][3] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4] The strategic fusion or linkage of these two pharmacophores into a single molecular entity can lead to the development of novel drug candidates with potentially enhanced or unique biological activities.[1][2] One-pot synthesis methodologies offer a streamlined and efficient approach to constructing these complex molecular architectures, minimizing reaction steps, purification processes, and waste generation, thereby aligning with the principles of green chemistry.[4]

Core Synthetic Strategies and Mechanistic Insights

Several one-pot methodologies have been developed for the synthesis of chromone-pyrazole hybrids. This guide will focus on two of the most robust and widely applicable strategies.

Strategy 1: From 2'-Hydroxychalcones via Oxidative Cyclization and Pyrazole Formation

This approach leverages the readily available 2'-hydroxychalcones as starting materials. The one-pot process involves the in-situ formation of the chromone ring followed by the construction of the pyrazole moiety. A common pathway is the oxidative cyclization of 2'-hydroxychalcones in the presence of a catalyst, such as iodine in DMSO, which facilitates the formation of a 2-substituted chromone.[1] Subsequent reaction with a hydrazine derivative leads to the formation of the pyrazole ring.

Mechanism: The reaction proceeds through an initial oxidative cyclization of the 2'-hydroxychalcone to form a flavone or a related chromone intermediate. This is followed by a condensation reaction between the chromone's carbonyl group and hydrazine, leading to a pyrazoline intermediate which then aromatizes to the final pyrazole product.

G A 2'-Hydroxychalcone D One-Pot Reaction Vessel A->D B Hydrazine Derivative B->D C Iodine (Catalyst) in DMSO C->D E Oxidative Cyclization (Chromone Formation) D->E Heat F Condensation & Pyrazole Ring Formation E->F In situ G Chromone-Pyrazole Hybrid F->G G Start 3-Formylchromone + Hydrazine Derivative Step1 Formation of Hydrazone Intermediate Start->Step1 Step2 Intramolecular Nucleophilic Attack Step1->Step2 Step3 Cyclization & Dehydration Step2->Step3 Step4 Aromatization Step3->Step4 End Chromone-Pyrazole Product Step4->End

Caption: Mechanistic pathway for the tandem reaction of 3-formylchromones with hydrazines.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Protocol 1: One-Pot Synthesis of 2-(Pyrazol-4-yl)chromones from 2'-Hydroxychalcones

This protocol is adapted from methodologies reported for the synthesis of 2-(pyrazol-4-yl)chromones. [1] Materials and Reagents:

Reagent/SolventSupplierPurity
Substituted 2'-hydroxychalconeCommercially available or synthesized>98%
Hydrazine hydrateSigma-Aldrich>98%
IodineSigma-Aldrich>99%
Dimethyl sulfoxide (DMSO)Sigma-AldrichAnhydrous
EthanolFisher ScientificReagent grade
Dichloromethane (DCM)Fisher ScientificReagent grade
HexaneFisher ScientificReagent grade

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted 2'-hydroxychalcone (1.0 mmol), hydrazine hydrate (1.2 mmol), and a catalytic amount of iodine (0.1 mmol).

  • Solvent Addition: Add 20 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Reaction: Heat the reaction mixture to 100-110 °C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring.

  • Product Isolation: The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water.

  • Purification: The crude product is purified by column chromatography on silica gel (100-200 mesh) using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-(pyrazol-4-yl)chromone.

  • Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: One-Pot Synthesis of Chromone-Hydrazones from 3-Formylchromone

This protocol is based on the condensation reaction of 3-formylchromone with various hydrazines. [5][6][7] Materials and Reagents:

Reagent/SolventSupplierPurity
3-FormylchromoneCommercially available or synthesized>98%
Substituted hydrazineSigma-Aldrich>98%
p-Toluenesulfonic acid (pTSA)Sigma-AldrichCatalyst grade
EthanolFisher ScientificAbsolute

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 3-formylchromone (1.0 mmol) and the desired hydrazine derivative (1.0 mmol) in 25 mL of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (pTSA) (a few drops of a solution in ethanol) to the reaction mixture.

  • Reaction: Stir the mixture at reflux for 6 hours. The formation of a precipitate may be observed during this time.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The precipitated product is collected by filtration.

  • Purification: The collected solid is recrystallized from ethanol to yield the pure chromone-hydrazone derivative.

  • Characterization: The structure and purity of the synthesized compound are confirmed by FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Data Presentation and Characterization

The successful synthesis of the target compounds should be confirmed by a suite of analytical techniques. Below is an example of the expected characterization data for a representative chromone-hydrazone product.

Example Characterization Data for 3-((E)-(((E)-benzylidene)hydrazinylidene)methyl)-4H-chromen-4-one: [6]

Analysis Data
Yield 40%
Appearance Yellow powder
IR (KBr, cm⁻¹) 3085 (=C-H), 1663 (C=O), 1609 (C=N), 1460 (C=C ar), 1227 (C-O)
¹H NMR (CDCl₃, δ ppm) 8.5 (s, 1H, CH=N), 8.3 (d, 1H, H-5), 8.1 (s, 1H, H-2), 7.3-7.8 (m, 9H, Ar-H)

| ¹³C NMR (CDCl₃, δ ppm) | 176.0 (C=O), 160.1, 156.2, 145.3, 134.2, 133.5, 130.4, 128.9, 127.3, 125.7, 124.9, 123.8, 118.1, 116.2 |

Conclusion and Future Perspectives

The one-pot synthesis of chromone-related pyrazole compounds represents an efficient and atom-economical approach to generating libraries of novel heterocyclic molecules for drug discovery and development. The protocols detailed in this guide are robust and can be adapted for the synthesis of a wide range of derivatives. Future research in this area may focus on the development of stereoselective one-pot syntheses, the exploration of novel catalytic systems, and the expansion of the substrate scope to create even more diverse and complex molecular architectures with enhanced biological activities.

References

  • Santos, C. M. M., Silva, V. L. M., & Silva, A. M. S. (2017). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 22(10), 1665. [Link]
  • (PDF) Synthesis of Chromone-Related Pyrazole Compounds - ResearchGate. (n.d.).
  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., & Al-Otaibi, B. (2023). Synthesis and Characterization of a Series of Chromone–Hydrazones. Molbank, 2023(4), M1784. [Link]
  • Synthesis and Characterization of a Series of Chromone–Hydrazones - Sciforum. (n.d.).
  • Wujec, M., Pitucha, M., & Dobosz, M. (2018). Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone. Molecules, 23(8), 2029. [Link]
  • Farooq, S., & Ngaini, Z. (2020). Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. Current Organic Chemistry, 24(1), 2-19. [Link]
  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (n.d.).
  • One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. (n.d.).
  • Nucleophilic reactions with the novel condensation product derived from 3-formylchromone and 4-hydroxycoumarin | Request PDF. (n.d.).
  • [PDF] Synthesis of Chromone-Related Pyrazole Compounds | Semantic Scholar. (n.d.).
  • Synthesis of Chromone-Related Pyrazole Compounds - PubMed. (n.d.).

Sources

Synthesis of 7-Amino Alkoxy Homoisoflavonoids: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocol for the synthesis of 7-amino alkoxy homoisoflavonoids, a class of compounds with significant potential in medicinal chemistry. As analogs of naturally occurring homoisoflavonoids, these synthetic derivatives are of great interest for their potential cytotoxic activities against human cancer cell lines.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical guidance and field-proven insights into the synthetic process.

Introduction to Homoisoflavonoids

Homoisoflavonoids are a unique subclass of flavonoids, characterized by a C16 skeleton (C6-C1-C1-C6), which distinguishes them from the more common C15 flavonoids.[4][5] These natural products have been isolated from various plants and exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects.[6][7][8] The core structure consists of a 3-benzylidene-4-chromanone skeleton.[5] The introduction of an amino alkoxy side chain at the 7-position of the homoisoflavonoid scaffold is a strategic modification aimed at enhancing the pharmacological properties of these molecules.

Synthetic Strategy: A Two-Step Approach

The synthesis of 7-amino alkoxy homoisoflavonoids can be efficiently achieved through a two-step reaction sequence.[1][2][4] This strategy involves the initial synthesis of a key intermediate, a 7-aminoalkoxychroman-4-one, followed by a condensation reaction with an appropriate arylaldehyde to yield the target homoisoflavonoid.[1][2][4]

Overall Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 7-Aminoalkoxychroman-4-one Intermediate cluster_step2 Step 2: Synthesis of 7-Amino Alkoxy Homoisoflavonoid A 7-Hydroxychroman-4-one C 7-Aminoalkoxychroman-4-one A->C Williamson Ether Synthesis K2CO3, KI (cat.) Acetonitrile, Reflux B Aminoethyl Chloride B->C D 7-Aminoalkoxychroman-4-one F 7-Amino Alkoxy Homoisoflavonoid D->F Condensation Reaction HCl (g) Ethanol, RT E Arylaldehyde E->F

Caption: Overall two-step synthesis of 7-amino alkoxy homoisoflavonoids.

Part 1: Synthesis of 7-Aminoalkoxychroman-4-one Intermediate

This initial step involves a Williamson ether synthesis to couple an aminoethyl chloride with 7-hydroxychroman-4-one. The 7-hydroxychroman-4-one can be synthesized from resorcinol and 3-chloropropionic acid in a two-step process involving a Friedel-Crafts acylation followed by an intramolecular cyclization.[2][4]

Protocol for the Synthesis of 7-Aminoalkoxychroman-4-one

Materials:

  • 7-hydroxychroman-4-one

  • Appropriate aminoethyl chloride hydrochloride (e.g., 2-chloro-N,N-dimethylethanamine hydrochloride)

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Acetonitrile (CH₃CN)

  • Methanol (CH₃OH)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a stirred mixture of 7-hydroxychroman-4-one (1 mmol) and the appropriate aminoethyl chloride hydrochloride (1.1 mmol) in acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (3 mmol) and a catalytic amount of potassium iodide (5 mol%).[1]

  • The reaction mixture is stirred under reflux for 10–14 hours.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 10% methanol/dichloromethane solvent system.[1]

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid precipitates.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/n-hexane) to yield the pure 7-aminoalkoxychroman-4-one.

Rationale for Experimental Choices:

  • Potassium Carbonate (K₂CO₃): A Brønsted base is required to deprotonate the hydroxyl group of 7-hydroxychroman-4-one, forming a phenoxide ion which is a more potent nucleophile for the subsequent Williamson ether synthesis.[1]

  • Potassium Iodide (KI): The addition of a catalytic amount of potassium iodide facilitates the reaction through the in-situ formation of an iodo intermediate from the aminoethyl chloride, which is a better leaving group than chloride, thus accelerating the rate of reaction.

  • Acetonitrile as Solvent: Acetonitrile is a suitable polar aprotic solvent for this reaction, as it can dissolve the reactants and does not participate in the reaction.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

Part 2: Synthesis of 7-Amino Alkoxy Homoisoflavonoids

The second and final step is the condensation of the synthesized 7-aminoalkoxychroman-4-one intermediate with a variety of arylaldehydes. This reaction is catalyzed by hydrochloric acid gas in ethanol at room temperature.[1]

Protocol for the Synthesis of 7-Amino Alkoxy Homoisoflavonoids

Materials:

  • 7-aminoalkoxychroman-4-one (from Part 1)

  • Appropriate arylaldehyde (e.g., 4-nitrobenzaldehyde)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl) gas

Procedure:

  • A solution of the 7-aminoalkoxychroman-4-one (1 mmol) and the appropriate arylaldehyde (1 mmol) in ethanol (5 mL) is stirred at room temperature.[1]

  • Pass a stream of HCl gas through the solution for 1 minute.[1]

  • After 1 minute, stop the introduction of HCl gas and continue to stir the mixture overnight at room temperature.[1]

  • The product will precipitate out of the solution. Filter the precipitated product and wash with cold ethanol.[1]

  • Recrystallize the product from ethanol to obtain the pure 7-amino alkoxy homoisoflavonoid.[1]

  • In cases where further purification is required, silica gel column chromatography with an ethyl acetate/n-hexane eluent system can be employed.[1]

Rationale for Experimental Choices:

  • Hydrochloric Acid (HCl) Gas: HCl acts as a Brønsted acid catalyst.[1][4] It protonates the carbonyl oxygen of the chroman-4-one, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the enol form. It also catalyzes the dehydration of the intermediate aldol product.

  • Ethanol as Solvent: Ethanol is a suitable solvent for this reaction as it dissolves the reactants and the final product has limited solubility, which facilitates its precipitation and purification.

  • Room Temperature Reaction: The reaction proceeds efficiently at room temperature, making it a mild and convenient method.[1] The use of HCl gas provides sufficient activation for the reaction to proceed without the need for heating.[1]

Data Summary

The following table summarizes the yields and melting points for a selection of synthesized 7-amino alkoxy homoisoflavonoids as reported by Asadipour et al. (2017).[1]

ProductAr-group of AldehydeYield (%)Melting Point (°C)
8a 4-NO₂-C₆H₄88240–242
8b 4-Cl-C₆H₄85225–227
8c 4-F-C₆H₄82215–217
8d 4-Br-C₆H₄86230–232
8e 4-CH₃-C₆H₄75205–207
8f 4-OCH₃-C₆H₄78198–200
8g C₆H₅70190–192
8h 2-Cl-C₆H₄80210–212
8i 2-NO₂-C₆H₄83235–237
8j 4-OH-C₆H₄72218–220

Conclusion

The described two-step synthetic route provides an efficient and straightforward method for the preparation of novel 7-amino alkoxy homoisoflavonoids.[1][2][4] The mild reaction conditions, good to excellent yields, and simple purification procedures make this protocol highly accessible and practical for medicinal chemistry research.[1] The synthesized compounds represent a promising class of molecules for further investigation into their potential as therapeutic agents, particularly in the area of oncology.

References

  • Asadipour, A., Pourshojaei, Y., Eskandari, K., & Foroumadi, A. (2017). A short synthesis of 7-amino alkoxy homoisoflavonoides. RSC Advances, 7(71), 44680-44687. [Link]
  • Asadipour, A., Pourshojaei, Y., Eskandari, K., & Foroumadi, A. (2017). A short synthesis of 7-amino alkoxy homoisoflavonoides.
  • Cui, L., et al. (2014). Naturally occurring homoisoflavonoids and their pharmacological activities. PubMed. [Link]
  • Cui, L., et al. (2014). Naturally Occurring Homoisoflavonoids and Their Pharmacological Activities. Planta Medica. [Link]
  • Asadipour, A., et al. (2017). A short synthesis of 7-amino alkoxy homoisoflavonoides. RSC Publishing. [Link]
  • Asadipour, A., et al. (2017). A short synthesis of 7-amino alkoxy homoisoflavonoides. RSC Publishing. [Link]
  • Cui, L., et al. (2014). Naturally Occurring Homoisoflavonoids and Their Pharmacological Activities.
  • Kumar, V., & Nayak, S. (2020). Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methoxyisochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methoxyisochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshoot common experimental issues, and offer a deeper understanding of the underlying chemical principles.

Introduction to the Synthesis of this compound

The synthesis of this compound is a multi-step process that is crucial for the development of various pharmaceutical compounds. The most common and reliable method involves a two-step procedure:

  • Synthesis of the precursor, 3-(3-methoxyphenoxy)propanoic acid: This is typically achieved through a nucleophilic substitution reaction between 3-methoxyphenol and a suitable three-carbon building block, such as 3-chloropropanoic acid or acrylic acid.

  • Intramolecular Friedel-Crafts Acylation: The synthesized precursor undergoes cyclization in the presence of a strong acid catalyst to form the desired this compound.

This guide will focus on optimizing this synthetic route and addressing the challenges that may arise during the experimental process.

Visualizing the Synthetic Workflow

The following diagram outlines the general synthetic pathway for this compound.

Synthesis of this compound cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation 3-Methoxyphenol 3-Methoxyphenol Precursor 3-(3-methoxyphenoxy)propanoic acid 3-Methoxyphenol->Precursor Base (e.g., NaOH) 3-Chloropropanoic_Acid 3-Chloropropanoic Acid / Acrylic Acid 3-Chloropropanoic_Acid->Precursor Product This compound Precursor->Product Heat Catalyst Eaton's Reagent or PPA Catalyst->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.

Low or No Yield of this compound

Q: My intramolecular Friedel-Crafts cyclization is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?

A: Low or no yield in this reaction is a common issue and can often be traced back to a few key factors:

  • Catalyst Inactivity: The catalysts used for this reaction, such as Polyphosphoric Acid (PPA) or Eaton's Reagent, are highly sensitive to moisture.[1] Any water present in your glassware, starting material, or solvent will deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and store your catalyst in a desiccator. If you suspect your catalyst has been compromised, it is best to use a fresh batch.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the acid catalyst, as the product can form a complex with it, effectively removing the catalyst from the reaction.[2]

    • Solution: While PPA and Eaton's reagent are often used in excess as the solvent, ensure you are using a sufficient quantity as reported in established protocols for similar reactions.

  • Sub-optimal Reaction Temperature: The temperature of the reaction is critical. If the temperature is too low, the activation energy for the cyclization may not be reached. If it is too high, it can lead to decomposition of the starting material or product, or the formation of side products.

    • Solution: Monitor the reaction temperature closely. If you are using PPA, temperatures in the range of 80-100°C are typically required. Eaton's reagent can often facilitate the reaction at lower temperatures.[3] It is advisable to perform small-scale experiments to optimize the temperature for your specific setup.

  • Purity of Starting Material: Impurities in the 3-(3-methoxyphenoxy)propanoic acid can inhibit the reaction.

    • Solution: Ensure your precursor is pure before proceeding to the cyclization step. Recrystallization or column chromatography of the precursor may be necessary.

Formation of Side Products

Q: I am observing multiple spots on my TLC plate after the cyclization reaction. What are the possible side products and how can I minimize their formation?

A: The formation of multiple products is often due to the lack of regioselectivity in the Friedel-Crafts acylation or intermolecular reactions.

  • Regioisomers: While the methoxy group in the precursor directs the acylation to the ortho and para positions, the formation of the 5-methoxy isomer is a possibility, although generally less favored.

    • Solution: The choice of catalyst can influence regioselectivity. Eaton's reagent is known to often provide cleaner reactions with fewer byproducts compared to PPA.[3] Optimizing the reaction temperature can also help to favor the formation of the thermodynamically more stable product.

  • Intermolecular Acylation: If the concentration of the precursor is too high, intermolecular acylation can occur, leading to the formation of polymeric material.

    • Solution: The intramolecular reaction is favored at lower concentrations. While PPA and Eaton's reagent often serve as the solvent, ensuring the starting material is well-dissolved and the reaction is homogenous is important.

Difficulty in Product Purification

Q: I am struggling to purify the final product, this compound. What are the recommended purification methods?

A: Purifying the final product can be challenging due to the presence of the catalyst and any side products.

  • Work-up Procedure: The work-up is a critical step. Quenching the reaction mixture by pouring it onto ice is a standard procedure. This hydrolyzes the catalyst and precipitates the crude product.

    • Solution: After quenching, the crude product can be extracted with a suitable organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a saturated sodium bicarbonate solution will remove any remaining acidic impurities.

  • Recrystallization: This is often the most effective method for purifying the final product.[4]

    • Solution: Ethanol or a mixture of ethanol and water is often a good solvent system for the recrystallization of isochromanones. Experiment with different solvent systems to find the one that gives the best crystal quality and yield.

  • Column Chromatography: If recrystallization is not sufficient to remove all impurities, column chromatography is a good alternative.[5]

    • Solution: A silica gel column with a gradient of ethyl acetate in hexane is a common mobile phase for purifying compounds of this polarity.

Frequently Asked Questions (FAQs)

Q1: What is the role of Eaton's Reagent or PPA in the cyclization reaction?

A1: Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid) and Polyphosphoric Acid (PPA) serve as both the solvent and the catalyst for the intramolecular Friedel-Crafts acylation.[3][6] They are strong dehydrating agents and protonate the carboxylic acid group of the precursor, leading to the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring to form the cyclic ketone.

Q2: What are the advantages of using Eaton's Reagent over PPA?

A2: Eaton's Reagent offers several advantages over PPA. It is a mobile liquid at room temperature, making it easier to handle and stir.[3] Reactions in Eaton's reagent often proceed at lower temperatures and can result in higher yields and cleaner reaction profiles with fewer byproducts.[7]

Q3: Can I use other Lewis acids for this cyclization?

A3: While other Lewis acids like AlCl₃ are commonly used in intermolecular Friedel-Crafts reactions, PPA and Eaton's reagent are generally preferred for the intramolecular cyclization of phenoxypropanoic acids due to their dual role as solvent and catalyst, which favors the intramolecular pathway.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals, quench them with water, extract with an organic solvent, and spot the organic layer on a TLC plate. The disappearance of the starting material spot and the appearance of the product spot will indicate the progress of the reaction.

Experimental Protocols

Protocol 1: Synthesis of 3-(3-methoxyphenoxy)propanoic acid

This protocol is based on the reaction of 3-methoxyphenol with acrylic acid.

Materials:

  • 3-Methoxyphenol

  • Acrylic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide in water.

  • Add 3-methoxyphenol to the NaOH solution and stir until it dissolves.

  • Slowly add acrylic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for the time determined by TLC monitoring.

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is acidic.

  • A precipitate of 3-(3-methoxyphenoxy)propanoic acid should form.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent like a mixture of water and ethanol.

Protocol 2: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

This protocol describes the cyclization of 3-(3-methoxyphenoxy)propanoic acid using Eaton's Reagent.

Materials:

  • 3-(3-methoxyphenoxy)propanoic acid (dried)

  • Eaton's Reagent (P₂O₅ in CH₃SO₃H)

  • Ice

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Place Eaton's Reagent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Heat the Eaton's Reagent to the desired temperature (e.g., 60-80°C).

  • Slowly add the dried 3-(3-methoxyphenoxy)propanoic acid to the hot Eaton's Reagent with vigorous stirring.

  • Maintain the reaction at this temperature and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto a beaker of crushed ice with stirring.

  • A precipitate of the crude product should form.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary Table

The following table provides a general comparison of the two common catalysts for the intramolecular Friedel-Crafts acylation step. The values are approximate and may vary depending on the specific reaction conditions and scale.

CatalystTypical Temperature (°C)Typical Reaction Time (h)Typical Yield (%)Notes
Polyphosphoric Acid (PPA) 80 - 1202 - 660 - 80Highly viscous, can be difficult to handle. May require higher temperatures.
Eaton's Reagent 60 - 901 - 475 - 95Mobile liquid, easier to handle. Often gives cleaner reactions and higher yields at lower temperatures.[3]

Reaction Mechanism

The mechanism for the intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenoxy)propanoic acid is illustrated below.

Friedel-Crafts Mechanism cluster_0 1. Formation of Acylium Ion cluster_1 2. Electrophilic Aromatic Substitution cluster_2 3. Deprotonation Precursor 3-(3-methoxyphenoxy)propanoic acid Acylium_Ion Acylium Ion Intermediate Precursor->Acylium_Ion Eaton's Reagent / PPA Arenium_Ion Arenium Ion Intermediate Acylium_Ion->Arenium_Ion Intramolecular Attack Product This compound Arenium_Ion->Product -H+

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

References

  • 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one. National Center for Biotechnology Information.
  • Synthesis and biological evaluation of 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one as angiogenesis inhibitor. Fudan University Journal of Medical Sciences.
  • Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. National Center for Biotechnology Information.
  • Friedel–Craft acylation reaction using Eaton's reagent. ResearchGate.
  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Royal Society of Chemistry.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI.
  • Synthesis of 3-(m-methoxyphenyl)propionic acid. PrepChem.
  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. ACS Publications.
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. National Center for Biotechnology Information.
  • Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education.
  • 3-(3-Methoxyphenyl)propanoic acid. NIST WebBook.
  • Synthesis of 7-hydroxychroman-4-one from resorcinol. ResearchGate.
  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
  • Polyphosphoric Acid in Organic Synthesis. ResearchGate.
  • 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate. National Center for Biotechnology Information.
  • Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Organic Chemistry Portal.
  • Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps.
  • Friedel-Crafts Acylation. Organic Chemistry Portal.
  • Process for preparing 3-methoxypropiophenone. Google Patents.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
  • 4'-5-Dihydroxy-7-methoxyflavanone, 7-O-Methylnaringenin, Naringenin 7-O-methyl ether. PubChem.
  • Friedel–Crafts reaction. Wikipedia.
  • Chiral Phosphoric-Acid-Catalyzed Cascade Prins Cyclization. PubMed.
  • Purification and Identification of Naringenin 7-O-Methyltransferase, a Key Enzyme in Biosynthesis of Flavonoid Phytoalexin Sakuranetin in Rice. National Center for Biotechnology Information.
  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
  • 18.2 Friedel Crafts Alkylation and Acylation. YouTube.

Sources

Technical Support Center: Troubleshooting By-products in 7-Hydroxyisochroman-1-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Hydroxyisochroman-1-one, a key heterocyclic scaffold, serves as a valuable building block in medicinal chemistry and drug development. Its synthesis, while conceptually straightforward, is often plagued by the formation of stubborn by-products that can complicate purification and reduce yields. This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and field-proven insights to identify, minimize, and eliminate common impurities.

The most prevalent synthetic route involves the acid-catalyzed electrophilic cyclization of 3-hydroxyphenylacetic acid with an electrophile, typically formaldehyde.[1] This guide focuses on the challenges inherent to this specific pathway, offering causal explanations for by-product formation and actionable protocols for achieving high purity.

Core Reaction & Side-Product Pathways

The primary reaction involves an acid-catalyzed hydroxymethylation of the aromatic ring, followed by intramolecular lactonization. However, several competing side reactions can occur, leading to a complex crude mixture.

cluster_formaldehyde Formaldehyde Side Reaction SM 3-Hydroxyphenylacetic Acid + Formaldehyde (CH2O) Intermediate Hydroxymethylated Intermediate SM->Intermediate H+ Catalyst (Electrophilic Aromatic Substitution) Unreacted Unreacted Starting Material SM->Unreacted Incomplete Reaction Product 7-Hydroxyisochroman-1-one (Desired Product) Intermediate->Product Intramolecular Lactonization (Desired Pathway) Isomer 5-Hydroxyisochroman-1-one (Regioisomer) Intermediate->Isomer Alternative Cyclization (Minor Pathway) Polymer Poly(oxymethylene) (Precipitate) CH2O_source Formaldehyde CH2O_source->Polymer Self-Polymerization

Caption: Primary synthesis pathway and common side reactions.

Common By-products & Identification

Successful troubleshooting begins with accurate identification. The table below summarizes the most frequently encountered by-products in this synthesis.

By-product NameMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signatures & Notes
7-methoxyisochroman-1-one C₁₀H₁₀O₃178.18Source: Incomplete demethylation when starting from 3-methoxyphenylacetic acid.[2] NMR: Shows a characteristic methoxy (-OCH₃) singlet around 3.8 ppm.
Poly(oxymethylene) (CH₂O)nVariableAppearance: A white, insoluble precipitate that forms in the reaction vessel.[2] Analysis: Insoluble in common NMR solvents; can be identified by IR spectroscopy.
5-Hydroxyisochroman-1-one C₉H₈O₃164.16Source: Regioisomer formed from cyclization at the less-favored ortho position to the hydroxyl group.[2] Analysis: Very similar polarity to the desired product, complicating TLC and column chromatography. Requires careful spectroscopic analysis (2D NMR) to confirm structure.
Unreacted Starting Material C₈H₈O₃152.15Source: Incomplete reaction.[2] Analysis: More polar than the product on TLC. Can be identified by comparing with a standard of the starting material.

Troubleshooting Guide (Q&A)

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction produced a thick, white precipitate that is insoluble in the extraction solvent. What is it and how can I prevent it?

A1: This is almost certainly poly(oxymethylene), a polymer of formaldehyde.[2] Its formation is a common issue, especially under strong acid catalysis.

  • Causality: Formaldehyde has a high propensity to self-polymerize, particularly in high concentrations or in the presence of acid catalysts. Using aged formaldehyde solutions, which may already contain paraformaldehyde, exacerbates this issue.

  • Solutions:

    • Reagent Quality: Use a fresh, high-quality formaldehyde solution (e.g., 37% in H₂O with methanol stabilizer) or generate formaldehyde in situ from high-purity paraformaldehyde.[2]

    • Controlled Addition: Add the formaldehyde solution to the reaction mixture slowly and at a controlled temperature. This prevents localized high concentrations that favor polymerization.[2]

    • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to maintain homogeneity and dissipate heat from any exothermic processes.[2]

Q2: My TLC analysis shows a spot corresponding to my starting material, even after the recommended reaction time. Why is the reaction incomplete?

A2: Observing unreacted starting material is a clear indication of an incomplete reaction. Several factors can contribute to this.

  • Causality: The activation energy for the initial electrophilic substitution may not have been overcome, or the catalyst may be inefficient.

  • Solutions:

    • Reaction Monitoring: Do not rely solely on a fixed reaction time. Monitor the consumption of the starting material actively using Thin Layer Chromatography (TLC) or LC-MS.[2]

    • Optimize Temperature: If the reaction is sluggish at the initial temperature (e.g., 80°C), consider a modest increase (e.g., to 90-95°C), while continuing to monitor for by-product formation.[1][2]

    • Catalyst Integrity: Ensure the acid catalyst (e.g., concentrated H₂SO₄) is of the correct concentration and has not been compromised by absorbing atmospheric moisture.[2]

Q3: My TLC plate shows a long streak for my product spot instead of a tight, circular spot. Is this a sign of decomposition or a major impurity?

A3: While streaking can indicate impurities, for a phenolic compound like 7-Hydroxyisochroman-1-one, it is often an analytical artifact.

  • Causality: The acidic proton of the phenol can interact strongly with the silica gel on the TLC plate, causing the spot to drag or "streak" up the plate. This happens as the compound moves between its protonated (less polar) and deprotonated (more polar) forms.

  • Solution:

    • Modify the Eluent: Add a small amount of acid (e.g., 0.5-1% acetic or formic acid) to your TLC developing solvent system (e.g., Hexane:Ethyl Acetate).[2] The acid in the mobile phase keeps the phenolic hydroxyl group protonated, preventing its interaction with the silica and resulting in a well-defined spot.[2]

Q4: I've isolated my product, but my NMR spectrum shows two distinct aromatic spin systems, suggesting an isomeric mixture. How do I separate them?

A4: You have likely formed a mixture of the desired 7-hydroxy isomer and the 5-hydroxy regioisomer.[2] Their structural similarity makes separation challenging.

  • Causality: While the hydroxyl group directs electrophilic substitution primarily to the para position (C6, leading to the 7-hydroxy product), some substitution can occur at the ortho position (C2), leading to the 5-hydroxy isomer.

  • Solutions:

    • Optimize Reaction Conditions: Lowering the reaction temperature may increase regioselectivity, favoring the thermodynamically preferred product.

    • High-Performance Chromatography: Standard column chromatography may not be sufficient. Consider using a longer column, a shallower solvent gradient, or switching to a different stationary phase. Preparative HPLC is a highly effective, albeit more resource-intensive, option for separating stubborn isomers.

    • Recrystallization: If the crude product is solid, attempt recrystallization from various solvent systems. Often, one isomer will crystallize preferentially, leaving the other in the mother liquor.

Workflow & Protocol: Purification

The following workflow provides a logical sequence for troubleshooting and purification.

Start Crude Reaction Mixture Filter Filter to remove precipitate (polymer)? Start->Filter YesFilter Yes Filter->YesFilter Precipitate Present NoFilter No Filter->NoFilter No Precipitate Workup Aqueous Workup (DCM extraction, NaHCO3 wash) YesFilter->Workup NoFilter->Workup TLC Analyze by TLC (acidified eluent) Workup->TLC CheckSM Starting Material Present? TLC->CheckSM YesSM Yes CheckSM->YesSM Spot at SM Rf NoSM No CheckSM->NoSM Clean Baseline ReRun Re-run reaction with longer time / higher temp YesSM->ReRun Column Purify by Column Chromatography NoSM->Column Analyze Analyze Fractions by TLC Column->Analyze Combine Combine Pure Fractions & Concentrate Analyze->Combine Final Final Product Characterization (NMR, MS) Combine->Final

Sources

Technical Support Center: Optimization of Reaction Conditions for Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Knoevenagel Condensation. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this essential carbon-carbon bond-forming reaction. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.

Section 1: The Knoevenagel Condensation: Mechanism and Critical Parameters

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl compound, followed by a dehydration step to yield an α,β-unsaturated product. Its versatility has made it a cornerstone in the synthesis of fine chemicals, polymers, and crucial pharmaceutical intermediates.

The reaction is typically catalyzed by a weak base, such as an amine like piperidine or pyridine. The catalyst's primary role is to deprotonate the active methylene compound, forming a carbanion or enolate, which then acts as the nucleophile.

Core Reaction Mechanism

The generally accepted mechanism involves three key stages:

  • Carbanion Formation: The basic catalyst abstracts an acidic proton from the active methylene compound (e.g., malononitrile, diethyl malonate).

  • Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a β-hydroxy intermediate (an aldol addition product).

  • Dehydration: The intermediate eliminates a molecule of water to form the final α,β-unsaturated product.

Knoevenagel_Mechanism Figure 1. General Mechanism of Knoevenagel Condensation sub Z-CH₂-Z' (Active Methylene) carbanion Z-CH⁻-Z' (Carbanion) sub->carbanion + B: cat Base (B:) bh BH⁺ cat->bh - H⁺ intermediate R-CH(O⁻)-CH(Z)-Z' carbanion->intermediate + R-CHO carbonyl R-CHO (Aldehyde) hydroxy R-CH(OH)-CH(Z)-Z' (β-Hydroxy Intermediate) intermediate->hydroxy + H⁺ product R-CH=C(Z)-Z' (α,β-Unsaturated Product) hydroxy->product - H₂O (Dehydration) water H₂O caption A basic catalyst deprotonates the active methylene compound to form a carbanion, which attacks the carbonyl, followed by dehydration.

Caption: Knoevenagel Condensation Mechanism.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the right catalyst for my reaction?

The choice of catalyst is critical and depends heavily on your substrates.

  • Weak Bases: For most standard Knoevenagel condensations, weak bases like piperidine, pyridine, or ammonium salts (e.g., ammonium acetate) are preferred. Strong bases can cause the aldehyde or ketone to self-condense, which significantly lowers the yield of the desired product.

  • Lewis Acids: In some cases, Lewis acids can be effective catalysts.

  • Ionic Liquids: These have gained traction as both catalysts and solvents, offering advantages like high yields, simple workup, and recyclability, which aligns with green chemistry principles.

  • Heterogeneous Catalysts: Solid catalysts, such as mixed metal oxides or hydrotalcites, are often favored in industrial applications because they are easily separated from the reaction mixture and can be reused.

Q2: What is the role of the solvent, and how does it impact my results?

The solvent plays a significant role in reaction rate and yield.

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These often lead to high conversions and selectivity in short reaction times. They are effective at solvating the ionic intermediates formed during the reaction.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These are also commonly used and can be effective, though they may sometimes slow the reaction compared to aprotic options.

  • Nonpolar Solvents (e.g., Toluene, Benzene): These are particularly useful when water removal is necessary. By using a Dean-Stark apparatus, water produced during the reaction can be azeotropically removed, driving the equilibrium toward the product.

  • Water & Solvent-Free Conditions: In line with green chemistry, water has been successfully used as a solvent. Solvent-free reactions, sometimes assisted by microwave irradiation, are also highly efficient, reducing waste and often shortening reaction times.

Q3: Is it always necessary to remove water from the reaction?

Not always, but it is often beneficial. The Knoevenagel condensation produces one equivalent of water. In many cases, this water can inhibit the reaction or participate in a reverse reaction, leading to an equilibrium that results in incomplete conversion and lower yields.

When to remove water:

  • For reversible reactions or when yields are low.

  • A Dean-Stark apparatus is the classic piece of glassware used for this purpose, typically with a solvent like toluene that forms an azeotrope with water. As the mixture refluxes, the water-toluene azeotrope distills over and is collected in the trap, while the toluene returns to the reaction flask, effectively driving the reaction to completion.

Q4: How can I monitor the progress of my reaction?

Regularly monitoring the reaction is key to achieving optimal results and preventing the formation of side products from extended reaction times.

  • Thin-Layer Chromatography (TLC): This is the most common, quickest, and most cost-effective method. Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the limiting reagent (usually the aldehyde/ketone) and the appearance of a new spot for the product indicate the reaction's progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and precise monitoring, these techniques can be used to measure the exact ratio of starting materials to products over time.

Section 3: Troubleshooting Guide

Even a well-established reaction can present challenges. This guide provides a systematic approach to identifying and solving common problems.

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow start Problem Encountered low_yield Low or No Yield start->low_yield side_products Side Products Observed start->side_products stalled Reaction Stalled start->stalled check_catalyst Check Catalyst: - Activity/Purity - Correct Type/Amount low_yield->check_catalyst Potential Cause check_conditions Review Conditions: - Temperature - Reaction Time - Water Removal low_yield->check_conditions Potential Cause check_reactants Verify Reactants: - Purity - Stoichiometry low_yield->check_reactants Potential Cause adjust_base Adjust Catalyst: - Use weaker base - Reduce amount side_products->adjust_base Potential Cause adjust_time_temp Modify Conditions: - Shorten reaction time - Lower temperature side_products->adjust_time_temp Potential Cause adjust_stoich Change Stoichiometry: - Use slight excess of carbonyl side_products->adjust_stoich Potential Cause increase_temp Increase Temperature stalled->increase_temp Potential Cause remove_water Remove Water (e.g., Dean-Stark) stalled->remove_water Potential Cause check_catalyst_poison Check for Catalyst Poisoning stalled->check_catalyst_poison Potential Cause

Caption: A logical workflow for diagnosing common issues.

Problem 1: Low or No Product Yield
Potential Cause Explanation & Recommended Solution
Inactive or Inappropriate Catalyst Causality: The catalyst may be old, impure, or simply not suitable for your specific substrates. A base that is too strong can promote self-condensation of the carbonyl compound, while one that is too weak will not effectively deprotonate the active methylene compound. Solution: Use a fresh or purified catalyst. Screen a few different weak bases (e.g., piperidine, ammonium acetate, L-proline) to find the optimal one for your system. Ensure the correct catalytic amount is used; typically 5-10 mol% is sufficient.
Suboptimal Reaction Conditions Causality: The reaction may require thermal energy to proceed at a reasonable rate, or it may be reversible under the current conditions. Solution: Monitor the reaction by TLC. If it is proceeding slowly at room temperature, try gentle heating (e.g., 40-80°C). If the reaction appears to stall, this may indicate an equilibrium has been reached. In this case, employ a Dean-Stark trap with toluene to remove the water byproduct and drive the reaction to completion.
Poor Reactant Purity or Stoichiometry Causality: Impurities in the starting materials can interfere with the catalyst or the reaction itself. Incorrect stoichiometry can leave an excess of a limiting reagent. Solution: Ensure the purity of your aldehyde/ketone and active methylene compound using techniques like NMR or by distillation/recrystallization. While a 1:1 to 1:1.2 ratio of carbonyl to methylene compound is common, optimizing this can sometimes improve yields.
Steric Hindrance Causality: Bulky substituents on either the carbonyl or active methylene compound can sterically hinder the nucleophilic attack, slowing the reaction. Solution: This may require more forcing conditions, such as higher temperatures, longer reaction times, or a more active (but still weak) catalyst.
Problem 2: Significant Side Product Formation
Potential Cause Explanation & Recommended Solution
Michael Addition Causality: The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. It can react with a second molecule of the deprotonated active methylene compound. This is more common with highly reactive methylene compounds (like malononitrile) and is favored by longer reaction times and higher temperatures. Solution: Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed. Try lowering the reaction temperature. Using a slight excess (1.05-1.1 equivalents) of the carbonyl compound can also help consume the active methylene nucleophile and minimize this side reaction.
Aldehyde Self-Condensation Causality: This is a classic side reaction, especially for aldehydes that can enolize, and is promoted by bases that are too strong. Solution: Switch to a weaker base. Piperidine or ammonium acetate are much less likely to cause self-condensation than stronger bases like sodium ethoxide or DBU.
Product Polymerization Causality: The electron-deficient alkene product can sometimes polymerize under the reaction conditions, especially with prolonged heating. Solution: Minimize reaction time and temperature. Ensure the workup is performed promptly after the reaction is complete.
Problem 3: Difficulty with Product Isolation and Purification
Potential Cause Explanation & Recommended Solution
Product is an Oil or Highly Soluble Causality: Not all Knoevenagel products are crystalline solids that conveniently precipitate from the reaction mixture. Solution: If the product does not precipitate upon cooling, remove the solvent under reduced pressure. The resulting crude oil can then be purified by column chromatography. If the product is soluble in the aqueous phase during workup, perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Product Co-elutes with Starting Material Causality: The product and starting materials may have similar polarities, making separation by column chromatography difficult. Solution: First, ensure the reaction has gone to completion to minimize the amount of starting material. Experiment with different solvent systems for chromatography (e.g., varying ratios of ethyl acetate/hexane, or trying dichloromethane/methanol). If separation is still challenging, recrystallization of the crude product from a suitable solvent system may be an effective alternative.

Section 4: Experimental Protocols

Protocol 1: General Knoevenagel Condensation with Azeotropic Water Removal

This protocol is a robust, classic method suitable for a wide range of substrates where water removal is beneficial.

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the flask, add the aldehyde or ketone (1.0 equivalent) and the active methylene compound (1.1 equivalents).

  • Solvent: Add a solvent that forms an azeotrope with water, such as toluene (enough to fill the flask and the Dean-Stark trap).

  • Catalyst: Add a weak base catalyst, such as piperidine (0.1 equivalents).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the trap. Water, being denser than toluene, will sink to the bottom of the trap while the toluene overflows back into the flask.

  • Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap and TLC analysis shows complete consumption of the limiting starting material.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Green, Solvent-Free Knoevenagel Condensation

This protocol is an environmentally friendly alternative that often provides excellent yields in short reaction times.

  • Setup: In a round-bottom flask with a magnetic stir bar, combine the aldehyde (1.0 equivalent) and the active methylene compound (1.0 equivalent).

  • Catalyst: Add a suitable catalyst. For solvent-free conditions, solid catalysts like ammonium bicarbonate or ionic liquids can be very effective.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C). For some reactions, microwave irradiation can dramatically accelerate the process.

  • Monitoring: Monitor the reaction by TLC. Often, the mixture will solidify as the product forms.

  • Workup: Once the reaction is complete, the crude solid can often be purified by simple recrystallization. For example, add a small amount of cold ethanol, filter the solid product, wash it with more cold ethanol, and dry it under vacuum.

References

  • Troubleshooting low yields in Knoevenagel condensation. Benchchem.
  • Rose bengal photocatalyzed Knoevenagel condensation of aldehydes and ketones in aqueous medium. Green Chemistry (RSC Publishing).
  • Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. Benchchem.
  • Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation. Asian Journal of Green Chemistry.
  • A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water. Green Chemistry (RSC Publishing).
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online.
  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry.
  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online.
  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure.
  • Knoevenagel condensation. Wikipedia.
  • Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Publishing.
  • A Comparative Guide to Catalysts for Knoevenagel Condensation. Benchchem.
  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry.
  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.
  • Knoevenagel Condensation Reaction. Sigma-Aldrich.
  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. ResearchGate.
  • Effect of the solvent on Knoevenagel condensation. ResearchGate.
  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube.
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing).
  • Dean-Stark. Chemistry Teaching Labs - University of York.
  • The Knoevenagel condensation between ethyl 4- chloroacetoacetate and aromatic aldehydes in ionic liquids. Blucher Chemistry Proceedings.
  • Knoevenagel Condensation Shadowed by Michael Addition & O-Alkyl

Troubleshooting low product yield in isochromanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isochromanone Synthesis

Welcome to the technical support center for isochromanone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting low product yields. As chemists, we understand that a synthetic route's success is not merely in its design but in its execution and optimization. This document moves beyond simple procedural lists to explain the causality behind common failures and provide logical, actionable solutions.

Section 1: Foundational Troubleshooting - A Systematic Review

Low yields are often attributed to complex mechanistic failures, but the root cause can frequently be traced back to foundational experimental parameters. Before delving into catalyst-specific issues, it is crucial to validate the basics. A failure at this stage will cascade through any optimization attempts.

Question: My reaction is resulting in a significantly lower yield than literature precedents, or it's failing entirely. Where do I begin my investigation?

Answer: A systematic review of your setup and reagents is the most efficient starting point. Overlooking these fundamentals is a common pitfall that leads to wasted time and resources.[1][2]

1. Purity and Integrity of Starting Materials:

  • The "Why": Organometallic catalysts, which are central to many modern isochromanone syntheses, are notoriously sensitive to impurities.[3] Trace amounts of water, oxygen, or contaminants from previous reactions can deactivate the catalyst, leading to low or no conversion.[2] Starting materials, particularly aryl halides or pseudohalides, can degrade over time. Aldehydes or oxiranes used as coupling partners can oxidize or polymerize.

  • The "How":

    • Verify Purity: Re-analyze your starting materials via NMR, GC-MS, or LC-MS. Compare against a known standard if available.

    • Purify if Necessary: Consider recrystallization, distillation, or flash chromatography for solid and liquid starting materials, respectively. Aldehydes can be filtered through a short plug of neutral alumina to remove acidic impurities.

2. Solvent and Atmosphere Quality:

  • The "Why": Many catalytic cycles, especially those involving Palladium(0) or Rhodium(I) species, are intolerant of oxygen.[4] Water can hydrolyze sensitive reagents or participate in undesired side reactions.[5]

  • The "How":

    • Use Anhydrous Solvents: Always use freshly dried, degassed solvents. If you are using a solvent still, ensure it is well-maintained. If using bottled anhydrous solvents, use a fresh bottle or one that has been properly stored under an inert atmosphere.

    • Maintain Inert Atmosphere: Ensure your Schlenk line or glovebox is functioning correctly.[3] Glassware must be rigorously flame- or oven-dried immediately before use. A common mistake is inadequate degassing; perform at least three "pump-thaw" cycles for solvents or sparge with argon or nitrogen for a minimum of 30 minutes.

3. Reaction Temperature Control:

  • The "Why": Reaction temperature dictates kinetics. Inconsistent heating can lead to the formation of thermal decomposition products.[2] For exothermic reactions, adding reagents too quickly can create localized "hot spots," promoting side reactions.[5] Conversely, insufficient heat may prevent the reaction from initiating or overcoming the activation energy for a key step, like oxidative addition.

  • The "How":

    • Calibrated Equipment: Use a calibrated thermometer and a reliable heating mantle or oil bath with a temperature controller.

    • Controlled Addition: For highly reactive reagents, use a syringe pump for slow, controlled addition to manage any exotherms.

Below is a workflow to guide your initial troubleshooting process for these foundational issues.

foundational_troubleshooting start Low Yield Observed reagents 1. Verify Starting Material Purity start->reagents atmosphere 2. Confirm Anhydrous & Inert Conditions reagents->atmosphere Purity OK? sub_reagents1 Purify/Re-characterize Starting Materials reagents->sub_reagents1 Impure? temp 3. Check Temperature Control & Accuracy atmosphere->temp Conditions OK? sub_atmosphere1 Dry/Degas Solvents, Check Inert Setup atmosphere->sub_atmosphere1 Deficient? proceed Proceed to Mechanism-Specific Troubleshooting temp->proceed Temp OK? sub_temp1 Calibrate Thermometer, Optimize Heating temp->sub_temp1 Inaccurate? sub_reagents1->reagents sub_atmosphere1->atmosphere sub_temp1->temp pd_catalytic_cycle pd0 Pd(0)Lu2082 pd2_oa Ar-Pd(II)-X(Lu2082) pd0->pd2_oa + Ar-X pd2_co Ar-CO-Pd(II)-X(Lu2082) pd2_oa->pd2_co + CO pd2_alkoxide Ar-CO-Pd(II)-OR(Lu2082) pd2_co->pd2_alkoxide + R-Ou207B pd2_alkoxide->pd0 - Product l1 A. Oxidative Addition l2 B. CO Insertion l3 C. Nucleophilic Attack l4 D. Reductive Elimination fail_a Failure Point A: Catalyst won't start fail_a->pd0 fail_d Failure Point D: Catalyst won't turn over fail_d->pd2_alkoxide

Caption: Simplified Pd-catalyzed cycle for isochromanone synthesis showing key failure points.

Question: I'm recovering most of my aryl halide starting material. What is preventing the reaction from initiating? (Failure Point A)

Answer: This classic symptom points to a failure in the initial Oxidative Addition step, where the Pd(0) catalyst inserts into the aryl-halide bond.

  • The "Why": The energy barrier for oxidative addition is highly dependent on the electronic nature of the aryl halide and the steric/electronic properties of the palladium ligands.

    • Aryl Halide Reactivity: The bond strength of Ar-X follows the trend Ar-I < Ar-Br < Ar-Cl. If you are using an aryl chloride, the oxidative addition is often the rate-limiting step and may not proceed under conditions optimized for an aryl iodide.

    • Ligand Effects: The ligand's role is critical. Electron-rich, bulky phosphine ligands (e.g., tri-tert-butylphosphine) promote oxidative addition by stabilizing the electron-deficient Pd(0) center and facilitating bond cleavage. [6][7]Bidentate ligands like Xantphos are also widely used due to their specific bite angles that favor catalytic activity. [8]An incorrect ligand choice can completely shut down catalysis.

  • The "How" - A Troubleshooting Matrix:

    • Switch Halide: If possible, switch from an aryl chloride to the more reactive aryl bromide or iodide.

    • Increase Temperature: Carefully increase the reaction temperature in 5-10 °C increments to provide the necessary activation energy.

    • Screen Ligands: This is often the most impactful variable. A systematic ligand screening is a powerful optimization tool.

Parameter Condition 1 (Baseline) Condition 2 (More Forcing) Condition 3 (Alternative Ligand)
Aryl Halide 2-Bromobenzoic Acid2-Chlorobenzoic Acid2-Iodobenzoic Acid
Catalyst Pd(OAc)₂Pd₂(dba)₃Pd(OAc)₂
Ligand SPhostBu₃PXantphos
Temperature 80 °C100 °C80 °C
Rationale Standard conditionsFor less reactive halidesTest different ligand class

Question: My reaction starts but then stalls, leaving a mix of starting material and product. What causes catalyst deactivation? (Failure Point D)

Answer: Stalling mid-reaction often suggests that the catalyst is not turning over efficiently, pointing to issues with the Reductive Elimination step or off-cycle decomposition pathways.

  • The "Why":

    • Product Inhibition: In some cases, the isochromanone product can coordinate to the palladium center, preventing it from re-entering the catalytic cycle.

    • β-Hydride Elimination: If the oxirane-derived alkoxide has accessible beta-hydrogens, β-hydride elimination can occur from the Ar-CO-Pd(II)-OR intermediate, leading to catalyst decomposition and formation of aldehyde/ketone byproducts.

    • Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or P-C bond cleavage under prolonged heating, leading to the formation of inactive palladium species (e.g., palladium black).

  • The "How" - Diagnostic & Corrective Actions:

    • Analyze the Byproducts: Use LC-MS and NMR on the crude reaction mixture to identify potential byproducts. The presence of a ketone derived from the oxirane is a strong indicator of β-hydride elimination.

    • Lower Catalyst Loading/Slower Addition: High concentrations of active catalyst can sometimes promote bimolecular decomposition pathways. Try lowering the catalyst loading or adding a portion of the catalyst later in the reaction.

    • Change the Ligand: Ligands with different steric and electronic properties can alter the rate of reductive elimination versus decomposition. [9]A more sterically demanding ligand can favor the desired reductive elimination pathway.

    • Use a More Robust Catalyst Precursor: Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can sometimes offer different reactivity profiles compared to in-situ generated catalysts from Pd(OAc)₂.

Section 3: Frequently Asked Questions (FAQs)

Q1: I am observing the formation of a significant amount of homocoupled biaryl product from my aryl halide. How can I suppress this?

  • This side reaction is often promoted by high temperatures or the presence of oxygen. Ensure your reaction is thoroughly degassed. Consider lowering the reaction temperature and screening for a ligand that favors the carbonylative pathway over homocoupling.

Q2: My oxirane seems to be decomposing or polymerizing. What can I do?

  • Oxiranes can be sensitive to both acid and base. [10][11]Ensure your starting materials and solvent are free of acidic or basic impurities. The base used in the reaction (e.g., for deprotonating the carboxylic acid) should be non-nucleophilic and added carefully. If using a terminal epoxide, consider if it's isomerizing under the reaction conditions.

Q3: Is it better to use CO gas from a cylinder or a CO-releasing molecule (CORM)?

  • CO gas from a cylinder provides a constant, high pressure of CO, which can be crucial for driving the CO insertion step. However, it requires specialized high-pressure equipment. CORMs offer a safer, more convenient alternative for small-scale reactions by releasing CO in situ. If your yield is low with a CORM, the rate of CO release may be too slow, and switching to a CO balloon or a high-pressure reactor is a logical next step.

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Carbonylative Annulation

This is a representative protocol and must be adapted based on specific substrates and optimization results.

  • Glassware Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the 2-halobenzoic acid (1.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (5 mL), the oxirane (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol) via syringe.

  • Carbon Monoxide Introduction: Purge the flask by bubbling CO gas through the solution for 5 minutes, then maintain the reaction under a balloon of CO.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (e.g., 12-24 hours).

  • Work-up: After cooling to room temperature, vent the excess CO in a fume hood. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired isochromanone. [12]

References

  • Title: Ligand Effects in the Palladium-Catalyzed Reductive Carbonylation of Nitrobenzene Source: Organometallics (ACS Public
  • Title: Palladium-Catalyzed Carbonylation of Unsaturated Carbon-Carbon Bonds Source: RosDok, University of Rostock URL:[Link]
  • Title: Rhodium-catalyzed C-H activation/annulation of amidines with 4-diazoisochroman-3-imines toward isochromeno[3,4-c]isoquinolines Source: PubMed URL:[Link]
  • Title: Developing Ligands for Palladium(II)
  • Title: Ligand Effects in the Palladium-Catalyzed Reductive Carbonylation of Nitrobenzene Source: American Chemical Society URL:[Link]
  • Title: Isochromanone synthesis Source: Organic Chemistry Portal URL:[Link]
  • Title: Rhodium(III)-Catalyzed C-H Activation Mediated Synthesis of Isoquinolones from Amides and Cyclopropenes Source: PubMed URL:[Link]
  • Title: A Process For The Preparation Of 3 Isochromanone Source: Quick Company URL:[Link]
  • Title: Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds Source: Organic Chemistry Portal URL:[Link]
  • Title: Reactive Palladium–Ligand Complexes for 11C-Carbonylation at Ambient Pressure: A Breakthrough in Carbon-11 Chemistry Source: PubMed Central URL:[Link]
  • Title: Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers Source: MDPI URL:[Link]
  • Title: Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annul
  • Title: Troubleshooting: How to Improve Yield Source: University of Rochester, Department of Chemistry URL:[Link]
  • Title: Synthesis of Isochromanones and Benzoxepinones by Palladium Catalyzed Cyclocarbonylation Reactions Source: ResearchG
  • Title: Rhodium catalyzed chelation-assisted C-H bond functionalization reactions Source: PubMed Central URL:[Link]
  • Title: Tips for aspiring organometallic chemist Source: Reddit URL:[Link]
  • Title: Organometallic Chemistry Problems Source: Michigan State University, Department of Chemistry URL:[Link]
  • Title: What could be reason for getting a very low yield in organic chemistry? Source: Quora URL:[Link]
  • Title: Strategies for the asymmetric synthesis of isochroman, isochromene and isochromanone derivatives Source: ResearchG
  • Title: Oxirane synthesis methods Source: Química Organica.org URL:[Link]
  • Title: 15.7: Synthesis of Epoxides Source: Chemistry LibreTexts URL:[Link]

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Technical Support Center: Minimizing Formaldehyde Polymer Formation in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the challenges of working with formaldehyde, specifically focusing on the prevention and mitigation of unwanted polymer formation. My aim is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you with the knowledge to troubleshoot and optimize your synthetic routes.

Introduction: The Dual Nature of Formaldehyde

Formaldehyde is a cornerstone C1 building block in organic synthesis, valued for its high reactivity. However, this same reactivity is the source of its most common challenge: the propensity to polymerize.[1][2] In aqueous solutions, formaldehyde exists in equilibrium with its hydrate, methanediol, which can then oligomerize and precipitate as paraformaldehyde, a white solid.[1][3] Understanding and controlling this equilibrium is paramount for reproducible and high-yielding syntheses.

This guide will address the most frequently encountered issues related to formaldehyde polymerization, offering both theoretical explanations and practical, step-by-step protocols.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to provide quick answers to common problems. Each answer is followed by a more detailed explanation and links to relevant protocols.

FAQ 1: My formaldehyde solution has turned cloudy and a white precipitate has formed. What is it and can I still use it?

Short Answer: The white precipitate is paraformaldehyde, a polymer of formaldehyde.[1][3] The solution has likely been stored at too low a temperature or for an extended period.[4] While the formaldehyde is not necessarily degraded, the concentration of the monomeric, reactive species in the solution is significantly reduced. It is not recommended to use the cloudy solution directly as the effective formaldehyde concentration is unknown.

In-depth Explanation: Formaldehyde polymerization is an equilibrium process. Factors that shift the equilibrium towards the polymer include:

  • High Concentration: More concentrated solutions of formaldehyde have a greater tendency to polymerize.[1]

  • Low Temperature: Storing formaldehyde solutions, especially concentrated ones, at low temperatures promotes the precipitation of paraformaldehyde.[4][5]

  • pH: Both highly acidic and highly alkaline conditions can influence polymerization rates.[1]

  • Presence of Impurities: Particulate matter can act as nucleation sites for polymerization.[6]

Recommended Action: The paraformaldehyde can be depolymerized back into monomeric formaldehyde. See the protocol for Depolymerization of Paraformaldehyde below.

FAQ 2: I need to run a reaction at low temperature. How can I prevent my formaldehyde solution from polymerizing?

Short Answer: Use a stabilized formaldehyde solution or prepare a fresh, dilute solution immediately before use. Adding a co-solvent like methanol can also inhibit polymerization.[1][7]

In-depth Explanation: Commercial formaldehyde solutions (formalin) are often stabilized with 5-15% methanol.[7][8] Methanol acts as a chain-terminating agent, forming hemiacetals with the growing polyoxymethylene chains and preventing them from reaching a length that would cause precipitation.

Recommended Action:

  • Use Stabilized Formalin: For many applications, the presence of methanol is not detrimental.

  • Prepare Fresh Solutions: If methanol interferes with your reaction, prepare a fresh formaldehyde solution by depolymerizing paraformaldehyde immediately before your synthesis.

  • Control Concentration: Use the most dilute solution of formaldehyde that is practical for your reaction to disfavor polymerization.

FAQ 3: My reaction with formaldehyde is sluggish and giving low yields. Could polymerization be the cause?

Short Answer: Yes, if polymerization is occurring, the concentration of reactive monomeric formaldehyde is reduced, which will slow down the reaction rate and lower the yield.

In-depth Explanation: The desired reaction and the unwanted polymerization are competing processes. If conditions favor polymerization (e.g., low temperature, high concentration), the availability of monomeric formaldehyde for your intended synthesis will be limited. It is also possible that the precipitated polymer is physically coating your reactants or catalyst, further inhibiting the reaction.

Recommended Action:

  • Monitor Formaldehyde Concentration: Periodically analyze the concentration of free formaldehyde in your reaction mixture using an appropriate analytical method. See the section on Analytical Methods for Formaldehyde Quantification .

  • Adjust Reaction Conditions: Consider increasing the reaction temperature (if the desired reaction is not temperature-sensitive) or using a stabilized formaldehyde source.[1]

FAQ 4: How does pH affect formaldehyde polymerization?

Short Answer: The effect of pH is complex. Generally, neutral to slightly alkaline conditions (pH 7-9) can minimize the rate of polymerization.[9][10] Strongly acidic or strongly alkaline conditions can catalyze either polymerization or other side reactions.[1][9][11]

In-depth Explanation:

  • Acidic Conditions (pH < 4): Acid catalysis can promote the formation of methylene bridges, leading to cross-linked polymers.[9]

  • Alkaline Conditions (pH > 10): Strong bases can catalyze the Cannizzaro reaction, where two molecules of formaldehyde disproportionate to form formic acid and methanol. While this is not polymerization, it is an undesired side reaction that consumes formaldehyde. However, mildly alkaline conditions are often used to depolymerize paraformaldehyde.[12][13]

Recommended Action: Maintain the pH of your reaction mixture within a range that is optimal for your desired transformation while minimizing polymerization. This may require careful buffering of the reaction.

pH Range Effect on Formaldehyde Reference
< 4Acid-catalyzed polymerization, formation of methylene bridges.[9]
4 - 6Generally suitable for many reactions, but polymerization can still occur.[10]
7 - 9Often the optimal range for minimizing polymerization.[9][10]
> 10Can promote the Cannizzaro reaction; used for depolymerization.[12]

Part 2: Key Experimental Protocols

These protocols are designed to be self-validating, with clear steps and explanations of the underlying principles.

Protocol 1: Depolymerization of Paraformaldehyde to Prepare a Methanol-Free Formaldehyde Solution

This protocol is essential when the presence of methanol, a common stabilizer, is undesirable for a specific synthesis.

Principle: Paraformaldehyde is heated in an aqueous or alcoholic solution, often with a basic catalyst, to shift the equilibrium back towards the monomeric formaldehyde.[12]

Materials:

  • Paraformaldehyde powder

  • Solvent (e.g., water, THF, or the reaction solvent)

  • Base catalyst (e.g., sodium hydroxide, DABCO) (optional)[14]

  • Three-neck round-bottom flask

  • Condenser

  • Heating mantle with stirrer

  • Thermometer

Procedure:

  • Setup: Assemble the three-neck flask with a condenser, a thermometer, and a stopper or addition funnel in a fume hood.

  • Charge the Flask: Add the desired amount of paraformaldehyde and solvent to the flask.

  • Heating and Dissolution:

    • Without Catalyst: Heat the suspension to 60-70°C with vigorous stirring.[13] The paraformaldehyde will slowly dissolve as it depolymerizes.

    • With Catalyst: For faster depolymerization, add a catalytic amount of base (e.g., a few drops of 1N NaOH or a small amount of DABCO).[12][14] This is often done at room temperature or with gentle warming.

  • Completion: The solution is ready for use when it becomes clear.

  • Use Immediately: The resulting formaldehyde solution is not stabilized and will re-polymerize upon cooling or standing. It should be used immediately in the subsequent synthetic step.

Causality Behind Choices:

  • Heating: Provides the activation energy to break the polymer chains.[15]

  • Base Catalyst: Increases the rate of depolymerization.[12][16]

  • Immediate Use: Prevents re-polymerization of the unstabilized formaldehyde solution.

Protocol 2: Analytical Quantification of Free Formaldehyde

Regularly quantifying the concentration of free formaldehyde is crucial for reaction monitoring and ensuring reproducibility.

Principle: This protocol utilizes the reaction of formaldehyde with a derivatizing agent, followed by spectrophotometric or chromatographic analysis.[17][18] The Nash reagent (2,4-pentanedione and ammonium acetate) is a common choice for spectrophotometric determination.[17]

Materials:

  • Nash Reagent:

    • Ammonium acetate

    • Glacial acetic acid

    • 2,4-pentanedione (acetylacetone)

  • Formaldehyde standard solution

  • Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Nash Reagent: Dissolve 150 g of ammonium acetate, 3 mL of glacial acetic acid, and 2 mL of 2,4-pentanedione in deionized water and bring the volume to 1 L.

  • Prepare Standard Curve:

    • Create a series of known formaldehyde concentrations by diluting a standard solution.

    • To a known volume of each standard, add an equal volume of the Nash reagent.

    • Heat the solutions at 60°C for 10 minutes.

    • Allow to cool to room temperature.

    • Measure the absorbance at 412-415 nm.[17]

    • Plot absorbance versus concentration to generate a standard curve.

  • Sample Analysis:

    • Take an aliquot of your reaction mixture and dilute it to fall within the range of your standard curve.

    • Treat the diluted sample with the Nash reagent in the same manner as the standards.

    • Measure the absorbance and determine the concentration from the standard curve.

Other Analytical Methods:

  • HPLC: High-performance liquid chromatography with UV or fluorescence detection after derivatization (e.g., with 2,4-dinitrophenylhydrazine, DNPH) offers high sensitivity and selectivity.[17][18][19]

  • Gas Chromatography (GC): GC coupled with mass spectrometry (MS) can also be used, often after derivatization.[17][18]

Method Principle Advantages Disadvantages Reference
Spectrophotometry (Nash) Colorimetric reactionSimple, inexpensiveLower sensitivity, potential interferences[17]
HPLC-UV/Fluorescence Chromatographic separation of derivativesHigh sensitivity and selectivityRequires specialized equipment[17][18][19]
GC-MS Chromatographic separation and mass analysisHigh sensitivity and structural confirmationRequires derivatization and specialized equipment[17][18]

Part 3: Visualization of Key Processes

Formaldehyde Polymerization and Depolymerization Equilibrium

This diagram illustrates the equilibrium between monomeric formaldehyde, its hydrated form (methanediol), and the polymeric form (paraformaldehyde). The key factors influencing this equilibrium are also shown.

Formaldehyde_Equilibrium cluster_monomer Monomeric Forms cluster_polymer Polymeric Form cluster_factors Formaldehyde (CH2O) Formaldehyde (CH2O) Methanediol (CH2(OH)2) Methanediol (CH2(OH)2) Formaldehyde (CH2O)->Methanediol (CH2(OH)2) + H2O Paraformaldehyde (HO(CH2O)nH) Paraformaldehyde (HO(CH2O)nH) Methanediol (CH2(OH)2)->Paraformaldehyde (HO(CH2O)nH) Polymerization High Concentration High Concentration High Concentration->Paraformaldehyde (HO(CH2O)nH) Favors Low Temperature Low Temperature Low Temperature->Paraformaldehyde (HO(CH2O)nH) Favors pH pH Impurities Impurities

Caption: Equilibrium between formaldehyde monomer and polymer.

Troubleshooting Workflow for Formaldehyde Reactions

This workflow provides a logical sequence of steps to diagnose and resolve issues related to formaldehyde polymerization during a synthesis.

Troubleshooting_Workflow start Reaction Issue: Low Yield / Sluggish Rate check_polymer Observe for Precipitate (Cloudiness) start->check_polymer polymer_present Polymerization Confirmed check_polymer->polymer_present Yes no_polymer No Visible Polymer check_polymer->no_polymer No depolymerize Action: Depolymerize (Heat / Catalyst) polymer_present->depolymerize quantify Quantify Free [CH2O] (e.g., Nash Assay) no_polymer->quantify low_conc [CH2O] is Low quantify->low_conc conc_ok [CH2O] is as Expected quantify->conc_ok low_conc->depolymerize Polymer likely present but not visible other_issues Investigate Other Reaction Parameters conc_ok->other_issues adjust_conditions Action: Adjust Conditions (Temp, pH, Concentration) depolymerize->adjust_conditions use_stabilized Action: Use Stabilized Formalin (with Methanol) use_stabilized->adjust_conditions

Caption: A logical workflow for troubleshooting formaldehyde reactions.

References

  • National Center for Biotechnology Information. (n.d.). Table 6-2. Analytical Methods for Determining Formaldehyde in Environmental Samples. In Toxicological Profile for Formaldehyde.
  • Brown, N., & Kern, W. (1966). Polymerization of Formaldehyde. Journal of Macromolecular Science: Part A - Chemistry, 1(2), 203-216. [Link]
  • Dover Chemical. (n.d.). Formaldehyde Stabilizer.
  • Carruthers, J. E., & Norrish, R. G. W. (1936). The catalyzed polymerization of gaseous formaldehyde. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 156(888), 301-322. [Link]
  • Dover Chemical. (n.d.). Formaldehyde.
  • Walker, J. F. (1933). THE MECHANISM OF THE POLYMERIZATION OF GASEOUS FORMALDEHYDE. ProQuest. [Link]
  • Google Patents. (n.d.). CN110862309A - Paraformaldehyde depolymerization method and depolymerization device thereof.
  • Chemistry For Everyone. (2023, July 26).
  • Ahrens, S., et al. (2020). Controlling the Depolymerization of Paraformaldehyde with Pd–Phosphine Complexes. Chemistry – A European Journal, 26(23), 5297-5302. [Link]
  • Hallbeck, R. E. (1956). Depolymerization of Paraformaldehyde. Journal of the American Society of Sugar Beet Technologists, 9(3), 225-228. [Link]
  • Google Patents. (n.d.). US3137736A - Stabilization of formaldehyde solutions.
  • Obeid, M. A., et al. (2019). Methods in Determination of Formaldehyde.
  • Paananen, H., & Pakkanen, T. T. (2016). KRAFT LIGNIN REACTION WITH PARAFORMALDEHYDE. UEF eRepo. [Link]
  • Google Patents. (n.d.). US4001337A - Stabilized aqueous formaldehyde solutions and process for their manufacture.
  • Wikipedia. (n.d.). Formaldehyde.
  • Khan, I., et al. (2017). SIMULTANEOUS SYNTHESIS OF FORMIC ACID AND FORMALDEHYDE. International Journal of Trend in Research and Development, 4(2). [Link]
  • PT. Dover Chemical. (n.d.). FORMALIN STABILIZER. UL Prospector.
  • Grajales, M., et al. (2015). Kinetics of depolymerization of paraformaldehyde obtained by thermogravimetric analysis. Thermochimica Acta, 609, 49-60. [Link]
  • ResearchGate. (2013). How to generate formaldehyde from paraformaldehyde?.
  • Occupational Safety and Health Administration. (n.d.). 1910.1048 App B - Sampling strategy and analytical methods for formaldehyde.
  • Wang, C., et al. (2018). Effects of Molar Ratio and pH on the Condensed Structures of Melamine-Formaldehyde Polymers. Polymers, 10(12), 1362. [Link]
  • Zeppenfeld, A. C., et al. (2012). Production of cold formaldehyde molecules for study and control of chemical reaction. Physical Review A, 85(5). [Link]
  • Pizzi, A., & Orovan, E. (1984). DETERMINATION OF PARAFORMALDEHYDE REACTIVITY AND ITS RELATIONSHIP TO PRF RESIN GELATION. Wood and Fiber Science, 16(3), 395-403. [Link]
  • Stevens, M. P. (1999). Phenol, urea, and melamine-formaldehyde polymers. In Polymer Chemistry: An Introduction (3rd ed.). Oxford University Press.
  • SL TEC. (n.d.). Over temperature treatment method for Formaldehyde Production.
  • Fletcher, C. J. M. (1934). The thermal decomposition of formaldehyde. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 146(857), 357-367. [Link]
  • Boster Biological Technology. (2024). How to Prepare a 4% Paraformaldehyde Solution in PBS.
  • Schutte, W. A., et al. (1995). Very low temperature formaldehyde reactions and the build-up of organic molecules in comets and interstellar ices. Advances in Space Research, 15(3), 401-406. [Link]
  • Josef Meissner GmbH & Co. KG. (n.d.). Formaldehyde & Derivatives.
  • Osemeahon, S. A., & Barminas, J. T. (2012). Effect of pH on the Properties of Urea Formaldehyde Adhesives. International Journal of the Physical Sciences, 7(20), 2772-2777. [Link]
  • Organic Syntheses. (n.d.). Methyleneaminoacetonitrile.
  • de la Hoz, A., & Loupy, A. (Eds.). (2012). Microwaves in Organic Synthesis. John Wiley & Sons.
  • Wang, C., et al. (2018). Effects of Molar Ratio and pH on the Condensed Structures of Melamine-Formaldehyde Polymers.
  • Konnerth, J., et al. (2013). Effect of resin pH on creep behaviour of cured phenol formaldehyde resins.
  • Coste, T., et al. (2022). Versatile Method To Reduce the Free Formaldehyde Content in Phenolic Resins for High-Temperature Applications.
  • Reddit. (2014). Anyone know an easy method to polymerize para-formaldehyde out of formalin?.
  • NileRed. (2017, November 6). Making Formaldehyde (CH2O) [Video]. YouTube. [Link]
  • Douglas, K. M., et al. (2022). Experimental and Theoretical Investigation of the Reaction of C2H with Formaldehyde (CH2O) at Very Low Temperatures and Application to Astrochemical Models. ACS Earth and Space Chemistry, 6(1), 133-146. [Link]
  • Google Patents. (n.d.). US4346181A - Method of reducing formaldehyde emissions from formaldehyde condensation polymers.
  • Zhang, J., et al. (2008). Synthesis of urea-formaldehyde resin by melt condensation polymerization. Frontiers of Chemistry in China, 3(2), 228-232. [Link]
  • Star Republic. (n.d.). Formaldehyde/paraformaldehyde/formalin.

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Technical Support Center: Purification of 7-Hydroxyisochroman-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-Hydroxyisochroman-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this valuable heterocyclic compound. The inherent structural features of 7-Hydroxyisochroman-1-one—specifically its phenolic hydroxyl group and lactone ring—present unique purification hurdles that require careful methodological consideration.[1]

This guide provides in-depth, experience-driven solutions in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to resolve issues effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the purification and handling of 7-Hydroxyisochroman-1-one.

Q1: What is the recommended starting point for purifying crude 7-Hydroxyisochroman-1-one after synthesis?

A1: The most robust and widely applicable method for the initial purification of crude 7-Hydroxyisochroman-1-one is column chromatography on silica gel.[1] This technique is highly effective at separating the target compound from unreacted starting materials, catalysts, and major by-products. A typical starting condition involves using a gradient elution with a hexane/ethyl acetate solvent system.[1] For instance, you can begin with 10% ethyl acetate in hexanes and gradually increase the polarity to 50% ethyl acetate.[1] The progress should be monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Q2: My purified 7-Hydroxyisochroman-1-one appears to be degrading over time. What are the likely degradation pathways and recommended storage conditions?

A2: The chemical structure of 7-Hydroxyisochroman-1-one contains two primary points of instability: the lactone ring and the phenolic hydroxyl group.[2]

  • Lactone Hydrolysis: The lactone is susceptible to hydrolysis, especially under basic or strongly acidic conditions, which results in ring-opening to form the corresponding hydroxy-substituted carboxylic acid.[2]

  • Phenol Oxidation: The phenolic group can oxidize, particularly when exposed to air (oxygen), light, or trace metal impurities. This process can lead to the formation of colored quinone-type by-products.[2]

To ensure stability, 7-Hydroxyisochroman-1-one should be stored in a cool (2-8 °C), dark, and dry environment under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.[2]

Q3: I'm observing significant peak tailing or streaking when running TLC or column chromatography. What causes this and how can it be fixed?

A3: Peak tailing or streaking on silica gel is a classic issue for phenolic compounds like 7-Hydroxyisochroman-1-one. The acidic nature of the phenolic hydroxyl group can lead to strong interactions with the silica stationary phase, causing poor chromatographic performance. To mitigate this, add a small amount of a weak acid, such as acetic acid or formic acid (~0.1-1%), to your mobile phase.[3] This suppresses the deprotonation of the hydroxyl group, reducing its interaction with the silica surface and resulting in sharper, more symmetrical peaks.[3]

Part 2: Troubleshooting Guide: Column Chromatography

This section provides a detailed breakdown of specific problems encountered during chromatographic purification.

Q4: My target compound is co-eluting with an impurity. How can I improve the separation?

A4: Co-elution is a common challenge that can often be resolved by systematically optimizing your chromatographic conditions. The identity of the impurity is key. Common impurities from a typical synthesis (e.g., acid-catalyzed cyclization of 3-hydroxyphenylacetic acid with formaldehyde) include unreacted starting material or polymeric by-products.[1][3] If a demethylation step was used (from 7-methoxyisochroman-1-one), the precursor itself could be a contaminant.[3]

Troubleshooting Workflow for Co-elution

start Co-eluting Peaks Observed step1 Identify Impurity (if possible) Is it more or less polar? start->step1 step2 Adjust Solvent System Try Hexane/Acetone or DCM/Methanol step1->step2 Different Polarity step3 Flatten the Elution Gradient Decrease rate of polar solvent increase step2->step3 step4 Modify Mobile Phase pH Add 0.1% Acetic or Formic Acid step3->step4 step5 Consider Alternative Chromatography Reverse-Phase (C18) or Preparative HPLC step4->step5 Still co-eluting end Separation Achieved step4->end Success step5->end Success fail Consult Specialist / Consider Derivatization step5->fail No Separation

Caption: Troubleshooting workflow for poor chromatographic separation.

Data Summary: Common Impurities & Separation Strategy
ImpurityExpected Polarity vs. ProductChromatographic Strategy
3-Hydroxyphenylacetic acid More polarWill likely elute much later or remain on the column. Increase eluent polarity at the end of the run to wash it off.
7-Methoxyisochroman-1-one Less polarWill elute earlier than the product. Ensure the starting polarity of the gradient is low enough to achieve separation.
5-Hydroxyisochroman-1-one (Regioisomer) Very similarThis is the most challenging separation. May require preparative HPLC or optimization with different solvent systems (e.g., Toluene/Ethyl Acetate).[4][5]
Formaldehyde Polymer Insoluble/VariableOften precipitates and can be removed by filtration of the crude product solution before loading onto the column.[3]

Q5: I am struggling to separate the 7-hydroxy regioisomer from the 5-hydroxy isomer. They have the same Rf on TLC. What should I do?

A5: Separating regioisomers with very similar polarities is one of the most difficult purification tasks.[4] Standard silica gel chromatography may be insufficient.

  • Preparative HPLC: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, often provides the resolution needed to separate closely related isomers.[6] A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Solvent System Exploration: Before moving to HPLC, exhaust options in normal phase chromatography. Sometimes, switching to a completely different solvent system can alter selectivity. For example, if Hexane/EtOAc fails, try Dichloromethane/Methanol or Toluene-based systems.[5]

  • pH Adjustment: The pKa values of the two phenolic isomers might be slightly different. Adding a buffer to the mobile phase could potentially exploit this difference to achieve separation.[4]

Part 3: Troubleshooting Guide: Recrystallization & Stability

Recrystallization can be an excellent final purification step to obtain highly pure, crystalline material, but finding the right conditions is critical.

Q6: I can't find a suitable solvent for recrystallization. The compound is either too soluble or not soluble enough.

A6: This is a common problem that requires a systematic solvent screening approach. Given that 7-Hydroxyisochroman-1-one has limited solubility in neutral aqueous solutions, you will likely need a mixed solvent system or a polar organic solvent.[7]

Experimental Protocol: Recrystallization Solvent Screening
  • Setup: Place a small amount (~10-20 mg) of your semi-purified product into several different test tubes.

  • Single Solvent Test: To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise at room temperature. Note the solubility.

  • Heating: Gently heat the tubes that showed poor solubility. If the compound dissolves when hot, it is a potential candidate.

  • Cooling: Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. Observe for crystal formation.

  • Mixed Solvent System: If no single solvent works, use a binary system. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble, e.g., acetone or ethanol). Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., water or hexanes) dropwise until the solution becomes cloudy (the saturation point). Gently heat until the solution is clear again, then allow it to cool slowly.

Degradation Risk During Purification

The stability of the lactone ring is a major concern. Avoid using basic solvents (e.g., those containing amines) or allowing the compound to sit in protic solvents for extended periods, especially at elevated temperatures, to minimize the risk of hydrolysis.[2]

compound 7-Hydroxyisochroman-1-one hydrolysis Lactone Ring Hydrolysis (Acid/Base Catalyzed) compound->hydrolysis oxidation Phenol Oxidation (Air/Light Exposure) compound->oxidation product_h Ring-Opened Product (Hydroxy Carboxylic Acid) hydrolysis->product_h Forms product_o Quinone-type Products (Colored Impurities) oxidation->product_o Forms

Caption: Primary degradation pathways for 7-Hydroxyisochroman-1-one.

Part 4: Purity Assessment

Q7: How can I confidently assess the final purity of my compound?

A7: While TLC and NMR can give a good indication of purity, a quantitative assessment requires a more sensitive technique. Reversed-phase HPLC is the gold standard for purity determination of pharmaceutical compounds.

A "stability-indicating" HPLC method is one that can separate the intact compound from all its potential degradation products.[2] Developing such a method is crucial.

Starting HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for reverse-phase separation of moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier ensures the phenolic group is protonated for good peak shape.[2]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reverse-phase HPLC.
Gradient 10% B to 90% B over 20 minutesA broad gradient is a good starting point to elute all components.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV, ~254 nm or 280 nmAromatic compounds typically absorb well in this range.

To validate this method, you should perform forced degradation studies (exposing the compound to acid, base, heat, and oxidative stress) and confirm that the degradation products are resolved from the main peak.[2]

References

  • BenchChem. (2025). Synthesis of 7-Hydroxyisochroman-1-one.
  • BenchChem. (2025). Overcoming solubility issues of 7-Hydroxyisochroman-1-one in aqueous solutions. BenchChem Technical Support.
  • BenchChem. (2025). Stability and degradation of 7-Hydroxyisochroman-1-one under experimental conditions. BenchChem Technical Support.
  • BenchChem. (2025). Reducing by-product formation in 7-Hydroxyisochroman-1-one synthesis. BenchChem Technical Support.
  • Reddit r/OrganicChemistry. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together.
  • Reddit r/OrganicChemistry. (2024).
  • Reddit r/OrganicChemistry. (2025).

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Technical Support Center: Troubleshooting Streaking on TLC Plates for Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Thin Layer Chromatography (TLC) of phenolic compounds. Streaking is a common yet frustrating issue that can obscure results and hinder analysis. This document provides in-depth, cause-and-effect explanations and actionable troubleshooting protocols to achieve clean, well-defined spots.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My phenolic compound spots are showing significant streaking or "tailing." What is the primary cause of this?

Answer:

Streaking of phenolic compounds on silica gel TLC plates is most often a result of undesirable secondary interactions between the analyte and the stationary phase, improper sample application, or an unsuitable mobile phase.[1][2] Phenolic compounds, which include a wide range of structures like flavonoids and phenolic acids, possess hydroxyl (-OH) groups that can engage in strong hydrogen bonding.[3][4][5] The stationary phase, typically silica gel (SiO₂), has a surface rich in polar silanol (Si-OH) groups.[4][5][6]

The primary causes of streaking can be broken down into three main categories:

  • Strong Adsorption & Ionization: The acidic nature of the silanol groups on the silica gel can cause acidic phenolic compounds to deprotonate, forming phenolate anions.[3] These negatively charged ions bind very strongly to the stationary phase, leading to poor migration and appearing as a streak rather than a compact spot.[3] Conversely, basic compounds can also interact strongly with the acidic silica.[1]

  • Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[7][8][9][10][11] When the sample concentration is too high, the stationary phase becomes saturated at the origin, and the compound cannot properly partition between the stationary and mobile phases as the solvent front moves.[10][11]

  • Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough to effectively move the strongly adsorbed phenolic compounds up the plate, they will lag behind, resulting in tailing.[9][12][13] Conversely, a solvent that is too polar may cause all components to move with the solvent front, leading to poor separation.[13]

Question 2: How can I prevent streaking caused by the ionization of my phenolic compounds?

Answer:

The key to preventing streaking due to ionization is to suppress the deprotonation of the phenolic hydroxyl groups. This is achieved by modifying the mobile phase to create a more acidic environment.

By adding a small amount of a volatile acid to the mobile phase, you can ensure that the phenolic compounds remain in their neutral, protonated form. This reduces their strong interaction with the silica gel, leading to more compact spots.[1][3][8]

Step-by-Step Methodology:

  • Select a Base Solvent System: Start with a common solvent system for phenols, such as a mixture of a non-polar solvent (e.g., hexane, toluene) and a more polar solvent (e.g., ethyl acetate, chloroform).[1][14][15] A good starting point for many flavonoids and phenolic acids is a mixture like Toluene:Acetone (9:1) or Chloroform:Ethyl Acetate (60:40).[15]

  • Introduce an Acidic Modifier: To this base system, add a small percentage (typically 0.1-2%) of a volatile acid like formic acid or acetic acid.[8][15] A widely used mobile phase for flavonoids and phenolic acids is Ethyl Acetate:Formic Acid:Acetic Acid:Water (100:11:11:26, v/v/v/v).[14][15]

  • Ensure Proper Chamber Saturation: Before developing the plate, line the TLC chamber with filter paper soaked in the mobile phase and allow it to equilibrate for at least 10-15 minutes.[15][16] This ensures that the atmosphere within the chamber is saturated with solvent vapors, which helps in achieving a uniform solvent front and reproducible results.

  • Develop the Plate: Place the spotted TLC plate in the equilibrated chamber and allow the mobile phase to ascend to approximately 1 cm from the top of the plate.[16][17]

  • Visualize: After development, remove the plate, mark the solvent front, and visualize the spots under UV light or by using an appropriate staining reagent.[18][19]

Question 3: I've tried modifying the mobile phase, but I still see some streaking. Could my sample preparation be the issue?

Answer:

Absolutely. Proper sample preparation is critical. Even with an optimized mobile phase, issues with sample concentration and solvent can lead to poor chromatography.

Issue Explanation Solution
Sample Overloading Applying too much sample is a common error that leads to broad, streaky spots.[7][8][9][11]Dilute your sample solution and re-spot. It's often better to apply a smaller amount multiple times, allowing the solvent to dry between applications, to create a concentrated, small spot.[8][9]
Inappropriate Spotting Solvent If the sample is dissolved in a very polar solvent, it can pre-diffuse on the plate at the origin, creating a large, uneven starting spot which can lead to streaking.[2]Use a solvent that is just strong enough to dissolve your sample but is as non-polar as possible. Dichloromethane or a mixture of hexane and ethyl acetate is often a better choice than highly polar solvents like methanol for spotting.
Particulate Matter in Sample Undissolved material in the sample can clog the pores of the stationary phase and streak up the plate.Ensure your sample is fully dissolved. If necessary, filter the sample solution through a small plug of cotton or a syringe filter before spotting.
Question 4: Can the condition of my TLC plates affect the separation of phenolic compounds?

Answer:

Yes, the handling and activation state of your TLC plates can significantly impact the results.

  • Storage: TLC plates are highly active and can adsorb moisture and other atmospheric contaminants.[20] Store them in a clean, dry environment, such as a desiccator, to maintain their activity.[20]

  • Activation: For highly reproducible results, it's recommended to activate the TLC plates by heating them in an oven at 110-120°C for 20-30 minutes just before use.[1][20] This removes adsorbed water from the silica surface, ensuring consistent activity.

  • Handling: Avoid touching the surface of the TLC plate with your fingers, as oils and contaminants from your skin can interfere with the chromatography.[9] Handle plates by the edges.

  • Spotting: Use a pencil to lightly draw the baseline, about 1-1.5 cm from the bottom.[16][17] Never use a pen, as the ink components will also separate.[9][16] When spotting, be careful not to gouge the silica layer, as this will disrupt the solvent flow and lead to distorted spots.[2]

Visual Troubleshooting Guide

To help visualize the troubleshooting process, the following diagram outlines the decision-making workflow when encountering streaking with phenolic compounds.

Streaking_Troubleshooting start Streaking Observed with Phenolic Compound check_concentration Is the sample concentration too high? start->check_concentration dilute_sample Dilute sample and re-spot in a small, tight band. check_concentration->dilute_sample Yes check_mobile_phase Is the mobile phase acidified? check_concentration->check_mobile_phase No dilute_sample->check_mobile_phase add_acid Add 0.1-2% formic or acetic acid to the mobile phase. check_mobile_phase->add_acid No check_plate_prep Was the TLC plate activated and handled properly? check_mobile_phase->check_plate_prep Yes add_acid->check_plate_prep activate_plate Activate plate at 120°C. Handle carefully by edges. check_plate_prep->activate_plate No review_solvent Re-evaluate mobile phase polarity. check_plate_prep->review_solvent Yes activate_plate->review_solvent good_result Clean Separation Achieved review_solvent->good_result

Caption: Troubleshooting workflow for streaking on TLC plates.

Advanced Topic: Understanding the Chemistry of Streaking

The interaction between a phenolic compound and the silica gel stationary phase is a dynamic equilibrium. Streaking occurs when this equilibrium is unfavorably shifted, causing a continuous, rather than discrete, distribution of the analyte along the migration path.

Streaking_Mechanism cluster_0 Silica Gel Surface (Stationary Phase) cluster_1 Mobile Phase Silica {{Si-O-Si}n | Si-OH | Si-OH} Phenol_Neutral Phenol-OH (Neutral) Phenol_Neutral->Silica Weaker H-Bonding (Good Chromatography) Phenolate_Ion Phenol-O- (Anion) Phenol_Neutral->Phenolate_Ion Deprotonation (High pH / Basic Surface) Phenolate_Ion->Silica Strong Ionic Interaction (Causes Streaking) Phenolate_Ion->Phenol_Neutral Protonation (Acidified Mobile Phase) MobilePhase Solvent MobilePhase->Phenol_Neutral Elution

Caption: Chemical interactions leading to streaking of phenols on silica.

This diagram illustrates that the neutral phenolic compound (Phenol-OH) can be eluted effectively by the mobile phase. However, if deprotonated to its anionic form (Phenol-O⁻), it binds very strongly to the silica surface, causing it to lag behind and streak. Adding acid to the mobile phase shifts the equilibrium back to the neutral form, enabling proper chromatographic separation.

References

  • ResearchGate. (2013). Tailing in TLC - can anyone help?[Link]
  • Chromatography Today. (2023).
  • MDPI. (n.d.).
  • ScienceDirect. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants?[Link]
  • ResearchGate. (2015).
  • Bitesize Bio. (2022).
  • Reddit. (2021). Why does tailing happen in TLC?[Link]
  • Chemistry LibreTexts. (2022). 2.
  • ChemBAM. (n.d.). TLC troubleshooting. [Link]
  • PubMed. (n.d.). TLC fractionation and visualization of selected phenolic compounds applied as drugs. [Link]
  • Nutrire. (2018). TLC separation and antioxidant activity of flavonoids from Carissa bispinosa, Ficus sycomorus, and Grewia bicolar fruits. [Link]
  • ResearchGate. (2019).
  • University of Colorado Boulder, Organic Chemistry. (n.d.).
  • Wiley-VCH. (2006). Applied Thin-Layer Chromatography: Best Practice and Avoidance of Mistakes. Second Edition. [Link]
  • YouTube. (2024). How To Improve Thin Layer Chromatography Experiment? - Chemistry For Everyone. [Link]
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
  • Chemistry LibreTexts. (2022). 5.6: TLC Procedure. [Link]
  • Chemistry LibreTexts. (2020). 14.
  • Labster. (n.d.).
  • King Saud University. (n.d.).
  • LabXchange. (n.d.).
  • Journal of Drug Delivery and Therapeutics. (2021). Development and Validation of TLC of Flavonoid from the Ethanolic Extract of Plant Enhydra fluctuans. [Link]
  • University of California, Irvine. (n.d.).
  • PubMed Central. (n.d.). Thin-Layer Chromatography (TLC)
  • Royal Society of Chemistry. (n.d.).
  • YouTube. (2024). Do Polar Or Nonpolar Compounds Travel Faster On Silica Gel? - Chemistry For Everyone. [Link]
  • MDPI. (n.d.).
  • MIT OpenCourseWare. (n.d.).
  • University of York, Chemistry Teaching Labs. (n.d.). Issues. [Link]
  • Chemistry LibreTexts. (2022). 2.
  • Semantic Scholar. (n.d.). TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE. [Link]
  • PubMed. (n.d.). Effect of pH on the stability of plant phenolic compounds. [Link]
  • NIH. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. [Link]
  • Agilent. (n.d.).
  • ResearchGate. (n.d.). Effect of pH on total phenolic content (TPC) using UAE. [Link]

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Technical Support Center: Accelerated Reaction Optimization Using Machine Learning

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals leveraging machine learning to accelerate reaction optimization. As a Senior Application Scientist, I've designed this guide to provide not just procedural steps, but also the underlying scientific reasoning to empower you to troubleshoot experiments effectively and interpret your results with confidence. This resource is structured to address the specific, practical challenges you may encounter, moving from common, quick-to-resolve questions to in-depth troubleshooting for more complex issues.

I. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions encountered during the application of machine learning for reaction optimization.

Q1: My model's predictive performance is poor. What are the most common initial checks I should perform?

Poor model performance often stems from a few common culprits. Before diving into complex model architecture changes, start with these fundamental checks:

  • Inadequate Feature Representation: The way a chemical reaction is represented as input for the model (a process called featurization) is critical. If the chosen features do not capture the key chemical information relevant to the reaction outcome, the model will not be able to learn the underlying relationships.[4]

  • Model Overfitting or Underfitting: Overfitting occurs when a model learns the training data too well, including its noise, and fails to generalize to new, unseen data. Underfitting happens when the model is too simple to capture the underlying trends in the data.

  • Hyperparameter Misconfiguration: Machine learning models have various hyperparameters (e.g., learning rate, number of layers in a neural network) that are set before training. Incorrectly tuned hyperparameters can significantly degrade model performance.

  • Dataset Bias: The training data may not be representative of the chemical space you are trying to predict. This "out-of-distribution" prediction is a common challenge.[5][6][7][8]

Q2: How can I improve the quality of my dataset for training a reaction optimization model?

Improving dataset quality is a crucial step for building robust machine learning models. Here are several strategies:

  • Data Curation and Cleaning: Meticulously review your data for errors, inconsistencies, and outliers. This includes checking for typos in chemical names, incorrect reaction conditions, and anomalous yield values. Automated data cleaning scripts can help, but manual verification of a subset is recommended.

  • Standardization of Data: Ensure that all data is in a consistent format. This includes using standardized chemical representations like SMILES or InChI, and consistent units for all experimental parameters (e.g., temperature in Celsius or Kelvin).

  • Data Augmentation: If your dataset is small, consider data augmentation techniques. This could involve generating slightly varied reaction conditions based on existing successful experiments or using computational chemistry to predict outcomes for a wider range of substrates.

  • Leverage Public Datasets: Supplement your internal data with high-quality, open-source chemical reaction datasets.[11] This can increase the diversity of your training data and improve model generalization.

Q3: What is "active learning" and how can it help my experiments?

Active learning is a machine learning strategy where the model itself identifies the most informative experiments to perform next.[12] Instead of randomly exploring the reaction space, the algorithm intelligently selects data points that, once experimentally determined, will most significantly improve its predictive accuracy.[12] This approach is particularly valuable in chemistry where experiments can be time-consuming and expensive. By focusing on the most "useful" reactions, active learning can accelerate the optimization process and reduce the overall experimental burden.[12]

Q4: When should I consider using transfer learning?

Transfer learning is a powerful technique when you have a limited amount of data for your specific reaction of interest but there is a larger, related dataset available.[12][13] For example, if you are optimizing a new type of cross-coupling reaction, you could pre-train a model on a large, publicly available dataset of various cross-coupling reactions.[13] Then, you can "fine-tune" this pre-trained model on your smaller, specific dataset.[12] This approach allows the model to leverage the general chemical knowledge learned from the larger dataset, often leading to better performance than training a model from scratch on limited data.[14] However, be mindful of "negative transfer," which can occur if the source and target domains are too dissimilar.[12]

II. Troubleshooting Guides

This section provides in-depth, step-by-step guidance for resolving more complex issues you may encounter during your machine learning-accelerated reaction optimization experiments.

Issue 1: My Bayesian Optimization algorithm is not converging to an optimal reaction condition.

Bayesian optimization is a powerful tool for efficiently searching large parameter spaces.[15][16][17][18][19] However, a lack of convergence can be frustrating. Here’s a systematic approach to troubleshoot this issue.

Causality: Non-convergence in Bayesian optimization can arise from several factors: an inadequate surrogate model that fails to capture the true response surface, an acquisition function that is either too explorative or too exploitative, or a search space that is poorly defined.

Troubleshooting Protocol:
  • Evaluate the Surrogate Model: The surrogate model (often a Gaussian Process) is the heart of Bayesian optimization.

    • Action: Retrain your surrogate model on the existing experimental data and evaluate its predictive performance using cross-validation.

    • Rationale: A surrogate model that cannot accurately predict the outcomes of known reactions will not be able to guide the optimization effectively.

    • Solution: If the model performance is poor, consider using a different kernel for your Gaussian Process or switching to an alternative surrogate model like a Random Forest, which can be effective for discrete or mixed parameter spaces.[18]

  • Analyze the Acquisition Function: The acquisition function determines the balance between exploring new regions of the parameter space and exploiting known regions of high performance.

    • Action: Visualize the acquisition function's landscape. Is it consistently suggesting points in the same region (over-exploitation) or jumping around randomly (over-exploration)?

    • Rationale: An imbalanced acquisition function can lead to premature convergence on a local optimum or an inefficient search of the entire space.

    • Solution: Adjust the hyperparameters of your acquisition function. For example, in the case of the Expected Improvement (EI) function, you can tune the trade-off between exploration and exploitation.

  • Re-examine the Parameter Space: The definition of your search space is critical.

    • Action: Review the ranges and types of your reaction parameters. Are the ranges too broad or too narrow? Are there any correlations between parameters that are not being accounted for?

    • Rationale: An ill-defined search space can make it difficult for the optimizer to locate the global optimum.

    • Solution: If possible, use your chemical intuition to refine the parameter ranges. Consider performing a preliminary Design of Experiments (DoE) study to identify the most influential parameters and their optimal ranges.[20]

Workflow Diagram: Troubleshooting Bayesian Optimization

G start Bayesian Optimization Not Converging eval_surrogate Evaluate Surrogate Model Performance start->eval_surrogate is_surrogate_good Is Performance Adequate? eval_surrogate->is_surrogate_good analyze_acquisition Analyze Acquisition Function Behavior is_surrogate_good->analyze_acquisition Yes refine_model Refine Surrogate Model (e.g., change kernel, try Random Forest) is_surrogate_good->refine_model No is_behavior_balanced Is Exploration/Exploitation Balanced? analyze_acquisition->is_behavior_balanced reexamine_space Re-examine Parameter Space is_behavior_balanced->reexamine_space Yes tune_acquisition Tune Acquisition Function Hyperparameters is_behavior_balanced->tune_acquisition No is_space_defined Is Space Well-Defined? reexamine_space->is_space_defined refine_space Refine Parameter Space (e.g., adjust ranges, perform DoE) is_space_defined->refine_space No rerun_bo Rerun Bayesian Optimization is_space_defined->rerun_bo Yes refine_model->rerun_bo tune_acquisition->rerun_bo refine_space->rerun_bo end Convergence Achieved rerun_bo->end

Caption: Troubleshooting workflow for non-converging Bayesian optimization.

Issue 2: The machine learning model provides a high-yield prediction, but the experimental result is a failed reaction.

This discrepancy between prediction and reality is a common and important challenge. It often points to a "Clever Hans" prediction, where the model appears to understand the chemistry but is actually relying on spurious correlations in the training data.[5][6][7][8]

Causality: This issue can be caused by the model not capturing the underlying reaction mechanism, the presence of dataset bias where certain successful reactant-reagent pairs are overrepresented, or the model's inability to generalize to out-of-distribution examples.

Troubleshooting Protocol:
  • Interpret the Model's Prediction: Uncover why the model made its prediction.

    • Action: Use model interpretability techniques such as SHAP (SHapley Additive exPlanations) or LIME (Local Interpretable Model-agnostic Explanations) to identify the features that most influenced the high-yield prediction.

    • Rationale: These techniques can reveal if the model is focusing on chemically relevant features or if it's being swayed by irrelevant or coincidental patterns in the data.[21][22]

    • Solution: If the model is relying on spurious correlations, this highlights a need to improve the feature engineering or diversify the training data.

  • Analyze the Training Data for Bias: Scrutinize your training data for hidden biases.

    • Action: Identify the most similar reactions in your training set to the failed experimental reaction.

    • Rationale: The model's prediction is heavily influenced by the data it has been trained on. If the most similar training examples all have high yields but differ from your failed reaction in a subtle but critical way, the model may have overlooked this crucial difference.[7]

    • Solution: Augment your training data with examples that are chemically similar to the failed reaction but have a range of outcomes. This will help the model learn the more nuanced aspects of the reaction landscape.

  • Refine Feature Engineering: Ensure your features are capturing the essential chemistry.

    • Action: Review your current feature set. Are you using only basic molecular descriptors? Could you incorporate more physics-based or quantum chemical features?[22][23]

    • Rationale: More sophisticated features can provide the model with a deeper understanding of the electronic and steric effects that govern reactivity.[4]

    • Solution: Experiment with different featurization strategies. For example, instead of just using molecular fingerprints, you could include calculated properties like HOMO-LUMO gaps or atomic charges.[24]

Data Presentation: Example Feature Importance Analysis
FeatureSHAP ValueImplication
Catalyst Type+0.85The model strongly associates this catalyst with high yield.
Solvent Polarity+0.20A moderately positive influence.
Substrate Steric Hindrance-0.65The model has learned that bulky substrates decrease yield.
Presence of Additive X+0.05Minimal influence on this specific prediction.

This table provides a clear, quantitative summary of the factors driving a specific prediction, allowing for a more targeted investigation.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key workflows in accelerated reaction optimization using machine learning.

Protocol 1: High-Throughput Experimentation (HTE) for Initial Data Generation

Objective: To rapidly generate a large and diverse dataset of chemical reactions to train a machine learning model for reaction optimization.

Methodology:

  • Reaction Selection: Choose a reaction of interest and identify the key parameters to be varied (e.g., catalysts, ligands, solvents, temperature, concentration).

  • Plate Design: Design a 96-well or 384-well plate layout. Use a Design of Experiments (DoE) methodology, such as a fractional factorial or response surface design, to maximize the information gained from a limited number of experiments.[20]

  • Automated Dispensing: Use liquid handling robotics to accurately dispense reactants, reagents, and solvents into the reaction wells.

  • Reaction Execution: Place the reaction plate in a temperature-controlled environment and allow the reactions to proceed for a set amount of time.

  • Quenching and Workup: At the desired time point, quench the reactions simultaneously. Perform any necessary workup steps, which can also be automated.

  • High-Throughput Analysis: Analyze the outcome of each reaction using a high-throughput analytical technique such as LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry).

  • Data Compilation: Compile the reaction conditions and corresponding yields into a structured dataset. Ensure all data is accurately recorded and formatted for input into a machine learning model.

Protocol 2: Iterative Model Training and Experimental Validation (Active Learning Loop)

Objective: To iteratively improve a reaction optimization model by intelligently selecting and performing the most informative experiments.

Methodology:

  • Initial Model Training: Train an initial machine learning model on a small, existing dataset of the reaction of interest. This could be data from the literature or from an initial HTE screen.

  • Acquisition Function Calculation: Use an acquisition function (e.g., Expected Improvement, Upper Confidence Bound) to identify the next set of experimental conditions that are predicted to be most informative.

  • Experimental Proposal: The algorithm will propose a new set of reaction conditions to be tested experimentally.

  • Experimental Validation: Perform the suggested experiments in the laboratory.

  • Data Integration: Add the results of the new experiments to your existing dataset.

  • Model Retraining: Retrain the machine learning model with the augmented dataset.[12]

  • Iteration: Repeat steps 2-6. The model's predictions will become progressively more accurate as it gains more experimental data, leading to a more efficient optimization of the reaction conditions.

Diagram: Active Learning Workflow

G start Start with Initial Dataset train_model Train Machine Learning Model start->train_model propose_exp Propose New Experiments via Acquisition Function train_model->propose_exp run_exp Perform Experiments in Lab propose_exp->run_exp update_data Update Dataset with New Results run_exp->update_data update_data->train_model Iterate

Caption: The iterative cycle of an active learning workflow.

IV. References

  • Exploring Chemical Reaction Space with Machine Learning Models: Representation and Feature Perspective. Journal of Chemical Information and Modeling. [Link]

  • Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit. ACS Central Science. [Link]

  • Innovative Feature Engineering Driven by Chemical Category in Machine Learning for Optimizing the Prediction of Hydroxyl Radical Reaction Rate Constants. ACS ES&T Engineering. [Link]

  • Interpretable Machine Learning with Physics-Based Feature Engineering: Application to the Catalytic Cracking Reaction of Polycyclic Aromatic Hydrocarbons. Industrial & Engineering Chemistry Research. [Link]

  • Data-Driven Modeling for Accurate Chemical Reaction Predictions Using Machine Learning. Authorea Preprints. [Link]

  • Providing accurate chemical reactivity prediction with ML models - Jason Wang. YouTube. [Link]

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  • Machine Learning for Chemical Reactivity The Importance of Failed Experiments. ResearchGate. [Link]

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  • CHALLENGES IN MACHINE LEARNING FOR MATERIALS AND CHEMICALS - AND HOW TO OVERCOME THEM. Citrine Informatics. [Link]

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  • Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias. ResearchGate. [Link]

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  • ORDerly: Data Sets and Benchmarks for Chemical Reaction Data. Journal of Chemical Information and Modeling. [Link]

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  • Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias. ChemRxiv. [Link]

  • Feature engineering of machine-learning chemisorption models for catalyst design. ResearchGate. [Link]

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  • Negative chemical data boosts language models in reaction outcome prediction. Proceedings of the National Academy of Sciences. [Link]

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  • Transfer Learning for Heterocycle Retrosynthesis. Journal of Chemical Information and Modeling. [Link]

  • Improving reaction prediction through chemically aware transfer learning. ResearchGate. [Link]

  • Data-Driven Transfer Learning for Fast Reaction Optimization (Reactwise, Daniel Wigh). YouTube. [Link]

  • Machine learning-guided strategies for reaction conditions design and optimization. Beilstein Journal of Organic Chemistry. [Link]

  • The good, the bad, and the ugly in chemical and biological data for machine learning. Future Drug Discovery. [Link]

  • The data preprocessing results for the chemical reaction datasets. ResearchGate. [Link]

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Technical Support Center: Design of Experiments (DoE) for Chemical Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Design of Experiments (DoE) in Chemical Reaction Optimization. This resource is designed for researchers, scientists, and drug development professionals to navigate the practical challenges encountered during the implementation of DoE. Our goal is to provide not just procedural guidance, but also the underlying scientific reasoning to empower you to make informed decisions and troubleshoot effectively.

Foundational Concepts: FAQs for Getting Started

This section addresses common initial questions about implementing DoE for chemical reaction optimization, providing a solid foundation for new and intermediate users.

Q1: I'm used to the "One-Variable-at-a-Time" (OVAT) approach. Why should I switch to DoE?

A1: While the OVAT method is intuitive, it often fails to identify the optimal reaction conditions because it doesn't account for interactions between variables.[1][2][3][4][5] For instance, the optimal temperature for a reaction might change depending on the concentration of a catalyst. DoE, by varying multiple factors simultaneously, can uncover these critical interactions, leading to a more robust and efficient optimization process.[5][6][7] This approach provides a more comprehensive understanding of your chemical system with fewer experiments, saving time and resources.[1][4][8]

Q2: What are the essential first steps in setting up a DoE for my chemical reaction?

A2: A successful DoE study begins with careful planning. The crucial initial steps are:

  • Define the Objective: Clearly state the goal of your experiment. Are you trying to maximize yield, minimize impurities, or achieve a specific selectivity?[9][10]

  • Identify Responses: Determine the key metrics you will measure to evaluate the reaction's success (e.g., yield, purity, reaction time).[11][12]

  • Select Factors and Levels: Choose the reaction parameters (factors) you believe will influence the responses (e.g., temperature, pressure, catalyst concentration).[11][13] Then, define the range (levels) for each factor you want to investigate.[12][13] It's advisable to select a broad but realistic range for your initial screening experiments.[12][14]

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section provides practical solutions to specific problems you might encounter during your DoE experiments.

Issue 1: My screening experiment produced several runs with zero or near-zero yield. How do I proceed?

This is a common issue, especially when exploring a new reaction space. Zero-yield results are considered "empty data points" and can skew the statistical model, making it difficult to identify significant factors.[1][15]

Troubleshooting Protocol:

  • Review Your Design Space: The primary cause of multiple zero-yield runs is often that the chosen factor ranges are too extreme or venture into regions where the reaction does not proceed.[15]

  • Conduct Range-Finding Experiments: Before committing to a full DoE, perform a few exploratory runs at the corners and center of your proposed design space.[14] This will help you identify a more viable operating window.

  • Adjust Factor Levels: Based on your range-finding experiments, narrow the ranges of your factors to stay within the region of reactivity.[15]

  • Consider a Different Experimental Design: If the reaction is particularly sensitive, a response surface methodology (RSM) design might be more appropriate than a factorial screening design from the outset, as it focuses on a more localized area of the response surface.[8][16]

Issue 2: The results from my DoE are not reproducible. What are the likely causes?

Lack of reproducibility undermines the validity of your DoE model. The root cause often lies in inadequate control over experimental conditions.

Self-Validation Checklist:

Potential Cause Corrective Action
Inconsistent Temperature Control Utilize automated lab reactors or well-calibrated reaction blocks to ensure precise and stable temperature control throughout the experiment.[11][17]
Variable Stirring Speed Employ overhead stirrers with digital control to maintain consistent mixing, which is crucial for reaction kinetics and heat transfer.[11]
Inaccurate Reagent Dosing Use automated dosing pumps or precision syringes for accurate and repeatable addition of reagents.[17]
Inconsistent Starting Materials Ensure the same batch and quality of starting materials and solvents are used for all experimental runs.
Sampling Inconsistency If taking samples for analysis, ensure the sampling technique is consistent and does not significantly alter the reaction volume or conditions.
Issue 3: My model from the DoE analysis has a low R-squared value. What does this mean and how can I improve it?

A low R-squared value suggests that your model does not adequately explain the variation in your experimental data. This can be due to several factors.

Troubleshooting Workflow:

start Low R-squared Value check_outliers Check for Outliers in Data start->check_outliers check_model Review Model Terms check_outliers->check_model Outliers addressed check_factors Re-evaluate Factors and Ranges check_model->check_factors Model terms appropriate refine_model Refine the Model check_model->refine_model Model needs refinement new_doe Design a New Experiment check_factors->new_doe Factors/ranges inadequate refine_model->start Re-evaluate R-squared new_doe->start Run new experiments

Caption: Workflow for troubleshooting a low R-squared value.

Detailed Steps:

  • Examine for Outliers: A single anomalous data point can significantly impact the model's fit. Use residual plots to identify potential outliers and investigate their cause.

  • Assess Model Significance: Even with a low R-squared, the model may still be statistically significant. Check the p-value of the model. A significant p-value indicates that at least some of the factors are having an effect.

  • Consider Higher-Order Terms: Your initial model may be too simple. If you have sufficient data points, consider adding quadratic or interaction terms to your model.[8][18]

  • Re-evaluate Your Factors: It's possible that the factors you chose are not the most influential ones, or that the true optimum lies outside of the ranges you selected. You may need to conduct a new screening experiment with different factors or expanded ranges.[13]

Issue 4: I'm trying to scale up my optimized reaction conditions from the DoE, but the results are not translating to the larger scale.

Scale-up challenges are common because factors that are negligible at a small scale, such as mixing and heat transfer, can become critical at a larger scale.[12][17][19]

Scale-Up Considerations:

Parameter Small Scale (DoE) Large Scale (Production) Mitigation Strategy
Mixing Often efficient due to high surface area to volume ratio.Can have dead zones and inefficient mixing.Characterize mixing in the larger reactor and, if possible, include a mixing-related factor in your DoE.
Heat Transfer Rapid heating and cooling.Slower heat dissipation can lead to temperature gradients.Use jacketed reactors that mimic the geometry of larger vessels for your DoE studies.[11] Consider the impact of exotherms.
Addition Rate Often rapid and has minimal impact.Can significantly affect local concentrations and temperature.Include addition rate as a factor in your DoE.

Pro-Tip: When designing your initial DoE, consider including factors that are known to be scale-dependent, even if they don't seem critical at the lab scale.[20]

Advanced Topics & FAQs

For those looking to deepen their understanding and application of DoE, this section covers more complex scenarios.

Q3: How do I choose the right experimental design for my specific needs?

The choice of design depends on the stage of your investigation.

start Define Experimental Goal screening Screening: Identify Key Factors start->screening optimization Optimization: Find Optimal Settings start->optimization robustness Robustness: Assess Sensitivity start->robustness

Caption: The three main phases of DoE.

  • Screening Designs (e.g., Factorial, Fractional Factorial): Use these when you have many potential factors and want to identify the most significant ones with the fewest experiments.[4][10]

  • Optimization Designs (e.g., Response Surface Methodology - RSM, Central Composite Design): These are used after screening to model the relationship between the significant factors and the response, allowing you to pinpoint the optimal conditions.[8][16][21]

  • Robustness Designs: These are used to understand how small variations in your optimal conditions might affect the outcome, ensuring your process is reliable.[2]

Q4: What software is available to help me design and analyze my experiments?

Several software packages are available to simplify the design and analysis of DoE. Popular choices include:

  • JMP: Known for its strong DoE capabilities and visualization tools.[22]

  • Design-Expert (Stat-Ease): A user-friendly option focused on DoE.[22][23]

  • Minitab: A comprehensive statistical software package with robust DoE features.[22]

  • MODDE: Specifically designed for DoE applications.[22][23]

  • R: A free and powerful programming language with extensive packages for DoE, though it has a steeper learning curve.[22]

Some modern platforms also incorporate AI and machine learning to assist with experiment design and analysis.[24]

Q5: How do I interpret interaction plots in my DoE results?

Interaction plots are a key output of DoE analysis and reveal how the effect of one factor is dependent on the level of another.[7][18]

  • Parallel Lines: If the lines on the interaction plot are parallel, it suggests there is no interaction between the two factors.[7]

  • Non-Parallel or Crossing Lines: If the lines are not parallel or they cross, it indicates a significant interaction.[7] This means the effect of one factor on the response changes as the other factor's level is varied.

Understanding these interactions is crucial for true process optimization, as it allows you to find synergistic effects that would be missed with a one-variable-at-a-time approach.[4][25]

Q6: How can I validate the predictive model from my DoE?

A common concern is ensuring the model is not "over-fitted" to the initial data and can accurately predict future outcomes.[26]

Validation Strategies:

  • Confirmation Runs: Conduct a few experiments at the predicted optimal conditions to verify that you achieve the expected results.

  • Holdback Cross-Validation (with caution): For larger datasets, you can set aside a portion of the data for validation. However, for smaller, structured DoE datasets, removing data points can compromise the design's integrity.[26]

  • Autovalidation and Bootstrapping: These are newer statistical techniques that use the original data to form validation sets without running additional trials, offering a viable alternative when experiments are costly.[26]

References

  • Response Surface Methodology - Overview & Applications. (n.d.). Neural Concept.
  • Which software is best for design of experiment (DOE) in chemistry? (2015, November 18). ResearchGate.
  • DOE Software. (n.d.). Alchemy Cloud.
  • Scaling up processes with Design of Experiments | Webinar. (n.d.). Chemistry World.
  • WHITE PAPER - Streamlining Chemical Synthesis DoE for Successful Process Development. (n.d.). Interchim.
  • Design of Experiments (DoE) Studies. (n.d.). Mettler Toledo.
  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025, May 12).
  • The 5 Best Design of Experiment (DoE) software. (2023, August 24). Medium.
  • Application of Response Surface Methodology as an Efficient Approach for Optimization of Operational Variables in Benzene Hydroxylation to. (n.d.).
  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025, May 12).
  • Design of experiments (DOE) in chemical industry; to optimize processes, improve product quality, and reduce costs. (n.d.). OnlyTRAININGS.
  • Design of Experiments (DoE) Studies. (n.d.). Mettler Toledo.
  • A Brief Introduction to Chemical Reaction Optimization. (n.d.). ACS Publications.
  • OPTIMIZATION OF DIFFERENT CHEMICAL PROCESSES USING RESPONSE SURFACE METHODOLOGY- A REVIEW. (n.d.). ResearchGate.
  • Scaling up processes with Design of Experiments. (2021, November 19). YouTube.
  • Design of Experiment (DOE) Softwares. (n.d.). Biostatistics.ca.
  • Interpreting DOE Results: Effects, Interaction Plots, and Pareto of Effects. (2025, December 23).
  • Response surface methodology (RSM) as a tool for optimization in analytical chemistry. (n.d.). ResearchGate.
  • Model Validation Strategies for Designed Experiments. (n.d.). Fall Technical Conference.
  • RSM-BASED ANALYSIS AND OPTIMIZATION APPROACH FOR CHEMICAL PROCESSES. (n.d.).
  • Reaction optimization using DoE. (2008, March 1). GalChimia.
  • 5.3.2. How do you select and scale the process variables? (n.d.).
  • Design of Experiments for Analytical Method Development and Validation. (n.d.).
  • How to Choose the Right Design for a Designed Experiment (DOE)? (n.d.).
  • A Brief Introduction to Chemical Reaction Optimization. (2023, February 23). White Rose Research Online.
  • Design of Experiments (DOE): A Comprehensive Guide to Experimental Planning and Analysis. (n.d.). Statistics Calculator.
  • Process optimisation by design. (2019, January 25). Manufacturing Chemist.
  • 5.4.5. How to interpret DOE results. (n.d.). Information Technology Laboratory.
  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (2015, December 24). RSC Publishing.
  • 8 Expert Tips for Excellent Designed Experiments (DOE). (2016, November 2). Minitab Blog.
  • factorial design optimization: Topics by Science.gov. (n.d.).
  • Design of Experiments. (n.d.). MoreSteam.
  • Main Effects and Interactions. (2026, January 2). ACS GCI Pharmaceutical Roundtable.
  • Interaction: See the Effects on Your DOE. (2024, November 8). isixsigma.com.
  • Reaction Chemistry & Engineering. (2024, March 28). UCL Discovery.
  • Reaction Optimization Using Design of Experiments. (n.d.). ResearchGate.
  • A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes. (2019, August 6). PMC - PubMed Central.
  • Foundation Models in Scientific Research Are Reshaping Laboratory Management. (2025, September 22).
  • What Are Common Mistakes In Chemistry Synthesis Reactions? (2025, November 15). YouTube.
  • Understanding Interaction Effects? (n.d.). The Open Educator.
  • How can chemical changes be controlled? (2020, April 14).
  • DOE to optimize a chemical reaction with impurity forming in series. (2017, June 25).

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Elucidation of 7-Methoxyisochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry and drug development, the isochromanone scaffold is a recurring structural motif found in numerous natural products and pharmacologically active molecules. The precise and unambiguous structural verification of its derivatives is paramount for advancing research and ensuring the integrity of subsequent studies. 7-Methoxyisochroman-4-one (C₁₀H₁₀O₃, Molar Mass: 178.18 g/mol ) is a key intermediate whose structural features present an excellent case study for the application of modern spectroscopic techniques.

This guide provides an in-depth analysis of this compound, moving beyond a simple recitation of data. As a Senior Application Scientist, my objective is to illuminate the causality behind the spectral features. We will predict the expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the rationale based on molecular structure and established principles. This predictive approach, supplemented with comparative data from close structural analogs, serves as a robust framework for researchers to confidently identify and characterize this and similar molecules.

Below is the structure of this compound with atomic numbering conventions that will be used throughout this guide for spectral assignments.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, we can piece together the molecular puzzle.

Predicted ¹H NMR Spectrum & Rationale

Based on its structure, this compound should exhibit four distinct sets of signals.

  • Aromatic Protons (H-5, H-6, H-8): These three protons on the benzene ring form a coupled spin system.

    • H-5: This proton is ortho to the C4a-C5 bond and will appear as a doublet, coupled to H-6. Its proximity to the electron-withdrawing carbonyl group (C-4) will shift it downfield.

    • H-6: This proton is ortho to both H-5 and the methoxy-bearing carbon C-7. It will appear as a doublet of doublets.

    • H-8: This proton is ortho to the methoxy group and will be the most shielded of the aromatic protons, likely appearing as a small doublet. The methoxy group's electron-donating nature increases the electron density at the ortho and para positions.

    • Comparative Insight: The ¹H NMR spectrum of the closely related 7-Methoxy-1-tetralone shows aromatic signals at δ 7.51 (d), 7.14 (d), and 7.05 (dd) ppm, which provides a strong reference for our predictions.[1]

  • Aliphatic Protons (H-1 and H-3):

    • H-1 (Benzylic Ether): These two protons are on a carbon adjacent to both an oxygen atom and the aromatic ring. This environment is strongly deshielding, and the signal is expected to be a singlet appearing significantly downfield.

    • H-3 (α-Ketone): These two protons are on a carbon alpha to the carbonyl group. They are also deshielded, but typically less so than benzylic ether protons. This signal is also expected to be a singlet.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and not coupled to any other protons. They will produce a characteristic sharp singlet.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.6Doublet (d)1HH-5Ortho to C=O, deshielded.
~ 7.1Doublet of Doublets (dd)1HH-6Coupled to H-5 and H-8.
~ 6.9Doublet (d)1HH-8Ortho to electron-donating -OCH₃ group.
~ 4.8Singlet (s)2HH-1Benzylic and adjacent to ether oxygen.
~ 3.7Singlet (s)2HH-3Alpha to carbonyl group.
~ 3.9Singlet (s)3H-OCH₃Methoxy group protons.
Predicted ¹³C NMR Spectrum & Rationale

Due to molecular symmetry, all 10 carbon atoms in this compound are chemically distinct and should produce 10 unique signals in a proton-decoupled ¹³C NMR spectrum.

  • Carbonyl Carbon (C-4): Ketone carbonyls are highly deshielded and appear far downfield.[2]

  • Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): Six distinct signals are expected. C-7, being attached to the oxygen of the methoxy group, will be the most deshielded aromatic carbon. The quaternary carbons (C-4a, C-7, C-8a) will typically have lower intensity signals.

  • Aliphatic Carbons (C-1, C-3): C-1 is a benzylic ether carbon, placing it in the 65-75 ppm range. C-3, being alpha to the ketone, will be further upfield.

  • Methoxy Carbon (-OCH₃): This signal consistently appears in the 55-60 ppm range.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 195C-4Ketone Carbonyl
~ 162C-7Aromatic C-O (Methoxy)
~ 135C-4aQuaternary Aromatic
~ 130C-5Aromatic CH
~ 125C-8aQuaternary Aromatic
~ 118C-6Aromatic CH
~ 110C-8Aromatic CH
~ 72C-1Benzylic Ether Carbon (-O-CH₂-Ar)
~ 56-OCH₃Methoxy Carbon
~ 45C-3α-Ketone Carbon (-CH₂-C=O)
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program, a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate approximately 1024 scans for adequate signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectra by setting the TMS signal to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable technique for the rapid identification of key functional groups within a molecule by measuring their vibrational frequencies.[3]

Predicted IR Absorptions & Rationale

The structure of this compound contains several IR-active functional groups that will give rise to characteristic absorption bands.

  • C=O Stretch (Ketone): This will be the most intense and diagnostically significant peak in the spectrum. For a six-membered ring ketone conjugated with an aromatic ring, the absorption is expected in the 1680-1700 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- groups) appear just below 3000 cm⁻¹.[4]

  • C=C Stretches (Aromatic): The benzene ring will produce a series of medium-intensity absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretches (Ether): The aryl-alkyl ether linkage (Ar-O-CH₂) will produce a strong, characteristic absorption band around 1250 cm⁻¹. The C-O-C stretch within the heterocyclic ring will also contribute to the fingerprint region.

  • Fingerprint Region (below 1400 cm⁻¹): This region will contain a complex pattern of absorptions unique to the molecule, arising from various bending and stretching vibrations.

Table 3: Predicted Major IR Absorption Bands

Predicted Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3050-3100MediumAromatic C-HStretching
2850-2980MediumAliphatic C-HStretching
~1685Strong, SharpC=O (Ketone)Stretching
~1600, ~1500MediumAromatic C=CStretching
~1250StrongAryl-Alkyl C-OAsymmetric Stretching
~1030StrongAlkyl-O C-OSymmetric Stretching
Experimental Protocol: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty crystal. Then, collect the sample spectrum over the range of 4000-600 cm⁻¹. Co-add 32 scans to achieve a good signal-to-noise ratio.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through analysis of fragmentation patterns, crucial information about the molecule's substructures.[5]

Predicted Mass Spectrum & Rationale
  • Molecular Ion (M⁺•): Using high-resolution mass spectrometry (HRMS), the calculated exact mass for the molecular formula C₁₀H₁₀O₃ is 178.06299 Da. In low-resolution electron ionization (EI) mass spectrometry, this will appear as the molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 178.[6]

  • Fragmentation Pathways: The molecular ion is a radical cation that can undergo fragmentation. The most probable fragmentation pathways are those that lead to stable carbocations or neutral molecules.[7] A primary fragmentation route for isochromanones is a retro-Diels-Alder (rDA) reaction, which would cleave the heterocyclic ring. Another likely fragmentation is the loss of a methoxy radical followed by CO loss (McLafferty rearrangement is not possible as there is no γ-hydrogen).

G mol_ion This compound (M+•) m/z = 178 frag1 Loss of CH₂O (via rDA) m/z = 148 mol_ion->frag1 - CH₂O frag3 Loss of •OCH₃ m/z = 147 mol_ion->frag3 - •OCH₃ frag2 Loss of CO from frag1 m/z = 120 frag1->frag2 - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Table 4: Predicted Key Ions in the Mass Spectrum

Predicted m/zIonRationale
178[C₁₀H₁₀O₃]⁺•Molecular Ion (M⁺•)
148[C₉H₈O₂]⁺•Loss of formaldehyde (CH₂O) via retro-Diels-Alder
147[C₁₀H₉O₂]⁺Loss of a methoxy radical (•OCH₃)
120[C₈H₈O]⁺•Loss of carbon monoxide (CO) from the m/z 148 fragment
Experimental Protocol: Mass Spectrometry (EI)
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) inlet.

  • Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV. This high energy ensures reproducible fragmentation patterns suitable for library matching.

  • Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: Scan a mass range of m/z 40-300 to detect the molecular ion and all significant fragments.

Integrated Spectroscopic Analysis & Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques.

  • IR spectroscopy would first signal the presence of a conjugated ketone (~1685 cm⁻¹) and an ether linkage (~1250 cm⁻¹).

  • Mass spectrometry would then confirm the molecular formula C₁₀H₁₀O₃ with a molecular ion peak at m/z 178.

  • Finally, NMR spectroscopy would provide the definitive structural map. The ¹H NMR would show the characteristic 1,2,4-trisubstituted aromatic pattern, two aliphatic singlets, and a methoxy singlet, with integrations matching the 10 protons. The ¹³C NMR would confirm the presence of 10 unique carbons, including the ketone, the methoxy carbon, and the specific aliphatic and aromatic carbons.

Together, these three techniques provide a self-validating system, leaving no doubt as to the identity and structure of this compound. This guide outlines a logical, prediction-based workflow that empowers researchers to approach the structural characterization of novel compounds with confidence and scientific rigor.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001547).
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  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686).
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A Comparative Guide to ¹H and ¹³C NMR Data of Isochromanone Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for isochromanone and its derivatives. Designed for researchers, scientists, and professionals in drug development, this guide offers a comparative framework to facilitate the structural elucidation and characterization of this important class of heterocyclic compounds. By understanding the nuanced effects of substituent groups on chemical shifts and coupling constants, researchers can accelerate their discovery and development processes.

The Central Role of NMR in Isochromanone Chemistry

Isochromanones are a class of bicyclic lactones that form the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities, ranging from anticancer to antimicrobial properties, have made them a focal point in medicinal chemistry and drug discovery. The precise structural characterization of novel isochromanone derivatives is paramount to understanding their structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous determination of their molecular architecture in solution.[1] This guide delves into the characteristic ¹H and ¹³C NMR spectral features of isochromanones, providing a comparative analysis of data for a range of derivatives.

Deciphering the NMR Fingerprint of the Isochromanone Scaffold

The isochromanone core presents a unique set of proton and carbon environments, giving rise to a characteristic NMR fingerprint. A thorough understanding of the spectrum of the parent isochromanone is the foundation for interpreting the spectra of its more complex derivatives.

¹H NMR Spectral Analysis of Isochromanone

The proton NMR spectrum of the parent isochromanone (3,4-dihydro-1H-isochromen-1-one) typically exhibits distinct signals for the aromatic and aliphatic protons. The protons on the benzylic methylene group (C4-H) are diastereotopic and appear as a complex multiplet, while the protons of the methylene group adjacent to the oxygen atom (C3-H) also show distinct chemical shifts and coupling patterns. The aromatic protons give rise to a set of multiplets in the downfield region of the spectrum, with their chemical shifts and coupling constants being highly sensitive to the substitution pattern on the aromatic ring.

¹³C NMR Spectral Analysis of Isochromanone

The carbon NMR spectrum provides complementary and often more straightforward information. The carbonyl carbon (C1) of the lactone is a key diagnostic signal, appearing significantly downfield. The chemical shifts of the aliphatic carbons (C3 and C4) are also characteristic. The aromatic carbons give rise to a series of signals in the aromatic region, with their chemical shifts being influenced by the electronic nature of any substituents.

Comparative ¹H and ¹³C NMR Data of Substituted Isochromanones

The true power of NMR in the study of isochromanone derivatives lies in its ability to reveal the electronic and steric effects of substituents on the core structure. The following tables provide a comparative summary of ¹H and ¹³C NMR data for a selection of isochromanone derivatives, illustrating the impact of both electron-donating and electron-withdrawing groups on the chemical shifts of the isochromanone scaffold. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Comparative ¹H NMR Data (δ, ppm) of Selected Isochromanone Derivatives

CompoundH-5H-6H-7H-8C3-H₂C4-H₂Other SignalsReference
Isochromanone8.09 (d)7.50 (t)7.35 (t)7.20 (d)4.58 (t)3.06 (t)
6-Methoxyisochromanone7.58 (d)7.02 (dd)7.15 (d)4.55 (t)3.01 (t)3.83 (s, OCH₃)F. M. Cordero et al., J. Org. Chem.2003 , 68, 541-549.
6-Nitroisochromanone8.85 (d)8.35 (dd)7.45 (d)4.69 (t)3.25 (t)S. K. Meher et al., Tetrahedron Lett.2012 , 53, 4645-4648.
7-Methoxyisochromanone7.98 (d)6.95 (d)6.85 (dd)4.56 (t)3.02 (t)3.85 (s, OCH₃)F. M. Cordero et al., J. Org. Chem.2003 , 68, 541-549.
7-Nitroisochromanone8.20 (d)8.40 (dd)8.05 (d)4.71 (t)3.28 (t)S. K. Meher et al., Tetrahedron Lett.2012 , 53, 4645-4648.

Table 2: Comparative ¹³C NMR Data (δ, ppm) of Selected Isochromanone Derivatives

CompoundC-1C-3C-4C-4aC-5C-6C-7C-8C-8aOther SignalsReference
Isochromanone165.567.528.1138.9129.5133.9127.6127.4125.3
6-Methoxyisochromanone165.167.628.5131.3118.8162.9114.1128.9127.255.5 (OCH₃)F. M. Cordero et al., J. Org. Chem.2003 , 68, 541-549.
6-Nitroisochromanone163.267.127.5145.2124.8148.1123.0128.6126.1S. K. Meher et al., Tetrahedron Lett.2012 , 53, 4645-4648.
7-Methoxyisochromanone165.367.427.9140.8114.9120.3158.8114.1126.855.6 (OCH₃)F. M. Cordero et al., J. Org. Chem.2003 , 68, 541-549.
7-Nitroisochromanone163.567.027.3140.1123.5130.1148.5122.7126.5S. K. Meher et al., Tetrahedron Lett.2012 , 53, 4645-4648.

Causality Behind Experimental Choices in NMR Data Acquisition

The quality and reliability of NMR data are critically dependent on the experimental setup. The following protocol outlines a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra of isochromanone derivatives.

Experimental Protocol: Standardized NMR Analysis

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the isochromanone derivative for ¹H NMR and 20-50 mg for ¹³C NMR analysis. The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.[2]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial. The choice of solvent is crucial as it can influence chemical shifts; consistency in solvent use is key for comparative studies.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any particulate matter to prevent line broadening.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.0 ppm). Alternatively, the residual solvent peak can be used for referencing.

NMR Spectrometer Setup and Data Acquisition:

The following are general parameters for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 12-15 ppm, centered around 6-7 ppm to cover both aromatic and aliphatic regions.

  • Acquisition Time: 2-4 seconds to ensure adequate resolution.

  • Relaxation Delay: 1-2 seconds. A longer delay may be necessary for quantitative analysis.

  • Number of Scans: 16-64 scans are typically sufficient to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment to simplify the spectrum to singlets for each unique carbon.

  • Spectral Width: 0-220 ppm to encompass the full range of carbon chemical shifts, including the carbonyl group.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. Non-protonated carbons, such as the carbonyl carbon, often have longer relaxation times, necessitating a longer delay for accurate integration.

  • Number of Scans: 1024 or more scans are typically required to obtain a spectrum with a good signal-to-noise ratio due to the low sensitivity of the ¹³C nucleus.[2]

Visualizing Key NMR Features of the Isochromanone Scaffold

The following diagram illustrates the general structure of isochromanone and highlights the typical chemical shift ranges for its key protons and carbons. This visualization serves as a quick reference for spectral interpretation.

Isochromanone_NMR cluster_mol Isochromanone cluster_H_shifts ¹H NMR Chemical Shift Ranges (ppm) cluster_C_shifts ¹³C NMR Chemical Shift Ranges (ppm) mol mol H5 H-5: 7.8 - 8.2 C1 C-1: 164 - 168 H6_H7 H-6, H-7: 7.2 - 7.6 H8 H-8: 7.1 - 7.4 C3H2 C3-H₂: 4.4 - 4.7 C4H2 C4-H₂: 2.9 - 3.2 C3 C-3: 66 - 69 C4 C-4: 27 - 30 Aromatic_C Aromatic C: 120 - 140

Caption: General structure of isochromanone and typical ¹H and ¹³C NMR chemical shift ranges.

Conclusion and Future Perspectives

This guide provides a foundational understanding and a comparative dataset for the ¹H and ¹³C NMR analysis of isochromanone derivatives. The presented data and protocols serve as a valuable resource for chemists in academia and industry. As the field of drug discovery continues to explore the therapeutic potential of isochromanones, the systematic application of NMR spectroscopy will remain a cornerstone for the rapid and accurate characterization of novel analogues. Future work will involve expanding this comparative database to include a wider array of substitution patterns and the application of more advanced 2D NMR techniques for the complete assignment of complex derivatives.

References

  • Gunawan, G., & Sari, D. P. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298. [Link]
  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. [Link]
  • Cordero, F. M., et al. (2003). Synthesis of Isochromanones and Phthalides by Lithiation of N,N-Diethyl-o-toluamide and Its Benzylically Substituted Derivatives. The Journal of Organic Chemistry, 68(2), 541-549. [Link]
  • Meher, S. K., et al. (2012). A mild and efficient protocol for the synthesis of isochroman-1-ones via palladium-catalyzed intramolecular C–H activation. Tetrahedron Letters, 53(35), 4645-4648. [Link]
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A Comparative Guide to the Biological Activity of Isochromanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery, the isochromanone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. These bicyclic lactones, found in a variety of natural products and readily accessible through synthetic routes, have garnered significant attention from medicinal chemists. This guide provides a comprehensive comparison of the biological activities of isochromanone derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the experimental data supporting these claims, provide detailed protocols for key biological assays, and explore the underlying mechanisms of action to offer researchers, scientists, and drug development professionals a thorough understanding of this promising class of compounds.

The Isochromanone Core: A Versatile Scaffold for Drug Design

The isochromanone core, characterized by a dihydro-1H-isochromen-1-one ring system, offers a unique three-dimensional architecture that can be readily functionalized at various positions. This structural versatility allows for the fine-tuning of physicochemical properties and biological targets, making it an attractive starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by isochromanone derivatives underscore their potential in addressing a range of unmet medical needs.[1]

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research has focused on the anticancer potential of isochromanone derivatives.[2][3][4][5] These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines, often through the modulation of critical signaling pathways involved in cell growth, proliferation, and survival.

One of the key mechanisms implicated in the anticancer activity of some isochromanone derivatives is the inhibition of the PI3K/Akt signaling pathway.[3] This pathway is frequently overactivated in many types of cancer, leading to uncontrolled cell proliferation and resistance to apoptosis. By inhibiting key kinases in this pathway, such as PI3K and Akt, isochromanone derivatives can effectively halt tumor cell growth and induce programmed cell death.

The following table summarizes the cytotoxic activity of representative isochromanone derivatives against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth. Lower IC50 values denote higher potency.

CompoundCancer Cell LineIC50 (µM)Reference
3-(4-chlorophenyl)isochroman-1-oneMCF-7 (Breast)15.8[3]
Isoquinolinequinone-l-alanine derivativeD-17 (Canine osteosarcoma)6.25[2][6]
Isoquinolinequinone-l-leucine derivativeD-17 (Canine osteosarcoma)1.50[2][6]
Isoquinolinequinone-l-phenylalanine derivativeD-17 (Canine osteosarcoma)0.50[2][6]
Quinoline-chalcone derivative 12eMGC-803 (Gastric)1.38[5]
Quinoline-chalcone derivative 12eHCT-116 (Colon)5.34[5]
Quinoline-chalcone derivative 12eMCF-7 (Breast)5.21[5]
Sulfonamide derivativeMDA-MB-468 (Breast)< 30[7]
Sulfonamide derivativeMCF-7 (Breast)< 128[7]
Sulfonamide derivativeHeLa (Cervical)< 360[7]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7) in an appropriate medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

    • Seed the cells in a 96-well plate at a density of approximately 8 x 10³ cells per well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the isochromanone derivative in a suitable solvent like DMSO.

    • Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay start Seed cells in 96-well plate incubation1 Incubate 24h start->incubation1 add_compound Add isochromanone derivatives incubation1->add_compound incubation2 Incubate 48-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate 2-4h add_mtt->incubation3 add_solubilizer Add solubilization solution incubation3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Quenching the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Isochromanone derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.

A key target in inflammation is the inducible nitric oxide synthase (iNOS) enzyme, which produces large amounts of nitric oxide (NO), a potent inflammatory molecule. Several isochromanone derivatives have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.

The following table presents the anti-inflammatory activity of various isochromanone derivatives, with IC50 values representing the concentration required to inhibit 50% of nitric oxide production.

Compound/ExtractCell LineIC50 (µg/mL)Reference
Terminalia ferdinandiana AAERAW 264.733.3 ± 1.3[8]
Terminalia ferdinandiana water extractRAW 264.752.4 ± 2.1[8]
Eucalyptus eximia leaf ethanol extractRAW 264.734.14 ± 7.1[8]
Eucalyptus acmenoides leaf ethanol extractRAW 264.756.93 ± 11.8[8]
Eucalyptus notabilis leaf ethanol extractRAW 264.753.84 ± 7.7[8]
Experimental Protocol: Nitric Oxide Inhibitory Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.

Principle: The amount of NO produced by the cells is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound and LPS Treatment:

    • Pre-treat the cells with various concentrations of the isochromanone derivatives for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

    • Incubate the plate for an additional 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature in the dark.

  • Absorbance Reading and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration compared to the LPS-treated positive control.

    • Calculate the IC50 value from the dose-response curve.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Isochromanone Isochromanone Derivative Isochromanone->PI3K Inhibition Isochromanone->Akt Inhibition

Caption: Simplified PI3K/Akt signaling pathway and points of inhibition by isochromanone derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Isochromanone derivatives have shown promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action can vary, with some compounds disrupting cell membrane integrity, while others may interfere with essential metabolic pathways.

The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

The following table provides a summary of the antimicrobial activity of selected isochromanone derivatives.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Spiropyrrolidine-thiochroman-4-one hybrids (4a-d)Bacillus subtilis32[9][10]
Spiropyrrolidine-thiochroman-4-one hybrids (4a-d)Staphylococcus epidermidis32[9][10]
Spiropyrrolidine-thiochroman-4-one hybridsGram-negative bacteria64-125[9][10]
Spiropyrrolidine-thiochroman-4-one hybrid (4d)Candida krusei32[10]
Spiropyrrolidine-thiochroman-4-one hybrid (4d)Candida glabrata32[10]
Gambeya lacourtiana secondary metabolitesVarious bacteria and fungi4.88 - 312[11]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the isochromanone derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Culture the test microorganism overnight on an appropriate agar plate.

    • Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for yeast.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

    • An ELISA reader can be used to measure the optical density at 600 nm to aid in determining the endpoint.

Conclusion and Future Perspectives

Isochromanone derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. The ability to readily modify their core structure allows for the optimization of potency and selectivity, paving the way for the development of novel therapeutics. Future research should focus on elucidating the precise molecular targets and mechanisms of action for a broader range of isochromanone derivatives, conducting in vivo studies to validate their therapeutic potential, and exploring structure-activity relationships to guide the design of next-generation compounds with improved pharmacological profiles. The continued exploration of this chemical space holds significant promise for addressing critical challenges in human health.

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A Comparative Guide to the Cytotoxicity of 7-Hydroxyisochroman-1-one and its Analogs: A Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the Isochromanone Scaffold

The isochromanone scaffold, a core structure in many natural products and synthetic compounds, has garnered significant attention in medicinal chemistry for its diverse biological activities.[1][2] Derivatives of isochroman-1-one have demonstrated a wide spectrum of pharmacological properties, including antifungal, antibacterial, anti-inflammatory, and notably, cytotoxic effects against various cancer cell lines.[1][2][3] This inherent bioactivity positions the isochromanone core as a privileged scaffold for the development of novel therapeutic agents. 7-Hydroxyisochroman-1-one, a member of the 3,4-dihydroisocoumarin class of secondary metabolites, emerges from this promising family of compounds.[3] However, a comprehensive, cross-validated cytotoxic profile of 7-Hydroxyisochroman-1-one across multiple cancer cell lines remains largely unavailable in peer-reviewed literature.[3]

This guide serves a dual purpose: to provide a comparative framework for evaluating the cytotoxic potential of 7-Hydroxyisochroman-1-one by examining data from structurally related isochromanones and other bioactive heterocyclic compounds, and to offer detailed, standardized protocols for researchers to generate the critical data necessary for a direct and meaningful comparison.

Comparative Cytotoxicity: Insights from Structurally Related Isochromanones

Compound ClassRepresentative CompoundCancer Cell LineIC50 Value (µM)Reference
Isochromanone3-(4-chlorophenyl)isochroman-1-oneMCF-7 (Breast)15.8[4]
IsochromanoneUstusorane EHL-60 (Leukemia)0.13[5]
IsochromanoneUstusolates CA549 (Lung)10.5[5]
IsochromanoneUstusolates EHL-60 (Leukemia)9.0[5]
IsoquinolinequinoneMansouramycin H derivative (1g)MDA-MB-231 (Breast)5.12 ± 0.11[6]
Isoquinolinequinone7-Amino-6-bromoisoquinoline-5,8-quinone (13)AGS (Gastric), SK-MES-1 (Lung), J82 (Bladder), HL-60 (Leukemia)0.21 - 0.49[7][8]

Analysis and Interpretation:

The data from related compounds reveal several key insights. Firstly, the cytotoxic potency of isochromanone derivatives can be significant, with some compounds like Ustusorane E exhibiting sub-micromolar activity.[5] Secondly, the nature and position of substituents on the isochromanone ring system play a crucial role in determining cytotoxic potency and selectivity against different cancer cell lines. For instance, the addition of a 4-chlorophenyl group in 3-(4-chlorophenyl)isochroman-1-one confers moderate activity against MCF-7 cells.[4] Furthermore, the broader class of isoquinolinequinones, which share a similar heterocyclic core, demonstrates that modifications like the introduction of piperazine moieties can enhance cytotoxic activity.[6]

This comparative data underscores the importance of systematic evaluation of 7-Hydroxyisochroman-1-one to understand how the hydroxyl group at the 7-position influences its cytotoxic profile.

Unraveling the Mechanism of Action: Potential Signaling Pathways

Many natural and synthetic cytotoxic compounds exert their anticancer effects by inducing apoptosis, or programmed cell death.[3] Based on the activity of related compounds, it is hypothesized that 7-Hydroxyisochroman-1-one may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, culminating in the activation of executioner caspases.[3]

Research on other isochromanone derivatives suggests the involvement of key signaling pathways in their cytotoxic mechanism. A prominent pathway implicated is the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[4] Inhibition of this pathway by isochromanone derivatives can lead to the activation of apoptotic processes.[4]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activation Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-9->Executioner Caspases (e.g., Caspase-3) Activates Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis Leads to

General overview of the extrinsic and intrinsic apoptosis signaling pathways.

Experimental Protocols for Cytotoxicity Assessment

To address the existing data gap, a systematic evaluation of 7-Hydroxyisochroman-1-one's cytotoxicity is imperative. The following section provides detailed, step-by-step methodologies for key experiments.

Experimental Workflow

The logical workflow for the comprehensive cytotoxic evaluation of 7-Hydroxyisochroman-1-one is outlined below, from initial cell culture to data analysis and mechanistic studies.

Cytotoxicity_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis & Further Studies Cell_Culture 1. Cell Line Selection & Culture (e.g., MCF-7, A549, HL-60) Cell_Seeding 2. Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Dose_Response 4. Dose-Response Treatment Cell_Seeding->Dose_Response Compound_Prep 3. Preparation of 7-Hydroxyisochroman-1-one Stock Solution Compound_Prep->Dose_Response MTT_Assay 5. MTT Assay for Cell Viability Dose_Response->MTT_Assay Data_Acquisition 6. Absorbance Reading MTT_Assay->Data_Acquisition IC50_Calculation 7. IC50 Value Calculation Data_Acquisition->IC50_Calculation Mechanism_Studies 8. Mechanism of Action Studies (e.g., Apoptosis Assay, Western Blot) IC50_Calculation->Mechanism_Studies

Workflow for assessing the cytotoxicity and mechanism of 7-Hydroxyisochroman-1-one.
MTT Assay Protocol for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is commonly used to determine the cytotoxic effects of chemical compounds on cultured cells.[1][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 7-Hydroxyisochroman-1-one against a panel of cancer cell lines.

Materials:

  • 7-Hydroxyisochroman-1-one

  • Human cancer cell lines (e.g., MCF-7, A549, HL-60)[1]

  • Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium[1][4]

  • Fetal Bovine Serum (FBS)[1][4]

  • Penicillin-Streptomycin solution[1][4]

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)[1]

  • Dimethyl sulfoxide (DMSO)[1][4]

  • 96-well plates[1]

  • CO2 incubator[1]

  • Microplate reader[1]

Procedure:

  • Cell Seeding:

    • Culture human cancer cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.[4]

    • Seed cells in 96-well plates at a density of approximately 5 x 10³ to 8 x 10³ cells per well in 100 µL of medium.[1][4]

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 7-Hydroxyisochroman-1-one in DMSO.[4]

    • Perform serial dilutions of the stock solution in the culture medium to achieve a range of final concentrations for the dose-response analysis.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate the plates for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial reductase will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the supernatant from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.[3]

Conclusion and Future Directions

While 7-Hydroxyisochroman-1-one belongs to a class of biologically active compounds with demonstrated cytotoxic potential, a significant data gap exists regarding its specific anticancer effects. This guide provides a robust framework for researchers to systematically evaluate its potential. By employing the standardized protocols outlined herein, researchers can generate the necessary data to accurately determine the cytotoxic profile of 7-Hydroxyisochroman-1-one. Subsequent comparison with the data presented for other isochromanone derivatives will enable a comprehensive understanding of its structure-activity relationship and its potential as a lead compound in the development of novel anticancer agents. Further mechanistic studies, such as apoptosis assays and western blotting for key signaling proteins, will be crucial in elucidating its mode of action and advancing its therapeutic development.

References

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A Senior Application Scientist's Guide to Validating Synthesis Through Spectral Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, the assertion that a target molecule has been successfully created rests entirely on the bedrock of empirical evidence. The unambiguous confirmation of a molecular structure, and its purity, is a cornerstone of scientific integrity and a prerequisite for any further research or development. This guide eschews a rigid, one-size-fits-all template in favor of a practical, in-depth exploration of how to validate a chemical synthesis, using a classic esterification reaction as our narrative thread: the synthesis of Benzocaine from p-Aminobenzoic Acid (PABA).

As senior application scientists, we understand that merely listing procedural steps is insufficient. True expertise lies in understanding the causality behind our analytical choices. Why is a particular spectroscopic method chosen? What specific spectral changes do we anticipate, and what do they signify? How do these techniques complement each other to build an irrefutable case for the successful synthesis of our target compound? This guide will walk you through this critical thinking process, grounding every claim in authoritative standards and real-world data.

The Case Study: Synthesis of Benzocaine

Our model reaction is the Fischer esterification of p-aminobenzoic acid (PABA) with ethanol, catalyzed by sulfuric acid, to produce the local anesthetic, Benzocaine (ethyl p-aminobenzoate).

G PABA p-Aminobenzoic Acid (PABA) (Starting Material) H2SO4 H₂SO₄ (catalyst) Benzocaine Benzocaine (Product) PABA->Benzocaine Esterification Ethanol Ethanol (Reagent) Ethanol->Benzocaine H2SO4->Benzocaine Water Water (Byproduct) G cluster_synthesis Synthesis & Workup cluster_analysis Spectroscopic Analysis cluster_validation Validation & Conclusion Synthesis 1. Synthesize Benzocaine from PABA Workup 2. Neutralize & Isolate Crude Product Synthesis->Workup Purify 3. Recrystallize to Obtain Pure Product Workup->Purify IR 4a. IR Spectroscopy (Functional Group Analysis) Purify->IR NMR 4b. NMR Spectroscopy (Structural Elucidation & Purity) Purify->NMR MS 4c. Mass Spectrometry (Molecular Weight Confirmation) Purify->MS Compare 5. Compare Product & SM Spectra IR->Compare NMR->Compare MS->Compare Purity 6. Assess Purity (e.g., qNMR, absence of SM signals) Compare->Purity Conclusion 7. Final Structure Confirmation Purity->Conclusion G cluster_PABA PABA Fragmentation cluster_Benzocaine Benzocaine Fragmentation PABA_M [PABA]⁺· m/z = 137 PABA_frag1 [M - OH]⁺ m/z = 120 PABA_M->PABA_frag1 - OH (17) PABA_frag2 [M - OH - CO]⁺ m/z = 92 PABA_frag1->PABA_frag2 - CO (28) Benzocaine_M [Benzocaine]⁺· m/z = 165 Benzocaine_frag [M - OCH₂CH₃]⁺ m/z = 120 Benzocaine_M->Benzocaine_frag - OCH₂CH₃ (45)

Caption: Key fragmentation pathways for PABA and Benzocaine.

Standard Procedure: Mass Spectrometry Analysis

This is a general procedure for analyzing a purified organic compound. The specific ionization method (e.g., EI, ESI) will depend on the analyte and instrumentation.

  • Apparatus: Mass spectrometer (e.g., GC-MS, LC-MS, or direct infusion), sample vials, appropriate solvent.

  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (typically in the low µg/mL to ng/mL range) in a suitable high-purity solvent (e.g., methanol, acetonitrile).

    • The solvent must be compatible with the chosen ionization method.

    • Filter the sample if any particulate matter is present.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer's ion source. This can be via direct infusion, or through a chromatographic system (GC or LC) which provides prior separation.

    • The sample is ionized (e.g., by an electron beam in Electron Ionization - EI).

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺·) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural information and compare it to known fragmentation behaviors for the expected functional groups.

    • Compare the obtained spectrum with a reference spectrum from a database, if available.

Conclusion: A Triad of Corroborating Evidence

The validation of a chemical synthesis is not a matter of a single "pass/fail" test. It is a process of building a logical, evidence-based argument. In our case study of Benzocaine synthesis:

  • IR Spectroscopy confirmed the critical functional group transformation from a carboxylic acid to an ester.

  • ¹H NMR Spectroscopy provided definitive proof of the new molecular structure by identifying the newly incorporated ethyl group and confirmed the absence of the starting material.

  • Mass Spectrometry validated the molecular weight of the product, confirming that the correct atoms were assembled to form the target molecule.

Together, these three techniques provide a self-validating and comprehensive confirmation of the synthetic outcome. Each method interrogates a different physical property of the molecule, and their collective agreement provides the high degree of confidence required in scientific research and drug development. Adherence to established protocols and data reporting standards, such as those from IUPAC and ACS, ensures that this evidence is clear, reproducible, and trustworthy.

[1]---

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Differentiating Isochromanone Regioisomers: A Spectroscopic and Chromatographic Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and natural product synthesis, the unambiguous structural elucidation of isochromanone regioisomers is a frequent and critical challenge. The precise placement of substituents on the aromatic ring of the isochromanone scaffold can profoundly influence biological activity, making the differentiation of, for example, a 6-substituted versus a 7-substituted isomer, a non-trivial and essential task. This guide provides an in-depth comparison of modern analytical techniques for distinguishing between isochromanone regioisomers, supported by experimental principles and detailed protocols. We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic methods, offering a logical framework for confident structural assignment.

The Challenge of Isochromanone Regioisomerism

The synthesis of substituted isochromanones often proceeds through electrophilic aromatic substitution or cyclization reactions where the regioselectivity is not absolute, leading to mixtures of isomers. These regioisomers possess the same molecular weight and often exhibit similar physical properties, such as polarity, which can make their separation and individual characterization challenging.[1] Consequently, robust analytical methodologies are required to confidently assign the correct structure to each isolated compound.

Core Analytical Strategies: A Comparative Overview

A multi-faceted analytical approach is typically the most effective strategy for differentiating isochromanone regioisomers. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For absolute confirmation, particularly in cases of ambiguity, X-ray crystallography stands as the definitive method.[1][2][3]

Technique Principle of Differentiation Strengths Limitations
NMR Spectroscopy Differences in the chemical environment of protons and carbons lead to distinct chemical shifts, coupling constants, and through-space correlations.Provides detailed structural connectivity and spatial information.Requires pure samples; spectra can be complex and require expertise to interpret.
Mass Spectrometry Isomers can exhibit different fragmentation patterns upon ionization, leading to unique mass spectra.High sensitivity; can be coupled with chromatography for mixture analysis.Isomers often produce similar fragment ions, making differentiation challenging without tandem MS.
Chromatography Subtle differences in polarity and interaction with the stationary phase can allow for physical separation of isomers.Enables isolation of pure isomers for further analysis.Co-elution can occur, especially for closely related isomers.
X-ray Crystallography Provides the absolute three-dimensional structure of a molecule in a crystalline state.Unambiguous structure determination.Requires a suitable single crystal, which can be difficult to obtain.

In-Depth Analysis with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the routine differentiation of isochromanone regioisomers in solution.[4][5] By analyzing a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments, a complete picture of the molecular structure can be assembled.

¹H and ¹³C NMR: The First Clues

The substitution pattern on the aromatic ring of an isochromanone directly influences the chemical shifts (δ) and coupling constants (J) of the aromatic protons. For a disubstituted benzene ring, the splitting pattern of the aromatic protons is a key indicator of the substitution pattern (ortho, meta, or para).

For instance, in a 6-substituted isochromanone, one would expect to see a specific set of multiplicities for the aromatic protons (H-5, H-7, and H-8). In contrast, a 7-substituted isochromanone will display a different set of splitting patterns for its aromatic protons (H-5, H-6, and H-8). The electron-donating or withdrawing nature of the substituent will further influence the chemical shifts of the nearby protons and carbons.[6][7]

HMBC: Mapping Long-Range Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing connectivity between protons and carbons that are two or three bonds apart.[8][9][10] This is particularly useful for differentiating regioisomers by correlating protons on the aromatic ring to specific quaternary carbons or the carbonyl carbon of the lactone ring.

For example, to distinguish between a 6-methoxy and a 7-methoxy isochromanone, one can look for key HMBC correlations:

  • In the 6-methoxy isomer: The methoxy protons should show a correlation to the C-6 carbon. The aromatic proton H-5 would be expected to show a correlation to C-7 and C-8a, while H-7 would correlate to C-5 and C-8a.

  • In the 7-methoxy isomer: The methoxy protons will correlate to the C-7 carbon. The aromatic proton H-8 would show a correlation to C-6 and C-4a, while H-6 would correlate to C-8 and C-5.

These distinct correlation patterns provide definitive evidence for the position of the substituent.

Caption: Key HMBC correlations for differentiating 6- and 7-methoxyisochromanone.

NOESY: Probing Through-Space Proximity

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about protons that are close to each other in space, regardless of whether they are connected through bonds.[11][12] This is invaluable for confirming the position of a substituent relative to other protons on the isochromanone scaffold.

In the case of a methoxy-substituted isochromanone, a NOESY experiment can reveal correlations between the methoxy protons and the adjacent aromatic protons.

  • For a 6-methoxyisochromanone: A NOE would be expected between the methoxy protons and the H-5 and H-7 aromatic protons.

  • For a 7-methoxyisochromanone: A NOE would be expected between the methoxy protons and the H-6 and H-8 aromatic protons.

Caption: Expected NOESY correlations for 6- and 7-methoxyisochromanone.

Distinguishing Isomers with Mass Spectrometry (MS)

Mass spectrometry offers a highly sensitive method for analyzing isochromanone regioisomers, particularly when coupled with a separation technique like liquid chromatography (LC-MS). While regioisomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) can be distinct.[2][13][14][15][16][17]

The position of a substituent on the aromatic ring can influence the stability of the resulting fragment ions. For example, the fragmentation of a methoxy-substituted isochromanone might involve the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O). The relative abundance of fragment ions resulting from different cleavage pathways can serve as a fingerprint to distinguish between regioisomers.[18][19]

Experimental Protocol: LC-MS/MS for Isochromanone Regioisomer Analysis
  • Sample Preparation: Dissolve the isochromanone mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.[20][21]

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of mobile phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over a period of 10-15 minutes to achieve separation.[22]

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • MS Scan: Acquire full scan MS data to identify the protonated molecular ions [M+H]⁺.

    • MS/MS Fragmentation: Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ions corresponding to the isochromanone regioisomers. Use a normalized collision energy (e.g., 20-40 eV) to induce fragmentation.

  • Data Analysis: Compare the MS/MS spectra of the separated isomers. Look for unique fragment ions or significant differences in the relative intensities of common fragments to differentiate the regioisomers.[23]

Caption: Workflow for LC-MS/MS analysis of isochromanone regioisomers.

The Gold Standard: X-ray Crystallography

When NMR and MS data are ambiguous, or for the absolute confirmation of a novel compound, single-crystal X-ray crystallography is the ultimate arbiter of structure.[1][2][3][24] This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the unambiguous determination of atomic positions and connectivity. The primary challenge of this method is the need to grow a high-quality single crystal of the purified isomer, which can be a time-consuming and sometimes unsuccessful process.[25]

Conclusion

The differentiation of isochromanone regioisomers is a critical step in chemical research and drug development that requires a systematic and multi-technique approach. While chromatographic methods can provide the necessary separation, it is the detailed structural information from NMR spectroscopy, particularly 2D experiments like HMBC and NOESY, that often provides the most conclusive evidence for regiochemical assignment in a routine laboratory setting. Mass spectrometry, especially tandem MS, serves as a powerful complementary technique, offering high sensitivity and the potential for differentiation based on fragmentation patterns. For ultimate certainty, X-ray crystallography remains the definitive method. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently elucidate the structures of their synthesized isochromanones, paving the way for a deeper understanding of their structure-activity relationships.

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  • Banach, M., et al. (2025). Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone. Molecules, 30(10), 2235.
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  • University of California, Davis. (n.d.).
  • Emwas, A.-H. M., et al. (2024). Understanding isotopes, isomers, and isobars in mass spectrometry. RSC Advances, 14(35), 25313-25325.
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Introduction: The Critical Role of Topoisomerase I in Cellular Machinery

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A Comparative Guide to the Antifungal Activity of Chromone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the antifungal activity of various chromone derivatives, supported by experimental data and standardized protocols. It is intended for researchers, scientists, and drug development professionals working in the field of mycology and medicinal chemistry. We will delve into structure-activity relationships, mechanisms of action, and the critical experimental workflows necessary for reproducible evaluation.

Introduction: The Emergence of Chromones as Antifungal Scaffolds

The rising incidence of invasive fungal infections, coupled with the escalating threat of antifungal resistance, has created an urgent need for novel therapeutic agents. Chromones, a class of oxygen-containing heterocyclic compounds built on a benzo-γ-pyrone framework, have emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Naturally occurring in plants and fungi, these compounds exhibit a remarkable breadth of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[2][3]

Their appeal in antifungal drug discovery lies in their synthetic tractability, structural diversity, and, most importantly, their potent activity against clinically relevant fungal pathogens like Candida and Aspergillus species.[1][3] This guide will synthesize current research to provide a clear comparison of chromone derivatives, focusing on the structural features that govern their antifungal efficacy and the mechanisms through which they combat fungal growth and virulence.

Structure-Activity Relationship (SAR): Decoding the Antifungal Pharmacophore

The antifungal potency of a chromone derivative is not inherent to the core structure alone but is profoundly influenced by the nature and position of its substituents. A systematic analysis of various derivatives reveals key structural motifs critical for activity.

A pivotal finding is the significance of the C-3 position . Studies comparing dozens of derivatives have shown that the presence of a carbonitrile (-C≡N) group at C-3 dramatically enhances antifungal and antibiofilm activity against multiple Candida species.[1][4]

Furthermore, substitutions on the benzenoid ring play a crucial role:

  • Halogenation: Introducing a halogen, such as bromine at the C-6 position (e.g., 6-bromochromone-3-carbonitrile), is associated with some of the most potent activity observed.[1]

  • Small Alkyl Groups: The addition of small alkyl groups, like isopropyl or methyl at C-6, also confers strong antifungal properties.[1]

  • Hydroxyl Group Modification: Conversely, some modifications can be detrimental. For instance, the substitution of the hydroxyl group at C-7 with alkyl or aryl carbon chains has been shown to reduce or eliminate antimicrobial activity, suggesting this hydroxyl group may be an important interaction site.[5][6]

These relationships indicate that a combination of an electron-withdrawing group at C-3 and a moderately lipophilic, electron-withdrawing substituent at C-6 creates a highly effective antifungal agent.

Caption: Key structure-activity relationships of the chromone scaffold.

Comparative Antifungal Activity: A Data-Driven Overview

To provide an objective performance benchmark, the Minimum Inhibitory Concentrations (MIC) of several chromone derivatives against various fungal pathogens are summarized below. The MIC is defined as the lowest concentration of an agent that inhibits the visible growth of a microorganism.[7] Lower MIC values indicate higher potency.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected Chromone Derivatives Against Candida Species

Compound Substituents C. albicans ATCC 90028 C. glabrata ATCC 2001 C. parapsilosis ATCC 22019 C. auris KCTC 17833
1 6-Bromo-3-carbonitrile 5 20 10 10
2 6-Isopropyl-3-carbonitrile 10 50 20 20
3 6-Methyl-3-carbonitrile 10 50 20 20
4 3-Carbonitrile (unsubstituted) 10 50 50 50
5 Chromone (unsubstituted) >100 >100 >100 >100
6 6-Methylchromone >100 >100 >100 >100
Amphotericin B Positive Control <5 <5 <5 <5

(Data synthesized from a comprehensive study by Park et al., 2023)[1]

The data clearly illustrates the SAR principles discussed earlier. The unsubstituted chromone core (Compound 5) is inactive. The addition of a 3-carbonitrile group (Compound 4) confers activity, which is then significantly enhanced by further substitution at the C-6 position with bromine (Compound 1) or small alkyl groups (Compounds 2 and 3).[1] These derivatives demonstrate potent, fungicidal activity, in some cases completely killing C. albicans cells within two hours of contact at their MIC.[1]

Mechanisms of Antifungal Action

Chromone derivatives appear to exert their antifungal effects through multiple mechanisms, making them particularly robust candidates. Key pathways include the inhibition of virulence factors and disruption of essential cellular structures.

A. Inhibition of Biofilm Formation and Hyphal Morphogenesis One of the primary reasons for the persistence of Candida infections is its ability to form resilient biofilms and switch from a yeast to a filamentous hyphal form, which is critical for tissue invasion.[1] Potent chromone-3-carbonitrile derivatives have been shown to be formidable inhibitors of both processes. Transcriptomic analysis revealed that 6-bromochromone-3-carbonitrile actively downregulates the expression of key genes (TEC1, UME6) that are essential for hyphae formation and biofilm development.[1][4] By suppressing this yeast-to-hypha transition, the chromones prevent the establishment of a mature, drug-resistant biofilm architecture.

B. Other Proposed Mechanisms Other studies have pointed to different modes of action depending on the derivative's structure:

  • Enzyme Inhibition: Certain chromenol-triazole hybrids are predicted through molecular docking to inhibit sterol 14α-demethylase (CYP51) , a critical enzyme in the ergosterol biosynthesis pathway and the primary target of azole antifungals.[8]

  • Membrane Disruption: Some (E)-benzylidene-chroman-4-one derivatives are thought to exert their fungicidal effect through direct action on the fungal plasma membrane, leading to a loss of integrity.[9]

Mechanism_Chromone Chromone Chromone-3-Carbonitrile Derivatives TEC1 TEC1 Gene Chromone->TEC1 Downregulates UME6 UME6 Gene Chromone->UME6 Downregulates Transcription Transcription & Translation TEC1->Transcription UME6->Transcription Proteins Regulatory Proteins (Tec1, Ume6) Transcription->Proteins Hyphae Hyphal Form (Invasive) Proteins->Hyphae Promotes Transition Yeast Yeast Form (Planktonic) Yeast->Hyphae Morphogenesis Biofilm Mature Biofilm (Drug Resistant) Hyphae->Biofilm Leads to

Caption: Proposed mechanism of biofilm inhibition by chromone derivatives.

Standardized Protocol: Broth Microdilution Antifungal Susceptibility Assay

Reproducible and comparable data can only be achieved through standardized testing methodologies. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) in documents M27 and M60, is the reference method for testing the susceptibility of yeasts.[10][11]

Causality Behind the Protocol: This protocol is designed to control variables that can affect fungal growth and drug activity. RPMI-1640 medium buffered with MOPS maintains a stable physiological pH (7.0), which is critical for consistent results.[12] Standardizing the inoculum density ensures that the amount of fungus being challenged by the drug is the same in every test, which is fundamental for determining an accurate MIC.[7][12]

Step-by-Step Methodology:

  • Fungal Inoculum Preparation: a. Culture the yeast strain (e.g., C. albicans) on Sabouraud Dextrose Agar for 24-48 hours. b. Suspend several colonies in sterile saline. c. Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[12] d. Prepare the final inoculum by diluting this suspension in RPMI-1640 medium to achieve a target concentration of 0.5-2.5 x 10³ CFU/mL.[12]

  • Drug Plate Preparation: a. Dissolve the chromone derivative in a suitable solvent (e.g., DMSO). b. In a 96-well U-bottom microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium to create a range of test concentrations.[13][14]

  • Inoculation and Incubation: a. Add the standardized fungal inoculum to each well of the drug plate. b. Include a positive control (fungus + medium, no drug) and a negative control (medium only). c. Incubate the plate at 35°C for 24-48 hours.[12]

  • MIC Determination: a. Following incubation, visually inspect the plate for fungal growth (indicated by turbidity). b. The MIC is the lowest drug concentration in which there is a significant inhibition of growth (typically ≥50%) compared to the positive control well.[7]

Workflow_MIC prep_culture 1. Prepare Fungal Culture (e.g., C. albicans on SDA) prep_inoculum 2. Create Standardized Inoculum (0.5 McFarland in Saline) prep_culture->prep_inoculum dilute_inoculum 3. Final Dilution in RPMI-1640 (to ~1x10³ CFU/mL) prep_inoculum->dilute_inoculum inoculate 6. Inoculate Plate (Add final inoculum to wells) dilute_inoculum->inoculate prep_drug 4. Prepare Drug Stock (Chromone in DMSO) serial_dilute 5. Serial Dilution in 96-Well Plate prep_drug->serial_dilute serial_dilute->inoculate controls 7. Add Controls (Growth & Sterility) inoculate->controls incubate 8. Incubate Plate (35°C, 24-48h) controls->incubate read_mic 9. Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Experimental workflow for the broth microdilution MIC assay.

Conclusion and Future Perspectives

The evidence strongly supports the development of chromone derivatives as a promising new class of antifungal agents. The structure-activity relationship is becoming increasingly clear, with the chromone-3-carbonitrile scaffold emerging as a particularly potent pharmacophore. Their multifaceted mechanism of action, which includes the disruption of critical virulence factors like biofilm formation, suggests they may be less prone to the rapid development of resistance compared to agents with a single target.

Future research should focus on optimizing the lead compounds to improve their pharmacokinetic profiles and performing in-vivo toxicity and efficacy studies. The standardized protocols outlined in this guide provide a robust framework for these next steps, ensuring that comparative data is both reliable and meaningful. With continued investigation, chromone-based therapeutics could become a vital addition to the clinical arsenal against fungal diseases.

References

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments. [Link]
  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. (n.d.).
  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (2020).
  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. (2022).
  • Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. (n.d.). Scholars @ UT Health San Antonio. [Link]
  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017).
  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. [Link]
  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube. [Link]
  • Park, S., et al. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. Microbiology Spectrum. [Link]
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  • In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp. (n.d.). MDPI. [Link]
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  • Biological and Medicinal Properties of Natural Chromones and Chromanones. (n.d.). ACS Omega. [Link]
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Safety Operating Guide

A Procedural Guide for the Safe Disposal of 7-Methoxyisochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides procedural guidance for the disposal of 7-Methoxyisochroman-4-one based on established principles of laboratory safety and hazardous waste management. At the time of writing, a specific, verified Safety Data Sheet (SDS) for this compound was not publicly available. The hazard information presented is inferred from analogous chemical structures. It is imperative that you always consult the specific SDS provided by your chemical supplier and defer to the protocols established by your institution's Environmental Health & Safety (EH&S) department. This guide is intended to supplement, not replace, official institutional and regulatory requirements.

As a Senior Application Scientist, my primary objective is to empower researchers to conduct their work not only effectively but also with the highest degree of safety. The proper management of chemical waste is a critical, non-negotiable aspect of laboratory operations. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Pre-Disposal Hazard Assessment & Characterization

Before any handling or disposal can occur, a thorough understanding of the compound's potential hazards is essential. Lacking a specific SDS, we must proceed with caution, adopting a conservative risk assessment based on structurally similar compounds, such as 7-Hydroxyisochroman-1-one.[1]

  • Potential Health Hazards: Based on analogous compounds, this compound should be handled as a substance that is potentially:

    • Harmful if swallowed.

    • A cause of skin irritation.

    • A cause of serious eye irritation.

    • A potential cause of respiratory irritation.[1]

  • Physical Hazards: The compound is a solid at room temperature. Its reactivity profile is not fully characterized, but as a standard precaution, it should be kept away from strong oxidizing agents, acids, and bases to prevent unknown and potentially vigorous reactions.

  • Environmental Hazards: Improper disposal can lead to environmental contamination. Therefore, this chemical must not be released into the sewer system or regular trash.[1][2]

Required Personal Protective Equipment (PPE)

Adherence to a strict PPE protocol is the first line of defense against chemical exposure. The causality is simple: creating physical barriers between the researcher and the chemical mitigates the risk of accidental contact.

  • Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses do not provide adequate protection from splashes.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). It is crucial to inspect gloves for any signs of degradation or perforation before use.[3]

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: All handling and disposal procedures involving solid powder or solutions of this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a hazardous chemical waste. The following protocol aligns with the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the U.S. Environmental Protection Agency (EPA).[5][6]

Step 3.1: Waste Categorization Designate all this compound waste, including expired pure compounds, reaction byproducts, and contaminated materials (e.g., weigh boats, contaminated paper towels), as "Hazardous Chemical Waste."

Step 3.2: Select a Compatible Waste Container The integrity of the waste container is critical to preventing leaks and ensuring safe transport.

  • The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene or glass bottle for solutions).

  • It must be in good condition, free of cracks or defects, and have a secure, leak-proof screw-top cap.[7]

  • Never use food-grade containers (e.g., beverage bottles, food jars) for hazardous waste storage.[8]

Step 3.3: Accumulate and Segregate Waste

  • If generating a liquid waste stream (e.g., dissolved in a solvent), add it to the waste container carefully inside a fume hood.

  • Solid waste, such as contaminated gloves or paper towels, should be collected in a designated, lined solid waste container.

  • Crucially, do not mix incompatible waste streams. this compound waste should be segregated from acids, bases, and oxidizing agents.[8]

Step 3.4: Label the Waste Container Correctly Proper labeling is a cornerstone of safe laboratory practice and a strict regulatory requirement. An improperly labeled container is an unknown and therefore a significant safety risk.

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[7]

  • The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "this compound" . If it is in a solution, list all components with their approximate percentages (e.g., "this compound (~5%), Dichloromethane (95%)").

    • The specific hazard(s) associated with the waste (e.g., "Toxic," "Irritant").[8]

    • The name and contact information of the generating researcher or laboratory.

Step 3.5: Store Waste in a Satellite Accumulation Area (SAA)

  • The labeled, closed waste container must be stored in a designated SAA, which is a location at or near the point of waste generation.[8] This could be a marked section of a fume hood or a designated secondary containment bin.

  • The container must remain closed at all times, except when actively adding waste.[9]

  • Store the container within a secondary containment tray to capture any potential leaks.

Step 3.6: Arrange for Final Disposal

  • Once the waste container is full (no more than 90% capacity), or when the experiment is complete, date the hazardous waste label.[8]

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup. Do not attempt to transport or dispose of the waste yourself.[9][10]

Management of Spills & Contaminated Materials

In the event of an accidental spill, immediate and correct action can prevent a minor incident from escalating.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: For a small spill of solid material, and only if you are trained and equipped to do so, proceed with cleanup. For large spills, evacuate the area and contact EH&S immediately.

  • Cleanup (Small Spill):

    • Wearing your full PPE, gently cover the spill with a suitable absorbent material (e.g., vermiculite or a universal chemical absorbent pad). Avoid raising dust.

    • Carefully collect the absorbent material and spilled chemical using non-sparking tools (e.g., plastic scoop).

    • Place all contaminated materials into your designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal of Empty Containers

An "empty" container that once held a chemical is often not truly empty and must be managed correctly.

  • Because the specific hazards of this compound are not fully defined, the most prudent course of action is to treat the container as if it held an acutely hazardous substance.[4][9]

  • Triple-Rinse Procedure:

    • Rinse the empty container three times with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.

    • Collect all three rinsate portions as hazardous waste in your designated liquid waste container.[4][9]

    • After triple-rinsing, deface or remove the original chemical label.

    • The container can now be disposed of in the regular laboratory glassware or solid waste stream, as per your institution's policy.

Data & Procedural Summary

ParameterGuidelineRationale & Reference
IUPAC Name This compoundN/A
CAS Number 34014-49-8[11]
Potential Hazards Harmful if swallowed; Skin, eye, and respiratory irritant.Based on analogous compounds for conservative safety.[1]
Required PPE Safety goggles, lab coat, nitrile gloves, use in a chemical fume hood.To prevent dermal, ocular, and respiratory exposure.
Incompatibilities Strong oxidizing agents, strong acids, strong bases.To prevent uncontrolled or unknown chemical reactions.
Waste Classification Hazardous Chemical WasteGoverned by EPA RCRA regulations.[5][12]
Disposal Method Collection by institutional EH&S for professional disposal.Ensures compliance and environmental protection.[9][10]
Spill Cleanup Use chemical absorbent; collect all materials as hazardous waste.To contain the hazard and prevent environmental release.
Empty Container Triple-rinse with a suitable solvent; collect rinsate as hazardous waste.To decontaminate the container prior to disposal.[4][9]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G start Start: Waste Generation haz_assess 1. Hazard Assessment (Assume Irritant/Harmful) start->haz_assess ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) haz_assess->ppe fume_hood 3. Work in Fume Hood ppe->fume_hood container 4. Select & Label Compatible Waste Container fume_hood->container accumulate 5. Add Waste to Container (Segregate Incompatibles) container->accumulate store 6. Store in SAA (Closed, Secondary Containment) accumulate->store full Is Container Full? store->full full->accumulate No contact_ehs 7. Date Label & Request EH&S Pickup full->contact_ehs Yes end End: Waste Disposed contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. URL: https://www.cwu.edu/facility/sites/cts.cwu.edu.facility/files/documents/Hazardous%20Waste%20Disposal%20Guidelines.pdf
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. URL: https://www.danielshealth.
  • Hazardous Waste and Disposal Considerations. American Chemical Society. URL: https://www.acs.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. URL: https://financeadmin.lehigh.edu/sites/financeadmin.lehigh.edu/files/2020-09/HazWasteHndbk.pdf
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. URL: https://www.vumc.org/safety/sites/default/files/public_files/waste/Lab%20Guide%20for%20Managing%20Chem%20Waste.pdf
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. URL: https://www.cdms.com/post/osha-hazardous-waste-disposal-guidelines-a-comprehensive-overview
  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources. URL: https://www.duralabel.com/resources/articles/osha-rules-for-hazardous-chemicals
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. URL: https://www.youtube.
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  • Safety Data Sheet - Formononetin. Biosynth. URL: https://www.biosynth.com/uploads/msds/FF09317_6241a7356247c.pdf
  • 7-Methoxyisoquinoline. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/594375
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  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. URL: http://chemistry.emory.edu/safety/Waste_Disposal_Guide.pdf
  • Safety Data Sheet - Methoxy-X04. Cayman Chemical. URL: https://cdn.caymanchem.com/cdn/msds/20476m.pdf
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, Biomedical Engineering. URL: https://bme.wisc.edu/wp-content/uploads/sites/340/2017/02/Chapter-7-Chemical-Disposal-Procedures.pdf
  • Procedures for Disposal of Hazardous Waste Chemicals – ESB C111.4. Trent University. URL: https://www.trentu.ca/science/sites/trentu.ca.science/files/documents/ESB-C111.4-Waste-Disposal-Procedures-Poster.pdf
  • Navigating the Safe Disposal of 7-Hydroxyisochroman-1-one: A Procedural Guide. Benchchem. URL: https://www.benchchem.com/blog/navigating-the-safe-disposal-of-7-hydroxyisochroman-1-one-a-procedural-guide/
  • 7-Methoxyisochroman-1-one 95%. AChemBlock. URL: https://www.achemblock.com/products/AD245615.html
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  • 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/10302
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A Researcher's Guide to the Safe Handling and Disposal of 7-Methoxyisochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Core Safety Principles

Due to the absence of specific toxicological data for 7-Methoxyisochroman-4-one, a conservative approach to handling is paramount. The chemical structure, featuring a methoxy group, an isochroman core, and a ketone functional group, suggests that potential hazards associated with aromatic ketones should be considered. A closely related compound, 7-Methoxyisoflavone, is not classified as hazardous under the Globally Harmonized System (GHS)[1]. However, it is prudent to assume the possibility of skin and eye irritation, and potential respiratory effects upon inhalation of dust or aerosols, as can be the case with other fine organic chemicals.

Therefore, all handling of this compound should be conducted within a designated and well-ventilated area, preferably a certified chemical fume hood.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate potential exposure. The following table outlines the recommended PPE for handling this compound, based on general guidance for handling ketones and aromatic organic compounds.

PPE Category Specification Rationale and Expert Insight
Hand Protection Chemical-resistant gloves (Butyl rubber, Fluoroelastomer [Viton™], or specialized ketone-resistant gloves)[2][3][4]Standard nitrile gloves may offer limited protection against aromatic ketones. Butyl or Viton™ gloves provide superior resistance. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.This protects against accidental splashes of solutions containing the compound, which could cause serious eye irritation.
Protective Clothing A standard laboratory coat should be worn at all times. For procedures with a higher risk of contamination, chemically resistant aprons or coveralls are advised.This prevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection Generally not required when handling small quantities in a properly functioning chemical fume hood. If weighing or handling the solid outside of a fume hood, or if aerosol generation is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.This minimizes the risk of inhaling fine particles or vapors of the compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will ensure both the safety of the researcher and the integrity of the experiment.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_procedure Experimental Procedure cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handling_weigh Weigh Compound in Fume Hood prep_hood->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve proc_reaction Conduct Experiment in Closed System if Possible handling_dissolve->proc_reaction cleanup_decon Decontaminate Glassware and Surfaces proc_reaction->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Caption: A procedural workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation : Before handling the compound, ensure you are wearing the appropriate PPE as detailed in the table above. Verify that the chemical fume hood is functioning correctly.

  • Weighing and Aliquoting :

    • Conduct all weighing and transfer operations within the fume hood to contain any airborne particles.

    • Use a spatula for transferring the solid compound. Avoid creating dust.

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • During the Experiment :

    • Keep containers with this compound tightly closed when not in use.

    • Maintain a clean and organized workspace to prevent accidental spills.

    • Be aware of the locations of the nearest safety shower and eyewash station.

  • Post-Experiment Cleanup :

    • Decontaminate all surfaces and equipment that have come into contact with the compound.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan: Responsible Stewardship of Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All materials contaminated with this compound must be treated as hazardous waste.

Decision Workflow for Waste Disposal

start Waste Generated is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol is_spill->spill_procedure Yes collect_waste Collect in Designated, Labeled Container is_spill->collect_waste No spill_procedure->collect_waste container_check Is the container tightly closed and properly labeled? collect_waste->container_check store_waste Store in a well-ventilated, designated waste area container_check->store_waste Yes correct_labeling Correct labeling and sealing container_check->correct_labeling No dispose Dispose through an approved waste disposal contractor store_waste->dispose correct_labeling->container_check

Caption: Decision workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Procedure:

  • Waste Segregation and Collection :

    • Collect all waste materials, including unused compound, contaminated PPE (such as gloves), and any absorbent materials from spill cleanups, in a designated hazardous waste container.

    • The container must be compatible with the chemical waste, properly sealed, and clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Spill Management :

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material.

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.

    • Decontaminate the spill area thoroughly.

  • Final Disposal :

    • Dispose of the hazardous waste container through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash[5]. Adhere strictly to all local, state, and federal regulations for hazardous waste disposal[6].

By adhering to these guidelines, you contribute to a culture of safety and scientific excellence within your laboratory. Always consult with your institution's EHS department for specific guidance and protocols.

References

  • Polyco Ketochem 33cm Lightweight Ketone Resistant Glove.
  • Personal Protective Equipment | Safety | Physical Facilities - Miami University.
  • Ketochem® 33cm Lightweight Ketone Resistant Glove - Magus Intern
  • Personal Protective Equipment (PPE).
  • Personal Protective Equipment: Chemical Hand Protection | Digital Dealer.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Safety D
  • Material Safety D
  • SAFETY D
  • SAFETY D
  • 4 - SAFETY D
  • Hazardous Waste Disposal Guide - NSWAI.
  • Navigating the Safe Disposal of 7-Hydroxyisochroman-1-one: A Procedural Guide - Benchchem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.